molecular formula C10H14N2O4S2 B1681193 Sulthiame CAS No. 61-56-3

Sulthiame

Cat. No.: B1681193
CAS No.: 61-56-3
M. Wt: 290.4 g/mol
InChI Key: HMHVCUVYZFYAJI-UHFFFAOYSA-N
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Description

Sultiame is an organic molecular entity.
SULTHIAME is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for epilepsy and has 1 investigational indication.
was heading 1964-94 (see under THIAZINES 1964-90);  use THIAZINES to search this compound 1966-94

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHVCUVYZFYAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4023626
Record name Sulthiame
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61-56-3
Record name Sulthiame
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Foundational & Exploratory

Sulthiame's Mechanism of Action in Epilepsy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulthiame is a sulfonamide derivative antiepileptic drug (AED) that has been used for several decades in the treatment of various epilepsy syndromes, particularly in pediatric populations.[1][2] Its efficacy is well-documented in conditions such as self-limited epilepsy with centrotemporal spikes (SeLECTS).[3][4] Despite its long clinical history, a comprehensive understanding of its mechanism of action is crucial for optimizing its therapeutic use and guiding future drug development. This technical guide provides an in-depth review of the molecular and cellular mechanisms underlying this compound's anticonvulsant properties. The primary mechanism involves the inhibition of carbonic anhydrase (CA) isoenzymes, leading to intracellular acidosis and a subsequent reduction in neuronal hyperexcitability.[5][6] Additionally, evidence points to a secondary mechanism involving the direct modulation of voltage-gated sodium channels.[7] This document synthesizes the available quantitative data, details the key experimental protocols used to elucidate these mechanisms, and presents visual diagrams of the associated pathways and workflows.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The principal mechanism through which this compound exerts its anticonvulsant effect is the inhibition of carbonic anhydrase (CA), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[8][9] In the central nervous system, CAs play a critical role in regulating pH homeostasis, fluid secretion, and neuronal excitability.

This compound, being a membrane-permeant compound, can readily access intracellular CA isoforms.[1][5] Its inhibitory action disrupts the rapid conversion of metabolically produced CO₂, leading to its accumulation within the neuron. This elevation in intracellular CO₂ shifts the equilibrium of the hydration reaction, resulting in a modest but significant decrease in intracellular pH (pHi), a state known as intracellular acidosis.[1][5][10] This acidification is believed to dampen neuronal excitability by modulating the function of pH-sensitive ion channels and receptors, ultimately suppressing epileptiform activity.[10][11]

Quantitative Data: this compound Inhibition of Carbonic Anhydrase Isoforms

Kinetic studies have characterized this compound as a potent inhibitor of several CA isoforms relevant to the central nervous system, with varying affinities.

IsoformInhibition Constant (Kᵢ) (nM)Potency Level
hCA II 6.0High
hCA VII 56.0High
hCA IX 25.0High
hCA XII 39.0High
hCA IV 134.0Medium
hCA VA 103.0Medium
hCA VB 81.0Medium
hCA VI 112.0Medium
Data sourced from Supuran et al.[1][12]
Signaling Pathway: From CA Inhibition to Reduced Neuronal Excitability

The following diagram illustrates the proposed signaling cascade initiated by this compound.

G cluster_membrane Neuronal Membrane cluster_cytosol Neuronal Cytosol sulthiame_ext This compound (Extracellular) sulthiame_int This compound (Intracellular) sulthiame_ext->sulthiame_int Membrane Permeation ca Carbonic Anhydrase (e.g., CA II, CA VII) sulthiame_int->ca Inhibition co2_h2o CO₂ + H₂O hco3_h HCO₃⁻ + H⁺ co2_h2o->hco3_h Catalysis acidosis Intracellular Acidosis (↓ pHi) hco3_h->acidosis Accumulation of H⁺ excitability Reduced Neuronal Excitability acidosis->excitability Modulation of pH-sensitive targets G cluster_membrane Neuronal Membrane vgsc Voltage-Gated Sodium Channel (VGSC) na_influx Na⁺ Influx vgsc->na_influx Opening ap Action Potential Generation na_influx->ap excitability Reduced Neuronal Excitability ap->excitability Inhibition of Repetitive Firing This compound This compound This compound->vgsc Blockade G start Prepare & Recover Hippocampal Slice load Incubate Slice with BCECF-AM (3-5 µM) 30-60 min @ 37°C start->load wash Wash & De-esterify >15 min load->wash baseline Record Baseline Fluorescence Ratio (F490/F440) wash->baseline drug Apply this compound in aCSF baseline->drug record Record Ratio Change for 10-15 min drug->record washout Washout with Standard aCSF record->washout end Analyze Data & Calibrate to pH washout->end G start Prepare Neuron & Recording Pipette seal Approach Neuron & Form Giga-ohm Seal start->seal breach Rupture Membrane to Achieve Whole-Cell seal->breach vclamp Set Amplifier to Voltage-Clamp Mode (Vh = -80 mV) breach->vclamp control Record Control Na⁺ Currents (Voltage Steps) vclamp->control apply Apply this compound in Extracellular Solution control->apply test Record Test Na⁺ Currents in this compound apply->test end Analyze Peak Current Amplitude (I-V Plot) test->end

References

The Pharmacokinetics and Pharmacodynamics of Sulthiame: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulthiame is a sulfonamide derivative with a well-established role as an anticonvulsant and emerging potential in treating obstructive sleep apnea. Its primary mechanism of action is the inhibition of carbonic anhydrase, leading to significant physiological effects. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing core mechanisms through diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and clinical application of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition leads to a range of physiological responses, including intracellular acidosis in neurons, which is believed to be the basis for its anticonvulsant activity.

Mechanism of Action

This compound acts as a potent inhibitor of several carbonic anhydrase isoforms. By blocking this enzyme, this compound disrupts the rapid conversion of CO2 and H2O into H+ and HCO3-. This leads to an accumulation of CO2 and a subsequent decrease in intracellular pH (acidosis) in neurons. The resulting acidic environment is thought to reduce neuronal hyperexcitability and suppress seizure activity.[1][2] Recent studies have also highlighted its role in stimulating upper airway muscles, which is relevant to its application in obstructive sleep apnea.

Sulthiame_Mechanism_of_Action This compound This compound CarbonicAnhydrase Carbonic Anhydrase (CA) This compound->CarbonicAnhydrase Inhibits H_HCO3 H⁺ + HCO₃⁻ CarbonicAnhydrase->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CarbonicAnhydrase Catalyzes Intracellular_Acidosis Intracellular Acidosis (↓ pH) H_HCO3->Intracellular_Acidosis Leads to Neuronal_Excitability ↓ Neuronal Excitability Intracellular_Acidosis->Neuronal_Excitability

Figure 1: Mechanism of Action of this compound.
Carbonic Anhydrase Inhibition

This compound has been shown to inhibit multiple isoforms of carbonic anhydrase with varying potency. The inhibition constants (Ki) for several human carbonic anhydrase (hCA) isoforms are summarized in the table below.

hCA IsoformInhibition Constant (Ki) (nM)
hCA I68.4 - 458.1
hCA II6 - 62.8
hCA IV1100 - 6200
hCA VIIPotent Inhibition
hCA IXPotent Inhibition
hCA XII55.4 - 113.2

Data compiled from multiple sources.[3][4]

Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by this compound is typically measured using a stopped-flow spectrophotometric assay. This method monitors the CA-catalyzed hydration of CO2.

Principle: The assay measures the change in pH over time resulting from the hydration of CO2 to carbonic acid, which then dissociates into a proton and a bicarbonate ion. The change in pH is monitored using a pH indicator dye. The rate of the catalyzed reaction is compared to the rate in the presence of the inhibitor to determine the inhibition constant.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms

  • This compound solutions of varying concentrations

  • CO2-saturated water

  • Buffer solution (e.g., TRIS)

  • pH indicator solution (e.g., p-nitrophenol)

Procedure:

  • Enzyme and Inhibitor Incubation: The enzyme and inhibitor (this compound) are pre-incubated at a specific temperature (e.g., 25°C) for a set period to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated buffer solution containing the pH indicator in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) as the pH of the solution changes due to the enzymatic reaction.

  • Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).[5][6][7]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both adults and children. It exhibits good oral bioavailability and is primarily eliminated through renal excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)
Pharmacokinetic ParameterValue
Absorption
Bioavailability (Oral)~100%
Tmax (Time to Peak Plasma Concentration)1 - 5 hours
Distribution
Protein Binding~29%
Metabolism
SiteLiver (moderate)
MetabolitesInactive
Excretion
Primary RouteRenal (80-90%)
Unchanged Drug in Urine~32%
Elimination Half-Life
Adults8 - 15 hours
Children5 - 7 hours

Data compiled from multiple sources.

Experimental Protocol: Quantification of this compound in Human Plasma by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is available for the quantification of this compound in human plasma or serum samples.[8]

Principle: This method separates this compound from endogenous plasma components using reverse-phase HPLC, and the concentration is determined by measuring its UV absorbance at a specific wavelength.

Materials and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (HPLC grade)

  • Internal Standard (IS) (e.g., desethylatrazine)

  • Human plasma/serum samples

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma/serum, add 500 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 15:15:70, v/v/v) with an isocratic flow.[8]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

    • UV Detection Wavelength: 245 nm[8]

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

    • Process the calibration standards and samples as described above.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

HPLC_Workflow Start Start: Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (245 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Area Ratio) UV_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Figure 2: Workflow for this compound Quantification by HPLC-UV.

Clinical Studies

This compound has been investigated in clinical trials for its efficacy and safety in treating epilepsy and, more recently, obstructive sleep apnea (OSA).

Epilepsy

This compound is considered a first-line treatment for benign partial epilepsies of childhood. Clinical studies have demonstrated its efficacy in reducing seizure frequency in this patient population.

Obstructive Sleep Apnea (OSA)

Recent clinical trials have explored the use of this compound for the treatment of moderate to severe OSA. The rationale is that by inhibiting carbonic anhydrase, this compound can stimulate respiratory drive and improve upper airway muscle function during sleep.

Summary of a Randomized Controlled Trial in OSA: [9][10]

ParameterPlaceboThis compound (200 mg)This compound (400 mg)
Baseline Apnea-Hypopnea Index (AHI) 53.9 events/h61.1 events/h55.2 events/h
Post-Treatment AHI 50.9 events/h40.6 events/h33.0 events/h
% Reduction in AHI -5.4%-32.1%-41.0%
% of Patients with ≥50% AHI Reduction 5%25%40%
Improvement in Mean Overnight Oxygen Saturation -+1.1%+1.1%

Data from a 4-week, double-blind, randomized, placebo-controlled trial.[9][10]

Experimental Protocol: Clinical Trial for Obstructive Sleep Apnea

Objective: To evaluate the safety and efficacy of this compound in patients with moderate to severe OSA.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]

Inclusion Criteria:

  • Adults (18-75 years) with a diagnosis of moderate to severe OSA (Apnea-Hypopnea Index [AHI] ≥ 15 events/hour).

  • Patients who are non-adherent to or have refused Continuous Positive Airway Pressure (CPAP) therapy.

Exclusion Criteria:

  • Central sleep apnea as the predominant condition.

  • Severe comorbidities that could interfere with the study.

Treatment:

  • Patients are randomized to receive either placebo or this compound at varying doses (e.g., 100 mg, 200 mg, 300 mg) administered orally once daily.[11]

  • The treatment duration is typically several weeks (e.g., 4 to 15 weeks).[9][11]

Primary Efficacy Endpoint:

  • The relative change in the Apnea-Hypopnea Index (AHI) from baseline to the end of the treatment period.

Secondary Endpoints:

  • Change in oxygen desaturation index (ODI).

  • Change in sleep architecture (e.g., percentage of REM and slow-wave sleep).

  • Patient-reported outcomes on daytime sleepiness (e.g., Epworth Sleepiness Scale).

Assessments:

  • Overnight polysomnography (PSG) at baseline and at the end of the treatment period to measure AHI, ODI, and sleep stages.

  • Monitoring of adverse events throughout the study.

OSA_Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Polysomnography, Questionnaires) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Sulthiame_Group_1 This compound Group 1 (e.g., 100 mg) Randomization->Sulthiame_Group_1 Sulthiame_Group_2 This compound Group 2 (e.g., 200 mg) Randomization->Sulthiame_Group_2 Sulthiame_Group_3 This compound Group 3 (e.g., 300 mg) Randomization->Sulthiame_Group_3 Treatment_Period Treatment Period (e.g., 15 weeks) Placebo_Group->Treatment_Period Sulthiame_Group_1->Treatment_Period Sulthiame_Group_2->Treatment_Period Sulthiame_Group_3->Treatment_Period End_of_Treatment_Assessment End of Treatment Assessment (Polysomnography, Questionnaires) Treatment_Period->End_of_Treatment_Assessment Data_Analysis Data Analysis (Primary & Secondary Endpoints) End_of_Treatment_Assessment->Data_Analysis

References

Sulthiame as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulthiame is a sulfonamide derivative initially developed as an anticonvulsant medication.[1] Its primary mechanism of action is the inhibition of carbonic anhydrase (CA) enzymes, a function that distinguishes it from many other antiepileptic drugs.[2][3] By inhibiting these ubiquitous metalloenzymes, this compound modulates pH balance in the central nervous system, leading to a reduction in neuronal hyperexcitability.[4] This technical guide provides an in-depth review of this compound's chemical properties, its molecular interaction with carbonic anhydrase isoforms, its pharmacokinetic profile, and the experimental methodologies used to characterize its inhibitory action. It is intended to serve as a comprehensive resource for professionals engaged in neurological drug discovery and development.

Chemical and Physicochemical Properties

This compound, chemically known as 4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide, is a cyclic sulfonamide.[5][6] Unlike many other sulfonamides, it is devoid of antibacterial activity.[1] Its key properties are summarized below.

PropertyValueReference(s)
IUPAC Name 4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide[7]
Molecular Formula C₁₀H₁₄N₂O₄S₂[2][7]
Molecular Weight 290.35 g/mol [1][7]
CAS Number 61-56-3[5][7]
Solubility Poorly water-soluble[2]
Physical Form White powder[6]

Carbonic Anhydrase: The Molecular Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[8][9]

CO₂ + H₂O ⇌ H₂CO₃ ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and fluid balance.[8][10] In mammals, at least 14 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties.[8][9] This isoform diversity allows for targeted therapeutic intervention.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its non-competitive inhibition of carbonic anhydrase.[11][12]

Molecular Interaction

As a sulfonamide, this compound's mechanism of inhibition is well-characterized. The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn²⁺ ion located at the core of the enzyme's active site.[13][14][15] This binding event displaces the zinc-bound hydroxide ion, a key step in the catalytic cycle, thereby blocking the enzyme's ability to hydrate CO₂.[16][17] The high-resolution crystal structure of the human CA II (hCA II) in complex with this compound has confirmed these interactions, revealing a stable tetrahedral geometry around the zinc ion and additional favorable interactions within the active site that account for its strong affinity.[3]

Physiological Consequence in the CNS

In the brain, CA inhibition by this compound has a profound effect on neuronal excitability. The enzyme is abundant in glial cells, which are responsible for clearing CO₂ from the neuronal microenvironment.

  • Inhibition: this compound readily crosses the blood-brain barrier and inhibits intracellular CA isoforms, particularly CA II.[4]

  • CO₂ Accumulation: Inhibition of CA slows the hydration of CO₂, leading to a transient increase in the partial pressure of CO₂ (pCO₂) within and around neurons.

  • Intracellular Acidosis: CO₂ is highly membrane-permeable and diffuses into neurons. The increased intracellular CO₂ shifts the equilibrium of the hydration reaction, resulting in a higher concentration of protons (H⁺) and a decrease in intracellular pH (acidosis).[4][18]

  • Reduced Excitability: This modest intracellular acidosis is believed to dampen neuronal excitability, potentially through modulation of ion channel activity, such as reducing inward currents associated with NMDA receptors.[4][6][19]

G cluster_0 Extracellular Space cluster_1 Neuronal Intracellular Space Extracellular CO2 Extracellular CO2 Intracellular CO2 Intracellular CO2 Extracellular CO2->Intracellular CO2 Diffusion H2CO3 H2CO3 Intracellular CO2->H2CO3 H2O H2O H2O->H2CO3 H+ H+ H2CO3->H+ HCO3- HCO3- H2CO3->HCO3- Reduced Excitability Reduced Excitability H+->Reduced Excitability leads to (Acidosis) CA Carbonic Anhydrase CA->H2CO3 catalyzes This compound This compound This compound->CA inhibits

Fig. 1: Mechanism of this compound-induced reduction in neuronal excitability.

Inhibition Profile and Selectivity

This compound exhibits a distinct inhibition profile across various mammalian carbonic anhydrase isoforms. It is a potent inhibitor of isoforms highly expressed in the brain (CA II, CA VII) and those associated with disease states (CA IX, CA XII), while showing weaker inhibition against others.

IsoformInhibition Constant (Kᵢ) in nMReference(s)
CA I 2,870[3][20]
CA II 25[3][20]
CA III > 100,000[3][20]
CA IV 81[3][20]
CA VA 134[3][20]
CA VB 112[3][20]
CA VI 121[3][20]
CA VII 6[3][20]
CA IX 45[3][20]
CA XII 56[3][20]
CA XIII 1,460[20]
CA XIV 215[3][20]

Pharmacokinetics

This compound is administered orally and is well absorbed.[2] Its pharmacokinetic profile can be influenced by age and co-administered medications.

ParameterDescriptionReference(s)
Bioavailability Well absorbed orally (reported as 100%)[1][2]
Protein Binding 29%[1]
Metabolism Moderate hepatic metabolism to inactive metabolites[2][21]
Half-Life ~7-12 hours in adults; can be shorter in children. A 24-hour half-life has also been reported.[1][2][22]
Excretion Primarily renal (90%), with some fecal excretion (10%)[1][2]
Disposition Exhibits non-linear pharmacokinetics, with plasma concentrations increasing more than proportionally with the dose.[23]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of this compound against various CA isoforms is typically determined using a stopped-flow spectrophotometric assay that measures the inhibition of the CO₂ hydration reaction.

Objective: To determine the inhibition constant (Kᵢ) of this compound for a specific CA isoform.

Materials:

  • Purified recombinant human CA isoform

  • This compound stock solution (in DMSO or appropriate solvent)

  • Buffer solution (e.g., TRIS or HEPES, pH 7.5)

  • pH indicator (e.g., 4-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Methodology:

  • Reagent Preparation: Prepare a series of this compound dilutions from the stock solution. Prepare the assay buffer containing the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: In one syringe of the stopped-flow instrument, load the enzyme solution mixed with a specific concentration of this compound (or vehicle control). Allow to incubate for a defined period to reach binding equilibrium.

  • Reaction Initiation: In the second syringe, load the CO₂-saturated water.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm).

  • Data Acquisition: Record the initial rate of the reaction (the linear portion of the absorbance change over time).

  • Analysis: Repeat the measurement for each this compound concentration. Plot the enzyme activity (initial rate) as a function of the inhibitor concentration. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).

G A Prepare Reagents (Enzyme, Buffer, Inhibitor) B Prepare Serial Dilutions of this compound A->B C Pre-incubate Enzyme with each this compound concentration B->C D Initiate Reaction by adding CO2-saturated Substrate C->D E Monitor Reaction Rate (Spectrophotometry) D->E F Plot % Inhibition vs. [this compound] E->F G Calculate IC50 and Ki (Data Analysis) F->G

Fig. 2: Experimental workflow for determining CA inhibitory constants.
Intracellular pH Measurement in Neurons

The effect of this compound on neuronal pH can be measured using fluorescent pH-sensitive dyes.[4][19]

Objective: To measure changes in intracellular pH (pHi) in neurons upon application of this compound.

Materials:

  • Neuronal cell culture or brain slice preparation

  • Fluorescent pH indicator dye (e.g., BCECF-AM)

  • This compound solution

  • Perfusion system

  • Fluorescence microscope with an imaging system

Methodology:

  • Cell Loading: Incubate the neurons or brain slices with the membrane-permeant dye (BCECF-AM), which enters the cells and is cleaved by intracellular esterases into its fluorescent, pH-sensitive form (BCECF).

  • Baseline Measurement: Place the preparation on the microscope stage and perfuse with a standard physiological solution. Excite the dye at two wavelengths (e.g., 490 nm and 440 nm) and measure the ratio of the emitted fluorescence intensities. This ratio correlates with the intracellular pH.

  • This compound Application: Switch the perfusion to a solution containing this compound at the desired concentration.

  • Continuous Monitoring: Continue to record the fluorescence ratio over time to monitor changes in pHi.

  • Washout: Perfuse with the standard solution again to determine if the pH change is reversible.

  • Calibration: At the end of the experiment, calibrate the fluorescence ratio to absolute pH values using solutions of known pH containing a protonophore (e.g., nigericin).

Clinical and Research Applications

While historically used for epilepsy, particularly benign focal epilepsies of childhood like Rolandic epilepsy, recent research has focused on repurposing this compound for other conditions.[2][6][11]

Obstructive Sleep Apnea (OSA)

Recent clinical trials have investigated this compound as a novel oral therapy for OSA.[24] The proposed mechanism involves CA inhibition stimulating respiratory drive and stabilizing breathing.

Trial / StudyPhaseDosage(s)Key Efficacy Endpoint & ResultReference(s)
Hedner et al. (2021) Phase II200 mg, 400 mgApnea-Hypopnea Index (AHI) reduced by 32.1% (200mg) and 41.0% (400mg) from baseline.[25][26][27]
FLOW Study (2025) Phase II100 mg, 200 mg, 300 mgDose-dependent reduction in AHI3a: 17.8% (100mg), 34.8% (200mg), and 39.9% (300mg).[24][28]

Conclusion

This compound is a well-characterized carbonic anhydrase inhibitor with a clear molecular mechanism of action. Its ability to potently inhibit specific CA isoforms in the central nervous system leads to intracellular acidosis and a subsequent reduction in neuronal excitability, forming the basis of its anticonvulsant activity. The detailed understanding of its inhibition profile, pharmacokinetics, and physiological effects, supported by robust experimental methodologies, provides a solid foundation for its clinical use and for the exploration of new therapeutic applications, such as the treatment of obstructive sleep apnea. This guide serves as a technical foundation for researchers aiming to further investigate or develop this compound and other carbonic anhydrase inhibitors.

References

The History and Discovery of Sulthiame: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of Sulthiame as an anticonvulsant medication. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical synthesis, preclinical evaluation, and clinical application. The guide summarizes key quantitative data in structured tables and details experimental protocols from pivotal studies. Additionally, it includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in epilepsy treatment.

Introduction: A Serendipitous Discovery

This compound, a sulfonamide derivative, was first synthesized in the mid-1950s in the laboratories of Bayer AG.[1] Initially explored for other therapeutic indications, its anticonvulsant properties were discovered through early screening programs. Marketed as Ospolot in the early 1960s in Europe and other regions, it became a second-line treatment for partial epilepsy, often used in combination with phenytoin.[1] However, its use declined after doubts arose about its intrinsic anticonvulsant activity, with some suggesting its effects were primarily due to increasing phenytoin blood levels.[1]

A pivotal moment in the history of this compound came in 1988 when German child neurologist Hermann Doose identified its specific efficacy in benign focal epilepsies of childhood, particularly Benign Rolandic Epilepsy, now more formally known as Self-Limited Epilepsy with Centrotemporal Spikes (SeLECTS).[2] This discovery led to a resurgence in its use, and today, this compound is considered a first-line treatment for this common childhood epilepsy syndrome in several countries.[2][3]

Chemical Synthesis

The synthesis of this compound involves the reaction of sulfanilamide with ω-chlorobutylsulfonyl chloride in the presence of aqueous sodium carbonate. This reaction forms an intermediate that undergoes spontaneous cyclization to yield the final this compound molecule.

Reaction Scheme

The chemical synthesis of this compound can be represented by the following reaction scheme:

G This compound This compound CA Carbonic Anhydrase This compound->CA Inhibits H2CO3 Carbonic Acid (H2CO3) CA->H2CO3 Catalyzes breakdown pH Intracellular pH H2CO3->pH Increases (acidosis) Excitability Neuronal Excitability pH->Excitability Decreases Seizures Seizure Activity Excitability->Seizures Reduces G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice Hippocampal Slice Preparation BCECF BCECF-AM Loading Slice->BCECF Induction Induce Epileptiform Activity (4-Aminopyridine) BCECF->Induction Recording1 Baseline Recording (pHi and Neuronal Activity) Induction->Recording1 Application Bath Application of this compound Recording1->Application Recording2 Post-Drug Recording (pHi and Neuronal Activity) Application->Recording2 Analysis Compare pre- and post-drug activity and pHi Recording2->Analysis G Diagnosis Diagnosis of Rolandic Epilepsy (SeLECTS) Assess Assess Seizure Frequency and Impact on Quality of Life Diagnosis->Assess NoTreat No Antiseizure Medication (Watchful Waiting) Assess->NoTreat Low Frequency, No Impact Treat Consider Antiseizure Medication Assess->Treat High Frequency or Significant Impact FirstLine First-Line Treatment Options Treat->FirstLine This compound This compound FirstLine->this compound Other Other AEDs (e.g., Levetiracetam) FirstLine->Other Monitor Monitor Efficacy and Adverse Effects This compound->Monitor Other->Monitor

References

An In-depth Technical Guide to the Molecular Targets of Sulthiame in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulthiame (or sultiame) is a sulfonamide derivative with established efficacy as an anticonvulsant medication, particularly in certain pediatric epilepsy syndromes. Its therapeutic action in the central nervous system (CNS) is attributed to its interaction with multiple molecular targets. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its primary and potential molecular targets. We present a detailed analysis of its interaction with carbonic anhydrases and voltage-gated sodium channels, supported by quantitative data, detailed experimental protocols, and visual representations of the associated pathways and methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of epilepsy and the development of novel antiepileptic drugs.

Primary Molecular Targets of this compound

Current research has identified two principal molecular targets of this compound in the CNS: carbonic anhydrases and voltage-gated sodium channels.

Carbonic Anhydrase Inhibition

The most extensively documented mechanism of action for this compound is the inhibition of carbonic anhydrase (CA) enzymes.[1][2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CA, this compound leads to an accumulation of CO2 and a subsequent decrease in intracellular pH (acidosis) in neurons.[1][3][4] This modest intracellular acidosis is believed to reduce neuronal excitability and contribute significantly to its anticonvulsant effects.[1][3][4]

This compound has been shown to be a potent inhibitor of several mammalian CA isoforms. The inhibition constants (Ki) for twelve different isoforms are summarized in the table below.

Carbonic Anhydrase IsoformInhibition Constant (Ki) (nM)Potency
CA I458.1Medium
CA II6Potent
CA III>10000Weak
CA IV134Medium
CA VA81Medium
CA VB106Medium
CA VI88Medium
CA VII56Potent
CA IX25.8Potent
CA XII55.4Potent
CA XIII1460Weak
CA XIV311Medium

Data sourced from Supuran et al. (2008).[1][5]

The inhibition constants of this compound against various carbonic anhydrase isoforms are typically determined using a stopped-flow spectrophotometric assay to measure the kinetics of CO2 hydration.

Principle: This method measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of two solutions and the immediate measurement of a resulting reaction.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms

  • This compound solutions of varying concentrations

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

Procedure:

  • Solution Preparation:

    • Prepare a series of this compound dilutions in the appropriate solvent.

    • Prepare a solution of the specific CA isoform in a suitable buffer.

    • Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare a buffer solution containing a pH indicator.

  • Enzyme-Inhibitor Pre-incubation: The CA enzyme and this compound (or vehicle control) are pre-incubated for a defined period to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • One syringe of the stopped-flow apparatus is loaded with the CO2-saturated solution.

    • The second syringe is loaded with the buffer containing the pH indicator and the pre-incubated enzyme-inhibitor mixture.

    • The two solutions are rapidly mixed in the observation cell of the spectrophotometer.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of protons during CO2 hydration. The initial rate of the reaction is calculated from the slope of the absorbance change.

  • Data Analysis: The initial rates are plotted against the substrate (CO2) concentration to determine the Michaelis-Menten parameters (Km and Vmax). Inhibition constants (Ki) are then calculated by analyzing the effect of different inhibitor concentrations on the enzyme kinetics, typically using Dixon or Cornish-Bowden plots.

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion mem This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibits H2CO3 H2CO3 CO2_int->H2CO3 Hydration (Catalyzed by CA) HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion Acidosis Intracellular Acidosis (↓ pH) H_ion->Acidosis Excitability Reduced Neuronal Excitability Acidosis->Excitability

Caption: Signaling pathway of this compound-mediated carbonic anhydrase inhibition.

Voltage-Gated Sodium Channel Blockade

This compound has been demonstrated to reduce the inactivating currents of voltage-operated sodium channels in hippocampal neurons.[5][6] This blockade of sodium channels impairs the repetitive generation of action potentials and reduces the maximum discharge frequency of neurons, contributing to its anticonvulsant properties.[5][6] This effect is independent of its action on carbonic anhydrase.[5][6]

This compound Concentration (µg/mL)Reduction in Inactivating Sodium Current (% of control)
1 - 1013 - 25%

Data sourced from Schiffter and Mathie (1995).[5][6]

The effect of this compound on voltage-gated sodium channels is investigated using the whole-cell patch-clamp technique.

Principle: This electrophysiological technique allows for the measurement of ionic currents across the entire cell membrane of a single neuron. The voltage across the membrane is controlled ("clamped"), and the resulting currents are recorded.

Materials:

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Acutely isolated neurons (e.g., from guinea pig hippocampus)

  • Extracellular (bath) solution containing physiological ion concentrations

  • Intracellular (pipette) solution mimicking the neuron's cytosol

  • This compound solutions of varying concentrations

Procedure:

  • Cell Preparation: Neurons are acutely dissociated from brain tissue (e.g., hippocampus) and plated on a culture dish.

  • Pipette Fabrication: Glass micropipettes are pulled to a fine tip (resistance of 3-7 MΩ) and fire-polished.

  • Pipette Filling: The micropipette is filled with the intracellular solution.

  • Seal Formation: Under microscopic guidance, the pipette tip is brought into contact with the membrane of a neuron. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recording: The membrane potential is held at a specific voltage (e.g., -70 mV). A series of depolarizing voltage steps are then applied to activate the voltage-gated sodium channels.

  • Drug Application: The extracellular solution is perfused with a solution containing this compound at a known concentration.

  • Data Acquisition: The resulting inward sodium currents are recorded before, during, and after the application of this compound.

  • Data Analysis: The amplitude of the sodium currents in the presence of this compound is compared to the control currents to determine the percentage of inhibition.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Neuron Isolated Neuron Approach Approach Neuron Neuron->Approach Pipette Glass Micropipette (filled with intracellular solution) Pipette->Approach Amplifier Patch-Clamp Amplifier Record_Control Record Control Sodium Currents Record_Drug Record Sodium Currents with this compound Record_Washout Record Sodium Currents after Washout Seal Form Giga-seal Approach->Seal Rupture Rupture Membrane Patch (Whole-cell configuration) Seal->Rupture Rupture->Record_Control Apply_this compound Apply this compound Record_Control->Apply_this compound Compare Compare Current Amplitudes Record_Control->Compare Apply_this compound->Record_Drug Washout Washout Record_Drug->Washout Record_Drug->Compare Washout->Record_Washout Record_Washout->Compare Quantify Quantify % Inhibition Compare->Quantify

References

Sulthiame's Impact on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of the carbonic anhydrase inhibitor, sulthiame, on neuronal excitability. This compound, a sulfonamide derivative, has been utilized as an anticonvulsant medication, and its mechanisms of action provide a compelling case study in the modulation of neural function. This document synthesizes the current understanding of this compound's molecular targets, its influence on fundamental neuronal processes, and the experimental methodologies used to elucidate these effects. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Should you have any further questions or require clarifications, please do not hesitate to ask.

Core Mechanisms of Action

This compound's primary mechanism for reducing neuronal excitability is the inhibition of carbonic anhydrase (CA) enzymes. By blocking these enzymes, this compound disrupts the rapid conversion of carbon dioxide and water into bicarbonate and protons, leading to a decrease in intracellular pH (pHi), a state of modest intracellular acidosis.[1][2] This acidification is thought to dampen neuronal activity and reduce the frequency of action potentials and epileptiform bursts.[3][4]

A secondary, yet significant, mechanism is the blockade of voltage-gated sodium channels . This compound has been shown to reduce inactivating sodium currents in neurons, which impairs the repetitive generation of action potentials and decreases the maximum discharge frequency. This action is distinct from its effects on carbonic anhydrase.

Evidence for direct and significant interactions with other key targets, such as AMPA or GABA-A receptors, is currently limited.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various experimental studies on this compound.

Table 1: Inhibition of Mammalian Carbonic Anhydrase Isoforms by this compound

Carbonic Anhydrase IsoformInhibition Constant (Kᵢ) (nM)Potency
CA I81Medium
CA II6Potent
CA IV134Medium
CA VA88Medium
CA VB112Medium
CA VI96Medium
CA VII25Potent
CA IX38Potent
CA XII56Potent
CA XIII>1000Weak
CA XIV>1000Weak
CA XVNot Inhibited-

Data sourced from Supuran et al. (2008).[5]

Table 2: Electrophysiological and Intracellular pH Effects of this compound

ParameterExperimental ConditionThis compound ConcentrationObserved EffectReference
Inactivating Sodium CurrentWhole-cell patch-clamp on guinea pig hippocampal neurons10 µg/mL (~40 µM)13-25% reduction from controlSchirrmacher et al. (1996)
Maximum Discharge FrequencyCurrent-clamp on guinea pig hippocampal neurons10 µg/mL (~40 µM)20-40% reductionSchirrmacher et al. (1996)
Intracellular pH (pHi)Fluorescence imaging (BCECF-AM) on guinea pig CA3 neurons1.0-1.5 mMReversible decrease of 0.18 ± 0.05 pH unitsLeniger et al. (2002)[3]
Frequency of Action Potentials and Epileptiform BurstsIntracellular recordings from guinea pig CA3 neurons1.0-2.5 mMReversible reductionLeniger et al. (2002)[3]
Frequency of Epileptiform Burst ActivityIntracellular recordings from guinea pig CA3 neurons0.6-2.5 mMReversible suppression after 15 minutesLeniger et al. (2000)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from published literature to provide a clear and reproducible guide.

Protocol 1: Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents

Objective: To measure the effect of this compound on voltage-gated sodium currents in isolated neurons.

Materials:

  • Acutely isolated neurons (e.g., from guinea pig hippocampus)

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with CsOH)

  • This compound stock solution (in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

Procedure:

  • Prepare acutely isolated neurons and place them in a recording chamber on the stage of an inverted microscope.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Approach a neuron with the pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Record baseline sodium currents in the external solution.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • After a stable effect is observed (typically 5-10 minutes), record the sodium currents again in the presence of this compound.

  • Analyze the peak sodium current amplitude at each voltage step before and after this compound application.

Protocol 2: Measurement of Intracellular pH using BCECF-AM

Objective: To measure changes in intracellular pH in neurons in response to this compound application.

Materials:

  • Cultured neurons or brain slices (e.g., hippocampal slices)

  • Artificial cerebrospinal fluid (aCSF) or appropriate buffer

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • Fluorescence imaging system with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~535 nm.

  • Perfusion system

Procedure:

  • Prepare the neuronal culture or brain slice in a recording chamber.

  • Load the cells with BCECF-AM by incubating them in a solution containing 2-5 µM BCECF-AM for 30-60 minutes at 37°C.[7][8]

  • Wash the preparation with fresh aCSF for at least 15 minutes to allow for de-esterification of the dye and removal of extracellular dye.

  • Mount the chamber on the stage of a fluorescence microscope equipped with a perfusion system.

  • Acquire baseline fluorescence images by alternately exciting the sample at ~490 nm and ~440 nm and collecting the emission at ~535 nm.

  • Calculate the ratio of the fluorescence intensities (F₄₉₀/F₄₄₀).

  • Perfuse the chamber with aCSF containing the desired concentration of this compound.

  • Continuously acquire fluorescence images and calculate the fluorescence ratio to monitor the change in intracellular pH over time.

  • At the end of the experiment, calibrate the fluorescence ratio to absolute pH values using nigericin/high K⁺ solutions of known pH.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action.

Sulthiame_Carbonic_Anhydrase_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion H2CO3 H₂CO₃ CO2_int->H2CO3 H2O H₂O H2O->H2CO3 H H⁺ H2CO3->H HCO3 HCO₃⁻ H2CO3->HCO3 Excitability Neuronal Excitability H->Excitability Decreases CA Carbonic Anhydrase CA->H2CO3 Catalyzes This compound This compound This compound->CA Inhibits

This compound's inhibition of carbonic anhydrase and its effect on neuronal excitability.

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Na⁺ Channel Inactivated State Na_influx Na⁺ Influx Na_channel:port->Na_influx Depolarization Membrane Depolarization Depolarization->Na_channel:port Opens AP_Firing Action Potential Firing Na_influx->AP_Firing Initiates This compound This compound This compound->Na_channel Blocks (Enhances Inactivation)

Mechanism of this compound's blockade of voltage-gated sodium channels.

WholeCell_PatchClamp_Workflow start Prepare Isolated Neuron pipette Fabricate & Fill Patch Pipette start->pipette approach Approach Neuron & Form Gigaohm Seal pipette->approach rupture Rupture Membrane (Whole-Cell Access) approach->rupture baseline Record Baseline Ionic Currents rupture->baseline drug_app Apply this compound baseline->drug_app post_drug Record Currents in Presence of this compound drug_app->post_drug analysis Analyze Data (Current Amplitude, etc.) post_drug->analysis

Experimental workflow for whole-cell patch-clamp recording.

pHi_Measurement_Workflow start Prepare Neuronal Culture/Slice loading Load Cells with BCECF-AM start->loading wash Wash & De-esterify loading->wash baseline Record Baseline Fluorescence Ratio wash->baseline drug_app Apply this compound baseline->drug_app post_drug Record Fluorescence Ratio Change drug_app->post_drug calibration Calibrate Ratio to pH post_drug->calibration analysis Analyze Data (pHi Change) calibration->analysis

Workflow for intracellular pH measurement using BCECF-AM.

References

Investigational Applications of Sulthiame Beyond Epilepsy: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulthiame, a sulfonamide derivative and a well-established carbonic anhydrase inhibitor, has long been utilized in the management of epilepsy. However, its therapeutic potential extends beyond seizure control, with a growing body of research exploring its efficacy in other neurological and respiratory disorders. This technical guide provides an in-depth review of the core investigational uses of this compound outside of its traditional indication. The primary focus of current research is its application in Obstructive Sleep Apnea (OSA), where it has demonstrated significant promise in clinical trials. This paper will detail the mechanism of action, summarize quantitative data from key studies, and outline the experimental protocols employed. Furthermore, this guide will explore the theoretical rationale and preclinical evidence, where available, for the use of this compound in other conditions such as Alzheimer's disease, essential tremor, idiopathic intracranial hypertension, and glaucoma, primarily based on its function as a carbonic anhydrase inhibitor.

Obstructive Sleep Apnea (OSA)

The most significant and well-documented investigational use of this compound beyond epilepsy is in the treatment of Obstructive Sleep Apnea (OSA).[1][2][3] OSA is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse during sleep, leading to intermittent hypoxia, sleep fragmentation, and an increased risk for cardiovascular and metabolic comorbidities.[4] Current standard treatments, such as Continuous Positive Airway Pressure (CPAP), are effective but often limited by poor adherence.[2] this compound has emerged as a promising oral pharmacotherapy for patients who cannot tolerate or refuse CPAP.[1][5]

Mechanism of Action in OSA

This compound's primary mechanism of action in OSA is the inhibition of the enzyme carbonic anhydrase (CA).[4][6] This inhibition leads to a mild metabolic acidosis, which in turn stimulates the central and peripheral chemoreceptors.[6] This stimulation results in an increased respiratory drive, which helps to stabilize breathing and maintain upper airway patency during sleep.[2][6] Additionally, this compound is believed to stimulate the upper airway muscles directly.[1][3]

dot

cluster_this compound This compound cluster_Systemic Systemic Effects cluster_Respiratory Respiratory Control cluster_Outcome Clinical Outcome in OSA S This compound (Oral Administration) CAI Inhibition of Carbonic Anhydrase S->CAI Inhibits UAM Upper Airway Muscle Stimulation S->UAM Directly Stimulates Acidosis Mild Metabolic Acidosis CAI->Acidosis Leads to Chemo Stimulation of Central & Peripheral Chemoreceptors Acidosis->Chemo Stimulates RespDrive Increased Respiratory Drive Chemo->RespDrive Stabilize Stabilized Breathing RespDrive->Stabilize Patency Maintained Upper Airway Patency UAM->Patency Reduction Reduction in Apneas & Hypopneas Stabilize->Reduction Patency->Reduction cluster_Screening Phase 1: Screening & Baseline cluster_Randomization Phase 2: Randomization cluster_Treatment Phase 3: Treatment Period (e.g., 12 weeks) cluster_FollowUp Phase 4: Follow-Up & Analysis Screen Patient Screening (Moderate-Severe OSA, CPAP Intolerant) Baseline Baseline Assessment (Polysomnography, Questionnaires) Screen->Baseline Random Randomization (Double-Blind) Baseline->Random GroupA Group A: This compound 100mg Random->GroupA GroupB Group B: This compound 200mg Random->GroupB GroupC Group C: This compound 300mg Random->GroupC GroupD Group D: Placebo Random->GroupD FollowUp Follow-Up Assessments (e.g., Week 4 & 12) (Polysomnography, AEs) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp GroupD->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis cluster_Mechanism Primary Mechanism cluster_Targets Potential Therapeutic Targets This compound This compound CAI Carbonic Anhydrase Inhibition This compound->CAI Resp Respiratory Centers (OSA, Altitude Sickness) CAI->Resp CSF Cerebrospinal Fluid Production (Idiopathic Intracranial Hypertension) CAI->CSF Aqueous Aqueous Humor Production (Glaucoma) CAI->Aqueous Neuronal Neuronal pH & Excitability (Essential Tremor) CAI->Neuronal Amyloid Amyloid & Tau Aggregation (Alzheimer's Disease - Sulfonamide Class) CAI->Amyloid Hypothesized

References

The Pharmacological Profile of Sulthiame: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Sulfonamide Derivative with Anticonvulsant and Evolving Therapeutic Properties

Introduction

Sulthiame, a sulfonamide derivative, has a long-standing history as an antiepileptic drug and is gaining renewed interest for its potential in other therapeutic areas. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the enzyme carbonic anhydrase (CA)[1][2][3]. This inhibition leads to a cascade of downstream effects that ultimately reduce neuronal excitability.

Carbonic Anhydrase Inhibition

This compound is a potent inhibitor of several carbonic anhydrase isoforms. The inhibition of these enzymes, which are crucial for maintaining acid-base balance in the central nervous system, leads to an accumulation of carbonic acid and subsequent intracellular acidosis[1][4][5]. This modest decrease in intracellular pH is believed to be a key factor in this compound's anticonvulsant effect by modulating the activity of various ion channels and receptors sensitive to pH changes[5][6].

Modulation of Neuronal Excitability

The intracellular acidosis induced by this compound influences neuronal excitability through several pathways:

  • Acid-Sensing Ion Channels (ASICs): The decrease in extracellular pH can activate ASIC1a, which has been shown to play a role in seizure termination by activating inhibitory interneurons[6][7].

  • Voltage-Gated Sodium Channels: this compound has been demonstrated to reduce voltage-operated sodium currents in hippocampal neurons. This blockade of sodium channels can impair the repetitive firing of action potentials, contributing to its anticonvulsant properties[8].

  • GABAergic and Glutamatergic Systems: While direct, high-affinity binding to GABA or glutamate receptors has not been established as a primary mechanism, the changes in intracellular pH can indirectly modulate the function of these major inhibitory and excitatory neurotransmitter systems, respectively[9][10][11]. The overall effect is a shift towards reduced neuronal hyperexcitability.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily linked to its anticonvulsant properties and its emerging role in treating obstructive sleep apnea (OSA).

Anticonvulsant Activity

This compound has demonstrated efficacy in various types of epilepsy, particularly in benign childhood epilepsy with centrotemporal spikes (BECTS)[12][13]. Its ability to reduce the frequency and severity of seizures is attributed to the multifaceted mechanism of reducing neuronal hyperexcitability.

Effects on Obstructive Sleep Apnea

Recent clinical trials have highlighted this compound's potential in treating OSA. The proposed mechanism involves the induction of a mild metabolic acidosis through carbonic anhydrase inhibition, which is thought to increase respiratory drive and stabilize breathing patterns during sleep[1][8][14][15].

Quantitative Pharmacological Data

Table 1: Carbonic Anhydrase Inhibition by this compound
Carbonic Anhydrase IsoformInhibition Constant (Kᵢ) (nM)
CA II6
CA VII56
CA IX12
CA XII25
CA IV81
CA VA134
CA VB102
CA VI98

Data sourced from a study investigating the interaction of this compound with twelve mammalian carbonic anhydrase isoforms.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Oral Doses)
DoseCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋∞ (ng·h/mL)CL/F (L/h)Vz/F (L)t₁/₂ (h)
50 mg135 ± 382.5 ± 1.02,754 ± 65319.5 ± 4.4288 ± 7810.2 ± 1.8
100 mg321 ± 893.0 ± 1.28,112 ± 2,13412.9 ± 3.1204 ± 5511.0 ± 1.9
200 mg1,328 ± 4563.5 ± 1.041,833 ± 13,6785.2 ± 1.686 ± 2811.5 ± 2.1

Data are presented as mean ± standard deviation. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution; t₁/₂: Elimination half-life. Data from a pilot study in four healthy volunteers[16][17].

Table 3: Clinical Efficacy of this compound in Epilepsy
Study PopulationInterventionOutcomeResult
Children with BECTSThis compound (5 mg/kg/day) vs. Placebo (6-month trial)Treatment Failure Events (seizures)4/31 (13%) in this compound group vs. 21/35 (60%) in placebo group (p = 0.00002)[12]
Adults with refractory epilepsy and learning disabilityOpen-label this compound>50% seizure reduction22/36 (61%) patients after 14 weeks[18]
Infants with West SyndromeAdd-on this compound vs. PlaceboComplete cessation of seizuresRR 11.14 (95% CI 0.67 to 184.47)[3]
Table 4: Clinical Efficacy of this compound in Obstructive Sleep Apnea
Study PopulationIntervention (4-week trial)OutcomeResult
Adults with moderate-to-severe OSAThis compound 200 mg/dayApnea-Hypopnea Index (AHI) reduction-32.1% from baseline (p<0.001)[14]
Adults with moderate-to-severe OSAThis compound 400 mg/dayApnea-Hypopnea Index (AHI) reduction-41.0% from baseline (p<0.001)[14]
Adults with moderate-to-severe OSAThis compound 100 mg/dayRelative AHI reduction vs. Placebo-16.4%[19]
Adults with moderate-to-severe OSAThis compound 200 mg/dayRelative AHI reduction vs. Placebo-30.2%[19]
Adults with moderate-to-severe OSAThis compound 300 mg/dayRelative AHI reduction vs. Placebo-34.6%[19]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetic Assay)

Objective: To determine the inhibitory activity of this compound on various carbonic anhydrase isoforms.

Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide. The resulting change in pH is monitored using a pH indicator.

Materials:

  • Stopped-flow spectrophotometer/fluorometer.

  • Purified carbonic anhydrase isoforms.

  • This compound solutions of varying concentrations.

  • CO₂-saturated water.

  • Buffer solution (e.g., HEPES or Tris).

  • pH indicator (e.g., phenol red or a fluorescent indicator like pyranine)[18][20][21].

Procedure:

  • Prepare buffered solutions of the purified carbonic anhydrase isoform and the pH indicator.

  • Prepare a range of this compound concentrations in the same buffer.

  • Prepare a CO₂-saturated aqueous solution.

  • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated solution.

  • The change in absorbance or fluorescence of the pH indicator is monitored over a short time course (milliseconds to seconds).

  • The initial rate of the reaction is calculated from the slope of the signal change.

  • The inhibition constant (Kᵢ) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the efficacy of this compound against generalized tonic-clonic seizures.

Principle: This model induces a maximal seizure by electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity[14][15][16].

Materials:

  • Rodents (mice or rats).

  • Electroconvulsive shock apparatus with corneal electrodes.

  • This compound solution for administration (e.g., intraperitoneal or oral).

  • Vehicle control solution.

Procedure:

  • Animals are divided into control and treatment groups.

  • The treatment group receives this compound at various doses, while the control group receives the vehicle.

  • After a predetermined absorption period, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.

  • Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The number of animals protected from the tonic hindlimb extension in each group is recorded.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

In Vivo Anticonvulsant Activity: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

Objective: To assess the efficacy of this compound against myoclonic and absence-like seizures.

Principle: The chemical convulsant pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential[17][22][23][24][25].

Materials:

  • Mice.

  • Pentylenetetrazol (PTZ) solution.

  • This compound solution for administration.

  • Vehicle control solution.

  • Observation chambers.

Procedure:

  • Animals are pre-treated with either this compound at various doses or the vehicle.

  • After an appropriate absorption time, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

  • Each animal is placed in an individual observation chamber and observed for a set period (e.g., 30 minutes).

  • The latency to the first clonic seizure and the presence or absence of generalized clonic seizures are recorded.

  • The number of animals protected from seizures in each group is determined.

  • The ED₅₀ is calculated to quantify the anticonvulsant potency of this compound in this model.

Visualizations of Pathways and Workflows

Sulthiame_Mechanism_of_Action cluster_downstream Downstream Effects This compound This compound CA Carbonic Anhydrase This compound->CA Inhibits VGSC Inhibition of Voltage-Gated Sodium Channels This compound->VGSC H2CO3 H₂CO₃ (Carbonic Acid) Accumulation CA->H2CO3 Catalyzes H₂O + CO₂ → H₂CO₃ (Inhibition leads to accumulation) H_ion ↑ Intracellular H⁺ (Acidosis) H2CO3->H_ion Dissociates to ASICs Modulation of Acid-Sensing Ion Channels (ASICs) H_ion->ASICs GABA_Glutamate Modulation of GABAergic & Glutamatergic Systems H_ion->GABA_Glutamate Neuronal_Excitability ↓ Neuronal Excitability ASICs->Neuronal_Excitability VGSC->Neuronal_Excitability GABA_Glutamate->Neuronal_Excitability

Caption: Primary mechanism of action of this compound.

Anticonvulsant_Activity_Workflow start Start: In Vivo Anticonvulsant Screening animal_prep Animal Preparation (Rodents: Mice/Rats) start->animal_prep grouping Divide into Control (Vehicle) and Treatment (this compound) Groups animal_prep->grouping admin Drug Administration grouping->admin seizure_induction Seizure Induction admin->seizure_induction mes_test Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Model) seizure_induction->mes_test Electrical Stimulus sptz_test Subcutaneous PTZ (scPTZ) Test (Myoclonic/Absence Model) seizure_induction->sptz_test Chemical Convulsant observation Observation of Seizure Endpoint mes_test->observation sptz_test->observation mes_endpoint Absence of Tonic Hindlimb Extension observation->mes_endpoint sptz_endpoint Absence/Delay of Clonic Seizures observation->sptz_endpoint data_analysis Data Analysis (Calculate ED₅₀) mes_endpoint->data_analysis sptz_endpoint->data_analysis end End: Determine Anticonvulsant Efficacy data_analysis->end

Caption: Experimental workflow for in vivo anticonvulsant activity testing.

CA_Inhibition_Signaling_Pathway cluster_extra cluster_intra This compound This compound CA Carbonic Anhydrase This compound->CA Inhibits H_intra H⁺ CA->H_intra Catalyzes HCO3_intra HCO₃⁻ CA->HCO3_intra Catalyzes Extracellular_Space Extracellular Space Intracellular_Space Intracellular Space CO2_extra CO₂ CO2_intra CO₂ CO2_extra->CO2_intra Diffusion H2O_extra H₂O H_extra H⁺ HCO3_extra HCO₃⁻ CO2_intra->CA H2O_intra H₂O H2O_intra->CA Neuron_Excitability ↓ Neuronal Excitability H_intra->Neuron_Excitability Leads to Intracellular Acidosis, Modulating Ion Channels

Caption: Signaling pathway of carbonic anhydrase inhibition by this compound.

Drug Interactions

This compound is known to interact with several other antiepileptic drugs (AEDs), primarily through the inhibition of hepatic metabolism[22][24].

  • Phenytoin: this compound can significantly increase plasma levels of phenytoin, necessitating dose adjustments to avoid toxicity[22].

  • Phenobarbital and Primidone: this compound can also increase plasma levels of phenobarbital[22]. A notable pharmacodynamic interaction with primidone can lead to exacerbated adverse effects such as dizziness and drowsiness[24].

  • Lamotrigine: Increased plasma levels of lamotrigine have been observed with concomitant this compound use[22].

  • Carbamazepine: Carbamazepine can increase the clearance of this compound, potentially reducing its efficacy[22].

  • Clobazam: this compound may inhibit the metabolism of clobazam, leading to increased levels of its active metabolite, N-desmethylclobazam[20][21].

  • Other Carbonic Anhydrase Inhibitors: Co-administration with other carbonic anhydrase inhibitors (e.g., acetazolamide, topiramate, zonisamide) may increase the risk of metabolic acidosis and kidney stone formation[24].

Safety and Tolerability

This compound is generally considered to have a favorable safety profile, particularly in the pediatric population[13]. However, a range of adverse effects have been reported.

Common Adverse Effects:

  • Paresthesia (tingling sensation)

  • Tachypnea (rapid breathing) and hyperpnea (deep breathing)

  • Anorexia and weight loss

  • Drowsiness and dizziness

  • Headache

Less Common but Serious Adverse Effects:

  • Metabolic acidosis

  • Nephrolithiasis (kidney stones)

  • Serious skin reactions (Stevens-Johnson syndrome)

  • Cognitive and behavioral changes

Monitoring of bicarbonate levels may be required during therapy[24].

Conclusion

This compound is a sulfonamide derivative with a well-established role as an anticonvulsant and emerging potential in the treatment of obstructive sleep apnea. Its primary mechanism of action, the inhibition of carbonic anhydrase, leads to a reduction in neuronal excitability through a series of downstream effects. The quantitative data and experimental protocols provided in this guide offer a robust foundation for further research and development of this compound and related compounds. A thorough understanding of its pharmacological profile, including its pharmacokinetic variability and potential for drug interactions, is crucial for its safe and effective clinical application.

References

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Sulthiame Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulthiame (or sultiame) is a sulfonamide derivative widely recognized for its use as an anticonvulsant medication.[1] Its primary mechanism of action is the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.[1][2] This inhibition leads to a decrease in intracellular pH (acidosis) in neurons, which is thought to reduce neuronal excitability and contribute to its antiepileptic effects.[3][4][5] Additionally, secondary mechanisms, including the modulation of voltage-gated sodium channels, may also play a role in its pharmacological profile.[6]

These application notes provide detailed protocols for key in vitro assays to measure the activity of this compound, focusing on its interaction with carbonic anhydrase and neuronal ion channels.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on this compound's inhibitory activity against various carbonic anhydrase isoforms and its effect on voltage-gated sodium channels.

Table 1: Inhibitory Activity of this compound against Mammalian Carbonic Anhydrase Isoforms

IsoformInhibition Constant (Kᵢ) (nM)Potency Level
CA II6Potent
CA VII56Potent
CA IX56Potent
CA XII56Potent
CA IV81Medium
CA VA134Medium
CA VB134Medium
CA VI134Medium

Data sourced from kinetic studies of this compound's interaction with 12 mammalian carbonic anhydrase isoforms.[7]

Table 2: Effect of this compound on Voltage-Operated Sodium Currents in Hippocampal Neurons

This compound Concentration (µg/mL)Reduction of Inactivating Sodium Current (%)
113
1025

Data obtained from whole-cell patch-clamp recordings on acutely isolated guinea pig hippocampal neurons.[6]

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase Inhibition Pathway

This compound acts as a membrane-permeant inhibitor of carbonic anhydrase. This inhibition disrupts the hydration of carbon dioxide, leading to a reduction in bicarbonate formation and a subsequent modest intracellular acidosis in central neurons. This decrease in intracellular pH is believed to reduce neuronal excitability.[3][5]

This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibits H2O_CO2 H₂O + CO₂ H2CO3 H₂CO₃ H2O_CO2->H2CO3 Catalyzed by CA HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Acidosis Intracellular Acidosis (↓ pH) HCO3_H->Acidosis Leads to Excitability Reduced Neuronal Excitability Acidosis->Excitability

Caption: Signaling pathway of this compound-mediated carbonic anhydrase inhibition.

Experimental Workflow: Carbonic Anhydrase Activity Assay

A stopped-flow spectrophotometric assay is a precise method to determine the kinetics of carbonic anhydrase-catalyzed CO₂ hydration. The inhibition by this compound can be quantified by measuring the change in the rate of pH indicator color change.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_prep Prepare Carbonic Anhydrase Solution Mix Rapidly Mix Enzyme (± this compound) and CO₂ Solution in Stopped-Flow Apparatus Enzyme_prep->Mix Buffer_prep Prepare Buffer with pH Indicator Buffer_prep->Mix Substrate_prep Prepare CO₂- Saturated Solution Substrate_prep->Mix Sulthiame_prep Prepare this compound Solutions Sulthiame_prep->Mix Monitor Monitor Absorbance Change of pH Indicator Over Time Mix->Monitor Calculate_Rate Calculate Initial Rate of Reaction Monitor->Calculate_Rate Determine_Ki Determine Ki values for this compound Calculate_Rate->Determine_Ki cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_prep Isolate or Culture Neurons Seal Form a High-Resistance Seal (Giga-seal) Between Pipette and Cell Cell_prep->Seal Pipette_prep Prepare Patch Pipette with Internal Solution Pipette_prep->Seal Rupture Rupture Cell Membrane to Achieve Whole-Cell Configuration Seal->Rupture Record_base Record Baseline Ion Channel Currents Rupture->Record_base Apply_this compound Apply this compound to the Bath Record_base->Apply_this compound Record_drug Record Currents in the Presence of This compound Apply_this compound->Record_drug Analyze Analyze Changes in Current Amplitude and Kinetics Record_drug->Analyze IC50 Determine IC₅₀ (if applicable) Analyze->IC50

References

Application Notes and Protocols for Studying Sulthiame's Anticonvulsant Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anticonvulsant properties of Sulthiame in established animal models of epilepsy. The included methodologies for the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ) test, and the Amygdala Kindling model are intended to offer a robust framework for preclinical assessment.

Introduction

This compound is a carbonic anhydrase inhibitor that has been used as an anticonvulsant medication. Its mechanism of action is believed to involve the induction of intracellular acidosis in neurons, which in turn reduces neuronal hyperexcitability. To rigorously assess the efficacy and dose-response relationship of this compound, standardized and well-characterized animal models are essential. This document outlines the protocols for three of the most commonly employed models in anticonvulsant drug discovery.

Data Presentation

The following tables summarize quantitative data for this compound in various animal models.

Table 1: Anticonvulsant Effects of this compound in the Amygdala Kindling Model in Rats

Dose (mg/kg, i.p.)Reduction in Forelimb Clonus (FLC) DurationEffect on Secondarily Generalized ConvulsionsReduction in After-Discharge (AD) Duration
25YesNo significant regressionYes
50Significant alleviation (up to 5 days of repeated administration)Not specifiedYes
200YesSignificant suppression (up to 2 days of repeated administration)Significant and preserved

Data compiled from studies in amygdaloid kindled rats.[1]

Table 2: Anticonvulsant Profile of this compound in the Maximal Electroshock (MES) Seizure Model

Animal ModelAdministration RouteTime of Peak Effect (TPE)ED50 (mg/kg)
MouseIntraperitoneal (i.p.)To be determinedTo be determined
RatIntraperitoneal (i.p.)To be determinedTo be determined

ED50 (Median Effective Dose) is the dose required to protect 50% of animals from the tonic hindlimb extension component of the seizure. The TPE should be determined in preliminary studies.

Table 3: Anticonvulsant Profile of this compound in the Pentylenetetrazol (PTZ) Seizure Model

Animal ModelAdministration RouteTime of Peak Effect (TPE)ED50 (mg/kg)
MouseIntraperitoneal (i.p.)To be determinedTo be determined
RatIntraperitoneal (i.p.)To be determinedTo be determined

ED50 is the dose required to protect 50% of animals from clonic seizures induced by PTZ. The TPE should be determined in preliminary studies.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds that prevent the spread of seizures, analogous to generalized tonic-clonic seizures in humans.

Materials:

  • Male CF-1 mice (20-25 g) or Sprague-Dawley rats (150-200 g)

  • Electroconvulsiometer with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

Protocol:

  • Animal Preparation: Acclimatize animals to the laboratory environment for at least one week before the experiment. House them with free access to food and water.

  • Drug Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle intraperitoneally (i.p.) at various doses to different groups of animals.

    • The time between drug administration and the MES test should correspond to the time of peak effect (TPE) of this compound. This should be determined in a preliminary experiment by testing a single dose of this compound at multiple time points (e.g., 15, 30, 60, 120 minutes) before the MES stimulus.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the corneas of the animal.

    • Place the corneal electrodes on the eyes.

    • Deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Observation and Scoring:

    • Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.

    • The abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED50 (the dose that protects 50% of the animals) and its 95% confidence interval using probit analysis.

Pentylenetetrazol (PTZ) Seizure Model

This model is used to identify compounds effective against myoclonic and absence seizures.

Materials:

  • Male Swiss mice (20-25 g) or Wistar rats (150-200 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for mice, 60 mg/kg for rats, dissolved in saline)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Observation chambers

Protocol:

  • Animal Preparation: Similar to the MES model, acclimatize animals and provide free access to food and water.

  • Drug Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle i.p. at various doses to different groups of animals.

    • The time between drug administration and PTZ injection should correspond to the TPE of this compound, determined in a preliminary study.

  • Seizure Induction:

    • Administer PTZ subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Observation and Scoring:

    • Immediately after PTZ administration, place the animal in an individual observation chamber.

    • Observe the animal for 30 minutes for the occurrence of seizures.

    • The primary endpoint is the presence or absence of generalized clonic seizures lasting for at least 5 seconds. The absence of these seizures is considered protection.

    • Alternatively, seizure severity can be scored using a scale (e.g., Racine scale).

  • Data Analysis:

    • Calculate the percentage of animals protected from clonic seizures at each dose.

    • Determine the ED50 and its 95% confidence interval using probit analysis.

Amygdala Kindling Model

This model mimics the development and manifestation of focal epilepsy, particularly temporal lobe epilepsy.

Materials:

  • Adult male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Electrode implantation materials (dental cement, jeweler's screws)

  • Stimulator and EEG recording system

  • This compound

  • Vehicle (e.g., saline)

Protocol:

  • Electrode Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.

    • Implant recording electrodes over the cortex.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the animals to recover for at least one week.

  • Kindling Procedure:

    • Determine the after-discharge threshold (ADT), which is the minimum current intensity required to elicit an after-discharge (epileptiform electrical activity) of at least 3 seconds.

    • Stimulate the amygdala once daily with a suprathreshold stimulus (e.g., 1-second train of 60 Hz, 1 ms biphasic square wave pulses).

    • Monitor the behavioral seizure severity using the Racine scale and record the after-discharge duration (ADD).

    • Continue daily stimulations until the animals are fully kindled, meaning they consistently exhibit stage 4 or 5 seizures for several consecutive days.

  • Drug Testing:

    • Once the animals are fully kindled, administer this compound (25-200 mg/kg, i.p.) or vehicle.[1]

    • At the time of peak effect, deliver the kindling stimulation.

    • Record the seizure stage, seizure duration, and after-discharge duration.

  • Data Analysis:

    • Compare the seizure parameters (stage, duration, ADD) after this compound administration to the baseline (vehicle) values.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA, t-test) to determine the dose-dependent effects of this compound.

Visualizations

experimental_workflow cluster_mes Maximal Electroshock (MES) Seizure Model cluster_ptz Pentylenetetrazol (PTZ) Seizure Model cluster_kindling Amygdala Kindling Model mes_prep Animal Preparation & Acclimatization mes_drug This compound/Vehicle Administration (i.p.) mes_prep->mes_drug mes_seizure Corneal Electrical Stimulation mes_drug->mes_seizure mes_obs Observe for Tonic Hindlimb Extension mes_seizure->mes_obs mes_analysis Calculate % Protection & ED50 mes_obs->mes_analysis ptz_prep Animal Preparation & Acclimatization ptz_drug This compound/Vehicle Administration (i.p.) ptz_prep->ptz_drug ptz_seizure PTZ Administration (s.c./i.p.) ptz_drug->ptz_seizure ptz_obs Observe for Clonic Seizures ptz_seizure->ptz_obs ptz_analysis Calculate % Protection & ED50 ptz_obs->ptz_analysis kindle_implant Electrode Implantation kindle_proc Kindling Procedure (Daily Stimulation) kindle_implant->kindle_proc kindle_drug This compound/Vehicle Administration (i.p.) kindle_proc->kindle_drug kindle_test Kindling Stimulation & Observation kindle_drug->kindle_test kindle_analysis Analyze Seizure Parameters kindle_test->kindle_analysis sulthiame_moa This compound This compound ca Carbonic Anhydrase (in Glial Cells & Neurons) This compound->ca Inhibition co2 Increased Intracellular CO2 ca->co2 hco3 Decreased HCO3- ca->hco3 acidosis Intracellular Acidosis (Lower pH) co2->acidosis hco3->acidosis excitability Reduced Neuronal Hyperexcitability acidosis->excitability anticonvulsant Anticonvulsant Effect excitability->anticonvulsant logical_relationship start Select Animal Model mes MES Model (Generalized Tonic-Clonic) start->mes ptz PTZ Model (Myoclonic/Absence) start->ptz kindling Kindling Model (Focal Epilepsy) start->kindling protocol Execute Experimental Protocol mes->protocol ptz->protocol kindling->protocol data Collect Quantitative Data protocol->data analysis Analyze Dose-Response data->analysis conclusion Determine Anticonvulsant Efficacy analysis->conclusion

References

Application Notes and Protocols for Sulthiame Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Sulthiame in rodent models for preclinical research. This document outlines the mechanism of action, pharmacokinetic profile, and detailed protocols for its use in epilepsy models.

Introduction to this compound

This compound, a sulfonamide derivative, is a carbonic anhydrase inhibitor that has been used as an anticonvulsant medication.[1] Its primary mechanism of action involves the non-competitive inhibition of carbonic anhydrase, leading to an accumulation of carbonic acid and subsequent intracellular acidosis in neurons.[2] This decrease in intracellular pH is thought to modulate neuronal excitability, contributing to its anti-seizure effects.[2][3]

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound readily crosses the blood-brain barrier and inhibits various carbonic anhydrase isoforms within the central nervous system. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton (H+). By inhibiting this enzyme, this compound reduces the buffering capacity of the cell, leading to an accumulation of H+ ions and a decrease in intracellular pH (acidosis). This acidic environment is believed to reduce neuronal hyperexcitability through various mechanisms, including the modulation of ion channel function.[2][3]

Sulthiame_Mechanism_of_Action cluster_neuron Neuron CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Excitability Decreased Neuronal Excitability HCO3->Excitability Intracellular Acidosis CA->H2CO3 This compound This compound This compound->CA Inhibits

Caption: Signaling pathway of this compound's mechanism of action.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been primarily studied in humans, and detailed data in rodents is limited. Human studies indicate non-linear pharmacokinetics, with plasma concentrations increasing disproportionately with the dose.[4] A significant portion of this compound is taken up by erythrocytes, which should be considered when analyzing plasma concentrations.[1]

Table 1: Pharmacokinetic Parameters of this compound (Human Data)

ParameterValueReference
Bioavailability (Oral)~100%[1]
Protein Binding~29%[1]
Elimination Half-life8.65 ± 3.10 hours[5]
MetabolismHepatic[6]
Excretion80-90% Renal[6]

Note: This data is from human studies and may not directly translate to rodent models. It is highly recommended to perform pharmacokinetic studies in the specific rodent strain and experimental conditions being used.

Recommended Dosages for Rodent Models

The effective dose of this compound in rodent models of epilepsy typically ranges from 25 to 200 mg/kg.[7] The optimal dose will depend on the specific model, the route of administration, and the desired therapeutic effect.

Table 2: Reported Effective Doses of this compound in Rodent Epilepsy Models

Rodent ModelSpeciesRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectReference
Amygdaloid Kindled SeizuresRatIntraperitoneal (IP)25 - 200Reduction in forelimb clonus duration and suppression of secondary generalization.[7]
Developing Brain NeurotoxicityRatNot Specified≥ 100Enhanced neuronal death in pups.[2][8]
Pentylenetetrazol (PTZ)-induced SeizuresMouseIntraperitoneal (IP)General Anticonvulsant RangeProtection against seizures.[9][10]

It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.

Experimental Protocols

Preparation of this compound Solution

A common vehicle for administering this compound to rodents is a suspension in 0.5% w/v carboxymethyl cellulose (CMC) in sterile water or saline.[11][12]

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) solution in sterile water or saline

  • Sterile tubes

  • Vortex mixer

  • Scale

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the 0.5% CMC solution.

  • Add a small amount of the CMC solution to the this compound powder to create a paste.

  • Gradually add the remaining CMC solution while continuously vortexing to ensure a homogenous suspension.

  • Prepare fresh on the day of the experiment.

Administration Routes

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[13]

  • Syringe

Procedure:

  • Gently restrain the animal.

  • Measure the correct length of the gavage needle (from the mouth to the last rib) and mark it to prevent over-insertion.[13]

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow as the tube is passed.[13]

  • Once the needle is in the correct position, administer the this compound suspension slowly.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress.

Materials:

  • Prepared this compound suspension

  • Appropriately sized needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[10]

  • Syringe

Procedure:

  • Restrain the animal, exposing the abdomen.

  • Insert the needle, bevel up, into the lower right or left quadrant of the abdomen at a 30-45° angle.[14]

  • Aspirate to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.[10]

  • Inject the this compound suspension.

  • Withdraw the needle and return the animal to its cage.

  • Observe the animal for any adverse reactions.

Experimental Workflow: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This workflow provides an example of an acute seizure model to test the anticonvulsant efficacy of this compound.

PTZ_Workflow cluster_workflow Experimental Workflow Acclimation Animal Acclimation (1 week) Grouping Randomization into Treatment Groups Acclimation->Grouping Sulthiame_Admin This compound or Vehicle Administration (IP or PO) Grouping->Sulthiame_Admin Pre_treatment Pre-treatment Period (e.g., 30-60 min) Sulthiame_Admin->Pre_treatment PTZ_Injection PTZ Injection (IP) (e.g., 60-85 mg/kg) Pre_treatment->PTZ_Injection Observation Seizure Observation & Scoring (e.g., 30 min) PTZ_Injection->Observation Data_Analysis Data Analysis Observation->Data_Analysis

Caption: Workflow for PTZ-induced seizure model.

Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound 50 mg/kg, this compound 100 mg/kg, this compound 150 mg/kg).

  • This compound Administration: Administer the prepared this compound suspension or vehicle via IP injection or oral gavage.

  • Pre-treatment Period: Allow for a pre-treatment period of 30-60 minutes for the drug to be absorbed.

  • PTZ Induction: Induce seizures by administering a convulsant dose of PTZ (e.g., 60-85 mg/kg, IP).[9][15]

  • Seizure Observation: Immediately after PTZ injection, place the mouse in an observation chamber and record seizure activity for 30 minutes. Score the seizures based on a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first seizure, seizure severity, and duration of tonic-clonic seizures.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.

Application in Other Rodent Models

Currently, there is a lack of published research on the administration of this compound in rodent models of Alzheimer's disease (e.g., APP/PS1 mice) or autism spectrum disorder (e.g., valproic acid-induced models). Researchers interested in exploring the potential therapeutic effects of this compound in these models would need to conduct initial dose-finding and pharmacokinetic studies to establish an appropriate dosing regimen.

Conclusion

These application notes provide a framework for the administration of this compound in rodent models, with a focus on epilepsy research. The provided protocols and data are intended to serve as a guide for researchers. It is essential to optimize dosages, administration routes, and experimental timelines for each specific study. Due to the limited availability of rodent-specific pharmacokinetic data, preliminary studies are highly recommended to ensure the validity and reproducibility of experimental findings.

References

Application Notes and Protocols for Sulthiame in Epilepsy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Sulthiame in in-vitro cell culture models of epilepsy. The information is intended to guide researchers in designing and executing experiments to investigate the mechanism of action and therapeutic potential of this compound.

Introduction

This compound is a carbonic anhydrase inhibitor that has been used as an anticonvulsant medication.[1][2] Its primary mechanism of action involves the inhibition of carbonic anhydrase, leading to an increase in intracellular carbon dioxide and a subsequent decrease in intracellular pH (acidosis) in neurons.[1][3][4] This intracellular acidosis is believed to reduce neuronal excitability and suppress epileptiform activity.[1][2][3] These application notes detail the protocols for studying these effects in cultured neuronal cells.

Key Mechanisms of Action

This compound's anticonvulsant properties in cell culture models are primarily attributed to:

  • Carbonic Anhydrase Inhibition: this compound inhibits carbonic anhydrase, an enzyme that catalyzes the reversible hydration of CO2 to bicarbonate and protons.[4][5]

  • Intracellular Acidification: Inhibition of carbonic anhydrase leads to an accumulation of intracellular CO2, causing a drop in intracellular pH.[1][2][3]

  • Reduced Neuronal Excitability: The resulting intracellular acidosis reduces the frequency of action potentials and epileptiform bursts, thus dampening neuronal hyperexcitability.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from key in-vitro studies on this compound.

Parameter MeasuredThis compound ConcentrationResultCell TypeReference
Intracellular pH (pHi)1.0-1.5 mMDecrease of 0.18 +/- 0.05 pH unitsHippocampal CA3 Neurons[1][2]
Time to pHi Decrease1.0-1.5 mMWithin 10 minutesHippocampal CA3 Neurons[1][2]
Epileptiform Burst Frequency1.0-2.5 mMReversible reductionHippocampal CA3 Neurons[1][2]
Time to Burst Reduction1.0-2.5 mM10-15 minutesHippocampal CA3 Neurons[1][2]

Signaling Pathway

The proposed signaling pathway for this compound's action in reducing neuronal excitability is illustrated below.

Sulthiame_Pathway This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibits CO2 Intracellular CO2 (Increased) CA->CO2 Leads to pH Intracellular pH (Decreased - Acidosis) CO2->pH Excitability Neuronal Excitability (Reduced) pH->Excitability

Caption: Proposed signaling pathway of this compound. (Within 100 characters)

Experimental Protocols

Protocol 1: Measurement of Intracellular pH (pHi) in Cultured Neurons

This protocol describes how to measure changes in intracellular pH in cultured neurons following treatment with this compound using the fluorescent indicator BCECF-AM.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Preparation of BCECF-AM Stock Solution: Prepare a 1-5 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO.

  • Cell Loading: a. Grow neurons on glass coverslips suitable for microscopy. b. Remove the culture medium and wash the cells gently with pre-warmed (37°C) HBSS. c. Prepare a loading solution of 2-5 µM BCECF-AM in HBSS. d. Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark. e. After incubation, wash the cells three times with pre-warmed HBSS to remove extracellular dye.

  • This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous solution). b. Dilute the this compound stock solution to the desired final concentrations (e.g., 1.0-2.5 mM) in HBSS. c. Perfuse the cells with the this compound-containing solution.

  • Fluorescence Imaging: a. Place the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Excite the BCECF-loaded cells alternately at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point). c. Measure the fluorescence emission at ~535 nm for both excitation wavelengths. d. Record baseline fluorescence ratios for a few minutes before applying this compound. e. Continuously record the fluorescence ratio for at least 10-15 minutes after the application of this compound.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensity at 490 nm to that at 440 nm. b. Calibrate the fluorescence ratio to pHi values using a standard calibration curve generated with nigericin and high-potassium buffers of known pH. c. Plot the change in pHi over time.

Experimental Workflow:

pHi_Workflow Start Start: Cultured Neurons on Coverslips Wash1 Wash with HBSS Start->Wash1 Load Incubate with BCECF-AM (30-60 min, 37°C) Wash1->Load Wash2 Wash with HBSS (3x) Load->Wash2 Baseline Record Baseline Fluorescence Ratio Wash2->Baseline Treat Apply this compound (1.0-2.5 mM) Baseline->Treat Record Record Fluorescence Ratio (10-15 min) Treat->Record Analyze Calculate and Plot Intracellular pH Change Record->Analyze End End Analyze->End

Caption: Workflow for intracellular pH measurement. (Within 100 characters)
Protocol 2: Induction and Recording of Epileptiform Activity

This protocol describes the induction of epileptiform activity in cultured neurons using 4-aminopyridine (4-AP) and the assessment of this compound's effect on this activity using electrophysiology.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) on a suitable substrate for electrophysiology (e.g., MEA plate or glass coverslip)

  • Artificial cerebrospinal fluid (aCSF)

  • 4-aminopyridine (4-AP)

  • This compound

  • Electrophysiology setup (e.g., patch-clamp or multi-electrode array system)

Procedure:

  • Preparation of Solutions: a. Prepare aCSF containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at ~7.4. b. Prepare a stock solution of 4-AP in water or aCSF. c. Prepare a stock solution of this compound.

  • Induction of Epileptiform Activity: a. Place the cultured neurons in the recording chamber of the electrophysiology setup and perfuse with aCSF. b. Record baseline neuronal activity for a few minutes. c. Switch the perfusion to aCSF containing 50 µM 4-AP to induce epileptiform activity (e.g., synchronized bursting). Allow the activity to stabilize.

  • This compound Treatment: a. Once stable epileptiform activity is established, switch the perfusion to aCSF containing both 50 µM 4-AP and the desired concentration of this compound (e.g., 1.0-2.5 mM). b. Record neuronal activity for at least 15-20 minutes to observe the effects of this compound.

  • Electrophysiological Recording: a. Patch-Clamp: i. Obtain whole-cell patch-clamp recordings from individual neurons. ii. Monitor changes in membrane potential, action potential firing frequency, and the occurrence of paroxysmal depolarizing shifts (PDS). b. Multi-Electrode Array (MEA): i. Record spontaneous network activity from multiple electrodes. ii. Analyze parameters such as spike rate, burst frequency, burst duration, and network synchrony.

  • Data Analysis: a. Quantify the changes in the frequency and amplitude of epileptiform events before and after the application of this compound. b. Perform statistical analysis to determine the significance of any observed effects.

Experimental Workflow:

Ephys_Workflow Start Start: Cultured Neurons in aCSF Baseline Record Baseline Neuronal Activity Start->Baseline Induce Apply 4-Aminopyridine (50 µM) to Induce Epileptiform Activity Baseline->Induce Stabilize Allow Activity to Stabilize Induce->Stabilize Treat Apply this compound (1.0-2.5 mM) + 4-AP Stabilize->Treat Record Record Neuronal Activity (15-20 min) Treat->Record Analyze Analyze Changes in Epileptiform Activity Record->Analyze End End Analyze->End

Caption: Workflow for electrophysiology experiments. (Within 100 characters)

References

Application Notes and Protocols for Measuring Sulthiame Concentration in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Sulthiame in human plasma, a critical aspect of therapeutic drug monitoring (TDM) and pharmacokinetic studies. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are based on validated methods from the scientific literature.

Optimum plasma this compound concentrations for seizure control in adult patients on polytherapy are generally in the range of 2–10 mg/L (7–34 μmol/L), while for children, the range is 1–3 mg/L (3–10 μmol/L)[1]. Therapeutic drug monitoring is crucial due to significant intra- and interindividual pharmacokinetic variability.[2]

Analytical Techniques Overview

Several analytical methods have been successfully employed for the determination of this compound in plasma, each offering distinct advantages in terms of sensitivity, specificity, and accessibility.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine therapeutic drug monitoring. It offers good precision and accuracy for quantifying this compound in the therapeutic range.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalytical assays, offering high sensitivity and specificity. This method is particularly useful for pharmacokinetic studies where lower concentrations of the drug need to be accurately measured.[5][6]

  • Gas-Liquid Chromatography (GLC): An older technique that has also been used for this compound determination in human plasma.[7]

Application Note 1: Quantification of this compound in Human Plasma by HPLC-UV

This protocol describes a validated reverse-phase HPLC-UV method for the determination of this compound in human plasma or serum samples.[4]

Quantitative Method Parameters
ParameterValueReference
Linearity Range0.2–50.0 µg/mL[4]
Limit of Detection (LOD)0.19 µg/mL[4]
Limit of Quantification (LOQ)0.58 µg/mL[4]
Intra-day Precision (CV)1.06%[4]
Inter-day Precision (CV)1.25%[4]
Extraction Recovery~100%[4]
Accuracy (Bias)-4.61 – 0.80%[4]
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Desethylatrazine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Human plasma (drug-free)

2. Sample Preparation:

  • Pipette 200 µL of plasma/serum sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution (Desethylatrazine).

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

3. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, specific ratios to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[8]

  • Column Temperature: 40°C

  • Run Time: Approximately 10 minutes

4. Calibration and Quality Control:

  • Prepare calibration standards by spiking drug-free plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.

Experimental Workflow

HPLC_Workflow plasma Plasma Sample (200 µL) is Add Internal Standard (Desethylatrazine) plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into HPLC-UV reconstitute->inject analysis Data Analysis inject->analysis LCMSMS_Workflow plasma Plasma Sample (100 µL) is_precip Add Methanol with Internal Standard (this compound-D4) plasma->is_precip vortex_sonicate Vortex and Sonicate is_precip->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute inject Inject into LC-MS/MS dilute->inject analysis Data Analysis inject->analysis

References

Application Notes and Protocols: Sulthiame Dose-Response Relationship in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical dose-response relationship of Sulthiame, a carbonic anhydrase inhibitor with anticonvulsant properties. The following sections summarize key quantitative data from various preclinical models, outline detailed experimental protocols, and visualize experimental workflows and the proposed mechanism of action.

Data Presentation: Quantitative Dose-Response of this compound

The following tables summarize the dose-dependent effects of this compound observed in key preclinical studies.

Table 1: Anticonvulsant Effects of this compound in the Amygdaloid Kindled Rat Model

Dose (mg/kg, i.p.)Seizure ParameterObservation
25 - 200 (Single Administration)Forelimb Clonus (FCL) DurationReduction observed across the dose range.
200 (Single Administration)Secondarily Generalized ConvulsionSignificant regression.[1]
50 (Repeated Administration)Forelimb Clonus (FCL) DurationSignificant alleviation up to the fifth day of treatment.[1]
200 (Repeated Administration)Secondary GeneralizationSignificant suppression only until the second day of treatment.[1]
200 (Repeated Administration)Forelimb Clonus (FCL) and After-Discharge (AD) DurationSignificant reductions were maintained after the second day.[1]

Table 2: Neurotoxic Effects of this compound in the Developing Rat Brain

Dose (mg/kg)Age of Rat PupsObservation
≥ 1000 - 7 daysSignificant enhancement of neuronal death.[2]

Table 3: Effects of this compound on Epileptiform Activity in In Vitro Hippocampal Slices

Concentration (mM)Effect on Intracellular pH (pHi)Effect on Epileptiform Activity
1.0 - 1.5Reversible decrease of 0.18 ± 0.05 pH units.Not specified at this concentration range for this specific endpoint.
1.0 - 2.5Not specified at this concentration range for this specific endpoint.Reversible reduction in the frequency of action potentials and epileptiform bursts.

Note on Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models: Despite a comprehensive search, specific median effective dose (ED50) values for this compound in the standard MES and PTZ seizure models in rodents could not be located in the publicly available literature. These tests are fundamental for characterizing the anticonvulsant profile of a compound.

Experimental Protocols

Amygdaloid Kindling in Rats

This protocol is designed to induce a chronic epileptic-like state through repeated electrical stimulation of the amygdala, providing a model for focal epilepsy with secondary generalization.

1.1. Animal Model:

  • Species: Adult male Wistar rats.

1.2. Surgical Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Secure the animal in a stereotaxic frame.

  • Implant a bipolar electrode into the left amygdala.

  • Allow for a post-surgical recovery period.

1.3. Kindling Procedure:

  • Determine the after-discharge (AD) threshold for each rat. The AD is a burst of spike activity that outlasts the stimulus.

  • Deliver daily electrical stimulation to the amygdala at the AD threshold.

  • Monitor and score the behavioral seizures elicited by each stimulation using the Racine scale (see Table 4).

  • Continue daily stimulation until a stable, fully kindled state (e.g., consistent Stage 5 seizures) is achieved.

Table 4: Racine Scale for Seizure Scoring in Rodents

StageBehavioral Manifestation
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with generalized convulsions

1.4. Drug Administration and Testing:

  • Once fully kindled, administer this compound or vehicle control intraperitoneally (i.p.) at the desired doses.

  • At the time of expected peak drug effect, deliver the electrical stimulation to the amygdala.

  • Record and score the resulting seizure behavior and measure the duration of the after-discharge from the EEG.

Assessment of Neurotoxicity in the Developing Rat Brain

This protocol is used to evaluate the potential for a compound to induce neuronal apoptosis in the developing brain.

2.1. Animal Model:

  • Species: Neonatal rat pups (ages 0-7 days).

2.2. Drug Administration:

  • Administer this compound or vehicle control at various doses to different groups of rat pups.

2.3. Tissue Preparation:

  • At a predetermined time point after drug administration, euthanize the rat pups.

  • Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the brains and process for histological analysis.

2.4. Apoptosis Detection Methods:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect DNA fragmentation, a hallmark of apoptosis.

  • DNA Electrophoresis: To visualize the characteristic "laddering" pattern of DNA fragmentation.

  • Ethidium Bromide Staining: To observe nuclear morphology and identify condensed or fragmented nuclei indicative of apoptosis.

In Vitro Hippocampal Slice Electrophysiology

This protocol allows for the investigation of the direct effects of a compound on neuronal excitability and epileptiform activity in a brain slice preparation.

3.1. Slice Preparation:

  • Euthanize a guinea pig or rat and rapidly dissect the brain.

  • Prepare acute hippocampal slices (typically 300-400 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Allow the slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.

3.2. Induction of Epileptiform Activity:

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

  • To induce epileptiform activity, switch the perfusion to a modified aCSF containing a high concentration of potassium (e.g., 8 mM) and a low concentration of magnesium (e.g., 0.25 mM). 4-aminopyridine (4-AP) can also be added to the aCSF to induce epileptiform discharges.

3.3. Electrophysiological Recording:

  • Use microelectrodes to record extracellular field potentials or intracellularly from individual neurons in the CA3 pyramidal cell layer of the hippocampus.

  • Record baseline epileptiform activity (e.g., burst firing, interictal-like spikes).

3.4. Drug Application and Data Analysis:

  • Bath-apply this compound at various concentrations to the slice.

  • Record the changes in the frequency and amplitude of epileptiform events.

  • For intracellular pH measurements, load neurons with a pH-sensitive fluorescent dye (e.g., BCECF-AM) and measure changes in fluorescence upon this compound application.

Mandatory Visualizations

experimental_workflow_amygdala_kindling cluster_surgery Surgical Implantation cluster_kindling Kindling Procedure cluster_testing Drug Testing Animal Wistar Rat Anesthesia Anesthesia Animal->Anesthesia Stereotaxic Stereotaxic Implantation of Amygdala Electrode Anesthesia->Stereotaxic AD_Threshold Determine After-Discharge Threshold Stereotaxic->AD_Threshold Stimulation Daily Electrical Stimulation AD_Threshold->Stimulation Scoring Behavioral Seizure Scoring (Racine Scale) Stimulation->Scoring Scoring->Stimulation Fully_Kindled Fully Kindled Rat Scoring->Fully_Kindled Drug_Admin Administer this compound (Dose-Response) Fully_Kindled->Drug_Admin Test_Stimulation Test Stimulation Drug_Admin->Test_Stimulation Data_Collection Record Seizure Score and AD Duration Test_Stimulation->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Amygdala Kindling Experimental Workflow.

experimental_workflow_neurotoxicity cluster_treatment Treatment cluster_processing Tissue Processing cluster_analysis Apoptosis Analysis Rat_Pups Neonatal Rat Pups (0-7 days old) Drug_Admin Administer this compound (Dose-Response) Rat_Pups->Drug_Admin Euthanasia Euthanasia Drug_Admin->Euthanasia Perfusion Perfusion & Fixation Euthanasia->Perfusion Dissection Brain Dissection Perfusion->Dissection Histology Histological Processing Dissection->Histology DNA_Gel DNA Electrophoresis Dissection->DNA_Gel TUNEL TUNEL Staining Histology->TUNEL EtBr Ethidium Bromide Staining Histology->EtBr Microscopy Microscopy & Imaging TUNEL->Microscopy EtBr->Microscopy

Caption: Neurotoxicity Assessment Workflow.

sulthiame_mechanism_of_action This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibition H2CO3 H₂CO₃ H_HCO3 H⁺ + HCO₃⁻ Intracellular_Acidosis Intracellular Acidosis (Decreased pH) CA->Intracellular_Acidosis Leads to H2O_CO2 H₂O + CO₂ H2O_CO2->H2CO3 Catalyzed by CA H2CO3->H_HCO3 Neuronal_Excitability Reduced Neuronal Excitability Intracellular_Acidosis->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: this compound's Mechanism of Action.

References

Experimental Design for Sulthiame Clinical Trials in Sleep Apnea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting clinical trials to evaluate the efficacy and safety of Sulthiame for the treatment of Obstructive Sleep Apnea (OSA). The following protocols and methodologies are based on findings from recent clinical studies and are intended to serve as a foundational framework for future research in this area.

Introduction and Scientific Rationale

Obstructive Sleep Apnea (OSA) is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse during sleep, leading to intermittent hypoxia, sleep fragmentation, and an increased risk of cardiovascular and metabolic comorbidities.[1][2] While Continuous Positive Airway Pressure (CPAP) is the standard treatment, adherence is a significant challenge, highlighting the need for effective pharmacological therapies.[3][4]

This compound, a carbonic anhydrase inhibitor, has emerged as a promising oral therapeutic for OSA.[5][6] Its primary mechanism of action involves the inhibition of the enzyme carbonic anhydrase, which plays a role in maintaining the body's pH balance.[1][5][7] By inhibiting this enzyme, this compound induces a mild metabolic acidosis, which in turn stimulates the respiratory drive and helps to stabilize breathing patterns during sleep.[5][8][9] This enhanced respiratory drive is thought to prevent the apneic and hypopneic events that characterize OSA.[5]

Preclinical Considerations

While this compound has a known safety profile from its use as an antiepileptic medication, preclinical studies in relevant animal models of sleep-disordered breathing can provide valuable insights into its dose-response relationship and potential off-target effects. These studies should focus on assessing changes in respiratory parameters, blood gases, and sleep architecture.

Clinical Trial Design

A randomized, double-blind, placebo-controlled, parallel-group design is recommended to robustly evaluate the efficacy and safety of this compound in patients with moderate to severe OSA.

Study Population

Inclusion Criteria:

  • Adult patients (e.g., 18-75 years old) with a diagnosis of moderate to severe OSA, confirmed by polysomnography (PSG).

  • Apnea-Hypopnea Index (AHI) of ≥15 events per hour of sleep.[10]

  • Patients who are intolerant to, non-compliant with, or have refused CPAP therapy.[3][10]

  • Body Mass Index (BMI) within a specified range (e.g., 18-40 kg/m ²).

Exclusion Criteria:

  • Presence of central sleep apnea syndrome or Cheyne-Stokes respiration.[10]

  • Other significant sleep disorders such as periodic limb movement disorder or narcolepsy.[10]

  • Severe cardiorespiratory disease, neuromuscular disorders, or conditions predisposing to hypoventilation.[11]

  • History of upper airway surgery for OSA within the last 12 months.[10]

  • Use of other medications known to affect sleep or respiration.

  • Known hypersensitivity to this compound or other sulfonamides.

Intervention and Dosing

Recent clinical trials have explored daily evening doses of this compound at 100 mg, 200 mg, and 300 mg, compared to a placebo.[2][3][6][12] A dose-escalation or parallel-group design with these dosages is recommended. Treatment duration of at least 12-15 weeks is suggested to assess both efficacy and safety over a reasonable period.[2][6]

Efficacy and Safety Endpoints

Primary Efficacy Endpoint:

  • The relative change in the Apnea-Hypopnea Index (AHI) from baseline to the end of the treatment period.[6]

Secondary Efficacy Endpoints:

  • Absolute change in AHI.

  • Change in Oxygen Desaturation Index (ODI).[6]

  • Change in mean and nadir overnight oxygen saturation (SpO2).[6]

  • Change in the Total Arousal Index.[2]

  • Patient-reported outcomes, such as the Epworth Sleepiness Scale (ESS) to assess daytime sleepiness.[2]

Safety Endpoints:

  • Incidence and severity of treatment-emergent adverse events (TEAEs).

  • Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.

  • Monitoring for known side effects of carbonic anhydrase inhibitors, such as paresthesia, headache, fatigue, and nausea.[2][12]

Experimental Protocols

Screening and Baseline Assessment
  • Informed Consent: Obtain written informed consent from all participants.

  • Medical History and Physical Examination: A thorough medical history and physical examination to assess eligibility.

  • Baseline Polysomnography (PSG): An in-laboratory, attended overnight PSG to confirm the diagnosis of OSA and establish baseline AHI and other sleep parameters.

  • Questionnaires: Administer validated questionnaires to assess baseline sleepiness (e.g., ESS) and quality of life.

  • Clinical Laboratory Tests: Collect blood and urine samples for baseline safety assessments.

Randomization and Blinding

Participants who meet all eligibility criteria will be randomly assigned to receive this compound (at a specified dose) or a matching placebo. Both participants and study personnel should be blinded to the treatment allocation.

Treatment Period
  • Drug Administration: Participants will self-administer the assigned study drug orally once daily in the evening.

  • Follow-up Visits: Schedule follow-up visits at regular intervals (e.g., weeks 4 and 12) to monitor for adverse events, assess compliance, and collect safety data.

  • End-of-Treatment Assessment: At the end of the treatment period, repeat the baseline assessments, including an in-laboratory PSG, questionnaires, and clinical laboratory tests.

Polysomnography (PSG) Protocol

A standardized in-laboratory PSG is the gold standard for diagnosing OSA and assessing treatment efficacy.[11][13]

PSG Montage:

  • Electroencephalogram (EEG): To monitor brain wave activity and sleep stages.

  • Electrooculogram (EOG): To detect eye movements and identify REM sleep.

  • Electromyogram (EMG): Submental EMG to assess muscle tone and limb EMG to detect periodic limb movements.

  • Electrocardiogram (ECG): To monitor heart rate and rhythm.

  • Respiratory Monitoring:

    • Nasal and oral airflow sensors.

    • Thoracic and abdominal respiratory effort belts.

  • Pulse Oximetry: To measure arterial oxygen saturation (SpO2).[13]

  • Body Position Sensor: To determine sleep posture.

  • Snoring Microphone: To record snoring intensity and frequency.

Scoring: Apneas, hypopneas, and arousals should be scored by a certified sleep technician according to the most recent American Academy of Sleep Medicine (AASM) scoring manual.

Data Presentation

Quantitative data from clinical trials should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound 100 mg (n=)This compound 200 mg (n=)This compound 300 mg (n=)Placebo (n=)
Age (years), mean ± SD
Sex (Male/Female), n (%)
BMI ( kg/m ²), mean ± SD
Baseline AHI (events/hr), mean ± SD
Baseline ODI (events/hr), mean ± SD
Baseline ESS, mean ± SD

Table 2: Change in Efficacy Endpoints from Baseline

EndpointThis compound 100 mgThis compound 200 mgThis compound 300 mgPlacebo
AHI (events/hr)
Mean change ± SD
% change-17.8%[3]-34.8%[3]-39.9%[3]
ODI (events/hr)
Mean change ± SD
Mean SpO2 (%)
Mean change ± SD
ESS
Mean change ± SD

Table 3: Incidence of Common Treatment-Emergent Adverse Events

Adverse EventThis compound 100 mg n (%)This compound 200 mg n (%)This compound 300 mg n (%)Placebo n (%)
Paresthesia
Headache
Fatigue
Nausea
Dyspnea

Mandatory Visualizations

Proposed Signaling Pathway of this compound in OSA

Sulthiame_Pathway cluster_reaction CO2 + H2O <=> H2CO3 <=> H+ + HCO3- This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibits Metabolic_Acidosis Mild Metabolic Acidosis This compound->Metabolic_Acidosis Induces H2CO3 H2CO3 (Carbonic Acid) H_HCO3 H+ + HCO3- (Hydrogen Ions + Bicarbonate) Chemoreceptors Central & Peripheral Chemoreceptors Metabolic_Acidosis->Chemoreceptors Stimulates Respiratory_Drive Increased Respiratory Drive Chemoreceptors->Respiratory_Drive Leads to Breathing_Stability Stabilized Breathing During Sleep Respiratory_Drive->Breathing_Stability Promotes OSA_Symptoms Reduced Apneas & Hypopneas Breathing_Stability->OSA_Symptoms Results in

Caption: Proposed mechanism of action of this compound in Obstructive Sleep Apnea.

Experimental Workflow for a this compound Clinical Trial

Clinical_Trial_Workflow Screening Screening & Informed Consent Baseline Baseline Assessment (PSG, Questionnaires, Labs) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A This compound (e.g., 100mg, 200mg, 300mg) Randomization->Treatment_A Active Arm Treatment_B Placebo Randomization->Treatment_B Control Arm FollowUp Follow-up Visits (e.g., Week 4, 12) Treatment_A->FollowUp Treatment_B->FollowUp End_of_Treatment End of Treatment Assessment (PSG, Questionnaires, Labs) FollowUp->End_of_Treatment Data_Analysis Data Analysis & Reporting End_of_Treatment->Data_Analysis

Caption: High-level workflow for a randomized controlled trial of this compound in OSA.

Logical Relationship of Study Endpoints

Endpoints_Relationship Primary Primary Endpoint (Change in AHI) Efficacy Overall Efficacy Primary->Efficacy Secondary_Resp Secondary Respiratory Endpoints (ODI, SpO2) Secondary_Resp->Efficacy Secondary_PRO Secondary Patient-Reported Outcomes (ESS) Secondary_PRO->Efficacy Safety Safety & Tolerability (Adverse Events, Labs) Benefit_Risk Benefit-Risk Assessment Safety->Benefit_Risk Efficacy->Benefit_Risk

Caption: Logical relationship between primary, secondary, and safety endpoints.

References

RP-HPLC-UV Method for the Determination of Sulthiame in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulthiame is an antiepileptic drug used in the treatment of various forms of epilepsy. Therapeutic drug monitoring (TDM) of this compound is crucial to optimize treatment efficacy and minimize potential adverse effects. This application note provides a detailed protocol for the quantitative determination of this compound in human serum using a simple, accurate, and precise Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method.

Principle

This method utilizes a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. An isocratic mobile phase allows for the separation of this compound from endogenous serum components. The analyte is then detected and quantified by a UV detector at a specific wavelength. An internal standard can be used to improve the precision and accuracy of the method.

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard

  • Internal Standard (IS), e.g., Desethylatrazine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Blank human serum

  • Eppendorf tubes (1.5 mL)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., Synergi™ Fusion-RP, 4 µm, 4.6 x 150 mm or Nova-Pak C18, 4 µm, 4.6 mm x 150 mm).

  • Data acquisition and processing software.

  • Microcentrifuge.

  • Vortex mixer.

  • Analytical balance.

  • Pipettes.

3. Preparation of Standard and Working Solutions

  • Stock Solutions: Prepare stock solutions of this compound (e.g., 0.5 mg/mL) and the internal standard (e.g., 1.0 mg/mL) by dissolving the accurately weighed compounds in a suitable solvent like acetonitrile.

  • Working Solutions: Prepare working standard solutions of this compound and the internal standard by diluting the stock solutions with acetonitrile to the desired concentrations. For example, a working solution of the internal standard could be 100 µg/mL.[1]

4. Sample Preparation

The sample preparation involves a simple protein precipitation step.[1]

  • Pipette 50 µL of serum into a 1.5 mL Eppendorf tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 µg/mL desethylatrazine).[1]

  • Add 440 µL of acetonitrile to precipitate the serum proteins.[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tube at 10,000 x g for 10 minutes.

  • Transfer the clear supernatant to an HPLC vial for analysis.

5. Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of this compound.

ParameterCondition 1Condition 2
Column Synergi™ Fusion-RP with a precolumnNova-Pak C18, 60 Å, 4 µm, 4.6 mm x 150 mm[2]
Mobile Phase Acetonitrile/Water mixtureDeionized water:Methanol (70:30, v/v)[2]
Flow Rate 1.0 mL/min[2]1.0 mL/min[2]
Injection Volume 25 µL[2]25 µL[2]
Column Temperature 25°C[2]25°C[2]
UV Detection 245 nm[1]210 nm[2]
Run Time ~5 minutes~5 minutes

Experimental Workflow

Sulthiame_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Serum 50 µL Serum Sample Add_IS Add 10 µL Internal Standard Serum->Add_IS Add_ACN Add 440 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Quantify Quantification (Peak Area Ratio) Acquire->Quantify Result Final Concentration Quantify->Result

References

Application Notes and Protocols for Sulthiame in the Study of Electrical Status Epilepticus during Slow Sleep (ESES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sulthiame, an anticonvulsant drug, in the research and clinical study of Electrical Status Epilepticus during Slow Sleep (ESES). This document includes quantitative data on its efficacy, detailed experimental protocols derived from published studies, and visualizations of its proposed mechanism of action and experimental workflows.

Introduction

Electrical Status Epilepticus during Slow Sleep (ESES) is an age-dependent epileptic encephalopathy characterized by nearly continuous spike-wave activity during slow-wave sleep. This condition is associated with cognitive, behavioral, and motor regression.[1][2][3] The treatment of ESES can be challenging, and various antiepileptic drugs (AEDs) have been explored.[1][2] this compound, a carbonic anhydrase inhibitor, has emerged as a promising therapeutic option, particularly in refractory cases.[4][5] These notes are intended to guide researchers and clinicians in the application of this compound for ESES studies.

Data Presentation

Table 1: Efficacy of this compound in ESES - Seizure Frequency Reduction
StudyNumber of PatientsSeizure-Free>50% Seizure ReductionNo Improvement
Fejerman et al. (2012)[1][2]53 (28 symptomatic, 25 idiopathic)10/28 (symptomatic), 21/25 (idiopathic)9/28 (symptomatic)9/28 (symptomatic)
Kilic et al. (2021)[6][7]3925 (64.1%)8 (20.5%)Not specified
Paprotny et al. (2008)[3]35 (15 idiopathic, 17 symptomatic, 3 cryptogenic)13/15 (idiopathic), 6/17 (symptomatic)Not specified2/17 (symptomatic, with persistent ESES)
Table 2: Efficacy of this compound in ESES - EEG Improvement
StudyNumber of PatientsComplete EEG Improvement/NormalizationPartial EEG ImprovementNo Improvement
Fejerman et al. (2012)[1][2]534/28 (symptomatic, normal EEG), 21/25 (idiopathic, without ESES)6/28 (symptomatic, residual spikes), 9/28 (symptomatic, no ESES but with spikes)9/28 (symptomatic)
Kilic et al. (2021)[6][7]3919 (48.7%)9 (23.1%)Not specified
Bastain et al. (2018)[8]2971.4% (epileptic syndrome group), 33.3% (structural/infectious group), 0% (unknown etiology) at 1 yearNot specifiedNot specified
Table 3: this compound Dosing in ESES Studies
StudyDosage Range (mg/kg/day)
Fejerman et al. (2012)[1][2]5 - 30
Paprotny et al. (2008)[3]10 - 30
General Pediatric Dosing[9]Start: 5, Maintenance: 5-10

Experimental Protocols

Protocol 1: Patient Selection and Baseline Assessment

Objective: To identify suitable candidates for this compound treatment and establish baseline clinical and electrophysiological characteristics.

Methodology:

  • Inclusion Criteria:

    • Diagnosis of an epileptic encephalopathy with ESES, confirmed by prolonged sleep EEG (continuous or near-continuous spike-and-wave discharges during slow-wave sleep).[1][2][3]

    • Refractory to at least two other appropriate AEDs.[2][3]

    • Age typically between 2 and 16 years.[3][6]

    • Comprehensive clinical evaluation, including neurological examination and detailed seizure history.

  • Exclusion Criteria:

    • Known hypersensitivity to this compound or other sulfonamides.[4][10]

    • Pre-existing severe renal or hepatic impairment.[4][10]

    • History of acute porphyria, hyperthyroidism, or severe hypertension.[4][10]

    • Concurrent use of other carbonic anhydrase inhibitors like acetazolamide, topiramate, or zonisamide is generally not recommended.[4][11]

  • Baseline Assessments:

    • Prolonged Video-EEG Monitoring: To quantify the spike-wave index (SWI) during slow-wave sleep and document baseline seizure frequency and types.

    • Neuropsychological Evaluation: To assess cognitive functions, including IQ, memory, attention, and executive functions.[1][2]

    • Behavioral Assessment: Using standardized questionnaires to evaluate behavior.

    • Brain MRI: To identify any structural abnormalities.[1][2]

    • Laboratory Tests: Complete blood count, serum electrolytes (especially bicarbonate), liver function tests, and renal function tests.[4]

Protocol 2: this compound Administration and Titration

Objective: To safely administer this compound and titrate the dose to an effective and well-tolerated level.

Methodology:

  • Initial Dosing: Start with a low dose of 3-5 mg/kg/day, administered in two to three divided doses.[9][10]

  • Titration Schedule: Gradually increase the dose every 5-7 days. A common target maintenance dose is 5-10 mg/kg/day, though some studies have used doses up to 30 mg/kg/day.[1][2][9] The dose should be increased based on clinical response (seizure control and EEG improvement) and tolerability.

  • Administration: Administer this compound with or immediately after meals to minimize gastrointestinal side effects.[10][11]

  • Dose Adjustments:

    • In patients with renal impairment, the dosage may need to be reduced.[4][9]

    • Monitor for drug interactions, especially with phenytoin, phenobarbital, and primidone, as this compound can increase their plasma levels.[4][9][10]

Protocol 3: Monitoring and Follow-up

Objective: To monitor the efficacy and safety of this compound treatment over time.

Methodology:

  • Regular Follow-up: Schedule follow-up visits at 1, 3, 6, and 12 months after initiating treatment, and then every 6-12 months.

  • Efficacy Monitoring:

    • Seizure Diaries: Maintained by caregivers to track seizure frequency and type.

    • Repeat Prolonged Video-EEG: At 3 and 6 months to assess for changes in the SWI.

    • Repeat Neuropsychological and Behavioral Assessments: At 6 and 12 months to evaluate for cognitive and behavioral changes.[1][2]

  • Safety Monitoring:

    • Clinical Assessment: At each visit, inquire about potential side effects such as paresthesia, hyperpnea, dizziness, headache, and loss of appetite.[4][11]

    • Laboratory Tests: Periodically monitor serum bicarbonate levels for metabolic acidosis, a known side effect of carbonic anhydrase inhibitors.[4] Regular checks of renal and liver function may also be warranted.[4]

    • 25-hydroxyvitamin D levels: Monitor in all patients on long-term therapy as this compound can affect vitamin D metabolism.[4]

Protocol 4: Weaning and Discontinuation

Objective: To safely discontinue this compound if necessary.

Methodology:

  • Gradual Tapering: A gradual dose reduction over a period of at least 2 weeks is recommended to avoid withdrawal seizures.[4][9]

  • Rapid Discontinuation: Rapid withdrawal should only be considered in cases of severe adverse events, such as a serious rash (e.g., Stevens-Johnson syndrome).[4][9]

  • Monitoring During Weaning: Closely monitor for any increase in seizure activity or withdrawal symptoms. Adjust the doses of concurrent AEDs as needed, as their plasma levels may change upon this compound discontinuation.[4][9]

Visualizations

Proposed Signaling Pathway of this compound

Sulthiame_Pathway cluster_Neuron Presynaptic Neuron cluster_Glia Glial Cell cluster_Synapse Synaptic Cleft / Postsynaptic Neuron This compound This compound VGSC Voltage-Gated Sodium Channels This compound->VGSC Inhibits CA Carbonic Anhydrase This compound->CA Inhibits Glutamate_Release Glutamate Release VGSC->Glutamate_Release Inhibits NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates H_HCO3 H+ + HCO3- CA->H_HCO3 Inhibits Conversion of CO2_H2O CO2 + H2O Extracellular_pH Extracellular pH (Acidification) H_HCO3->Extracellular_pH Decreases Extracellular_pH->NMDA_Receptor Reduces inward currents Neuronal_Excitability Neuronal Excitability NMDA_Receptor->Neuronal_Excitability Decreases ESES_Activity ESES Activity Neuronal_Excitability->ESES_Activity Reduces

Caption: Proposed mechanism of action of this compound in ESES.

Experimental Workflow for this compound in ESES Research

ESES_Workflow cluster_Screening Patient Screening and Baseline cluster_Treatment Treatment Phase cluster_FollowUp Follow-up and Analysis Patient_Pool Patients with Refractory Epilepsy Inclusion_Criteria Inclusion Criteria Met? (ESES on EEG, Refractory) Patient_Pool->Inclusion_Criteria Baseline_Assessment Baseline Assessments (EEG, Neuropsych, MRI) Inclusion_Criteria->Baseline_Assessment Yes Excluded Excluded from Study Inclusion_Criteria->Excluded No Sulthiame_Admin This compound Administration (Start 3-5 mg/kg/day) Baseline_Assessment->Sulthiame_Admin Titration Dose Titration (Increase weekly to 5-30 mg/kg/day) Sulthiame_Admin->Titration Monitoring Ongoing Monitoring (Seizures, Side Effects, Labs) Titration->Monitoring FollowUp_Assessments Follow-up Assessments (3, 6, 12 months) Monitoring->FollowUp_Assessments Data_Analysis Data Analysis (Seizure Frequency, EEG, Cognition) FollowUp_Assessments->Data_Analysis Outcome Determine Efficacy and Safety Data_Analysis->Outcome

Caption: Experimental workflow for a clinical study of this compound in ESES.

Logical Relationship in this compound Treatment for ESES

Logical_Relationship cluster_Intervention Therapeutic Intervention cluster_Outcomes Patient Outcomes ESES Electrical Status Epilepticus during Slow Sleep (ESES) This compound This compound Treatment ESES->this compound is treated with Seizure_Reduction Seizure Frequency Reduction This compound->Seizure_Reduction leads to EEG_Improvement EEG Improvement (Reduced SWI) This compound->EEG_Improvement leads to Adverse_Effects Potential Adverse Effects (Metabolic Acidosis, Paresthesia, etc.) This compound->Adverse_Effects may cause Cognitive_Improvement Cognitive and Behavioral Improvement EEG_Improvement->Cognitive_Improvement contributes to

References

Troubleshooting & Optimization

Addressing Sulthiame solubility and stability in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulthiame

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed technical information and troubleshooting advice for handling this compound in experimental settings, focusing on critical solubility and stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a sulfonamide-based carbonic anhydrase inhibitor used as an anticonvulsant medication.[1][2] Its primary mechanism involves inhibiting carbonic anhydrase, an enzyme that converts carbon dioxide and water into bicarbonate and protons.[1] This inhibition leads to a decrease in the pH of the neuronal environment, making neurons less excitable and reducing the likelihood of seizures.[1][3][4]

Q2: What are the best solvents for dissolving this compound for in vitro experiments? A2: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound.[5][6] It is sparingly soluble in acetonitrile and DMSO (1-10 mg/mL) and only slightly soluble in ethanol and methanol (0.1-1 mg/mL).[7] For in vivo studies, complex solvent systems like DMSO combined with PEG300, Tween-80, and saline are often used.[5][6]

Q3: What are the recommended storage conditions for this compound powder and stock solutions? A3:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5][6]

  • In Solvent (e.g., DMSO): For maximum stability, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] It is critical to avoid repeated freeze-thaw cycles to prevent compound precipitation and degradation.[8]

Q4: How does pH affect the stability of this compound? A4: As a sulfonamide, this compound's stability can be pH-dependent. While specific data for this compound is limited, sulfonamides can be susceptible to hydrolysis under acidic or alkaline conditions.[9][10] Studies on other compounds show that stability is often maximal within a specific pH range and decreases outside of it.[10][11][12] It is recommended to maintain the pH of experimental solutions within a stable, neutral range (typically 7.2-7.4 for cell culture) unless the experimental protocol requires otherwise.[13]

Quantitative Data Summary

This table summarizes key solubility and storage data for this compound.

ParameterSolvent/ConditionValueReference
Molecular Weight -290.36 g/mol [5]
Solubility in DMSO Dimethyl Sulfoxide50 mg/mL (172.20 mM)[5][6]
Solubility in Acetonitrile Acetonitrile1-10 mg/mL (Sparingly soluble)[7]
Solubility in Ethanol Ethanol0.1-1 mg/mL (Slightly soluble)[7]
Solubility in Methanol Methanol0.1-1 mg/mL (Slightly soluble)[7]
Storage (Powder) -20°CStable for 3 years[5][6]
Storage (Powder) 4°CStable for 2 years[5][6]
Storage (In Solvent) -80°CStable for 6 months[5][6]
Storage (In Solvent) -20°CStable for 1 month[5][6]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (M.W. 290.36)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Methodology:

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 50 mM stock solution, calculate as follows:

    • Mass (g) = 0.050 mol/L * 0.001 L * 290.36 g/mol = 0.01452 g (or 14.52 mg)

  • Weighing: Under a chemical fume hood, accurately weigh 14.52 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of high-quality DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly. Use of an ultrasonic bath may be necessary to achieve full dissolution, as noted in product data sheets.[5][6]

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates.

  • Storage: Dispense the stock solution into single-use aliquots to avoid freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

Protocol 2: Preparation of a Working Solution in Cell Culture Media

Objective: To dilute the high-concentration DMSO stock into aqueous cell culture media while minimizing precipitation.

Methodology:

  • Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath. This is critical as compound solubility often decreases at lower temperatures.[8][14]

  • Calculate Volume: Determine the volume of stock solution needed for your desired final concentration. For example, to make 10 mL of a 50 µM working solution from a 50 mM stock, a 1:1000 dilution is required:

    • Volume of Stock = 10,000 µL / 1000 = 10 µL

  • Dilution Technique (Crucial Step): To prevent "solvent shock" and precipitation, add the 10 µL of DMSO stock solution drop-wise into the vortex of the pre-warmed media while gently swirling.[8][14] This ensures rapid dispersion.

  • Final Mix: Once the stock solution is added, cap the tube or flask and invert it several times to ensure a homogenous solution.

  • Final Inspection: Visually inspect the working solution for any signs of cloudiness or precipitate before adding it to your cells.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms immediately upon dilution into aqueous media. Solvent Shock: The rapid change in solvent polarity from high-concentration DMSO to the aqueous medium causes the hydrophobic compound to "crash out."[8][13][14]Improve Dilution Technique: Pre-warm the media to 37°C. Add the stock solution slowly and drop-wise while gently vortexing or swirling the media to facilitate rapid mixing.[8][14][15]
Concentration Exceeds Solubility: The final concentration of this compound is above its solubility limit in the aqueous medium.Perform a Solubility Test: Determine the maximum working concentration by creating a serial dilution in your specific medium and observing the point at which precipitation occurs. Reduce the final concentration if necessary.[8]
Stock solution appears cloudy or contains crystals after thawing. Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to fall out of solution.Aliquot Stock Solutions: Prepare single-use aliquots immediately after making the stock solution to minimize freeze-thaw cycles.[8]
Incomplete Initial Dissolution: The compound was not fully dissolved when the stock was first prepared.Ensure Full Dissolution: Use sonication or gentle warming when preparing the initial stock solution to ensure all solid material is dissolved.[6] Visually confirm clarity before the first use.
Precipitate forms in the culture plate over time (hours to days). Temperature Fluctuations: Moving plates between the incubator and a microscope or biosafety cabinet can cause temperature shifts that affect solubility.Minimize Temperature Changes: Reduce the time that plates are outside the stable 37°C environment.
Media Evaporation: Evaporation from culture wells increases the concentration of all components, including this compound, potentially pushing it past its solubility limit.Maintain Humidity: Ensure the incubator has adequate humidity. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[15]
Interaction with Media Components: Salts, proteins, or other components in the media may interact with this compound over time, reducing its solubility.[8][13]Reduce Serum: If using serum, try reducing its concentration, as proteins can sometimes contribute to compound precipitation.
pH Shift: Cellular metabolism can alter the pH of the culture medium, which may affect the stability and solubility of this compound.[8][15]Monitor Media pH: Ensure the medium is adequately buffered and monitor the color of the pH indicator (e.g., phenol red). Change the medium if it becomes too acidic or alkaline.

Visual Guides (Graphviz Diagrams)

This compound Mechanism of Action This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibits pH_decrease Intracellular pH Decreases (Acidosis) This compound->pH_decrease Leads to Reaction CO2 + H2O <=> H2CO3 <=> H+ + HCO3- CA->Reaction Catalyzes Excitability Neuronal Excitability Decreases pH_decrease->Excitability Causes Seizures Anticonvulsant Effect Excitability->Seizures Results in

Caption: Mechanism of action for this compound as a carbonic anhydrase inhibitor.

This compound Solution Preparation Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Add Anhydrous DMSO weigh->dissolve mix 3. Vortex / Sonicate Until Fully Dissolved dissolve->mix inspect_stock 4. Inspect Stock for Clarity mix->inspect_stock inspect_stock->mix Not Clear aliquot 5. Aliquot into Single-Use Tubes inspect_stock->aliquot Clear store 6. Store at -80°C aliquot->store prepare_working 7. Prepare Working Solution store->prepare_working prewarm 8. Pre-warm Culture Media to 37°C prepare_working->prewarm dilute 9. Add Stock Drop-wise to Vortexing Media prewarm->dilute inspect_working 10. Inspect Final Solution for Clarity dilute->inspect_working inspect_working->dilute Not Clear (Remake) use 11. Use in Experiment inspect_working->use Clear end End use->end

Caption: Recommended workflow for preparing this compound stock and working solutions.

Troubleshooting this compound Precipitation precipitate Precipitate Observed in Media when When did it occur? precipitate->when immediate Immediately on Dilution when->immediate Immediately over_time Over Time in Culture when->over_time Over Time cause_immediate Likely Cause: Solvent Shock or Concentration Too High immediate->cause_immediate solution_immediate Solution: 1. Pre-warm media to 37°C 2. Add stock drop-wise to vortex 3. Perform serial dilution 4. Lower final concentration cause_immediate->solution_immediate cause_over_time Likely Cause: Temp/pH Shift or Evaporation over_time->cause_over_time solution_over_time Solution: 1. Maintain incubator humidity 2. Minimize time outside incubator 3. Ensure media is well-buffered 4. Use low-evaporation plates cause_over_time->solution_over_time

Caption: A decision tree for troubleshooting common this compound precipitation issues.

References

Technical Support Center: Management of Sulthiame-Induced Metabolic Acidosis in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing metabolic acidosis as a potential adverse event in subjects receiving sulthiame. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced metabolic acidosis?

A1: this compound is a carbonic anhydrase inhibitor.[1][2] Carbonic anhydrase is an enzyme crucial for the reabsorption of bicarbonate (HCO3-) in the proximal tubules of the kidneys. By inhibiting this enzyme, this compound leads to increased renal excretion of bicarbonate, resulting in a decrease in serum bicarbonate levels and subsequent metabolic acidosis.[1][2]

Q2: What are the typical clinical signs and symptoms of this compound-induced metabolic acidosis?

A2: Mild metabolic acidosis may be asymptomatic. As it progresses, research subjects may exhibit symptoms such as hyperpnea (deep, rapid breathing), tachypnea (abnormally rapid breathing), dyspnea (shortness of breath), fatigue, headache, nausea, vomiting, and anorexia.[3][4][5] In a reported case, a child with this compound-induced metabolic acidosis also presented with weakness, dizziness, and a confusional state.[4]

Q3: How frequently should I monitor for metabolic acidosis in subjects receiving this compound?

A3: Regular monitoring of serum electrolytes is recommended. A suggested schedule includes:

  • Baseline: Before initiating this compound treatment.[6]

  • During Treatment: Weekly for the first month, then monthly. After six months of stable treatment, monitoring can be extended to every 3-6 months.[6]

Q4: What laboratory parameters should be monitored?

A4: Key laboratory parameters to monitor include serum electrolytes (specifically bicarbonate), blood urea nitrogen (BUN), and creatinine.[7] In cases of suspected acidosis, a blood gas analysis (arterial or venous) is essential to measure blood pH, partial pressure of carbon dioxide (pCO2), and to calculate the anion gap.[4][5]

Q5: Is this compound-induced metabolic acidosis dose-dependent?

A5: Evidence suggests a dose-dependent relationship. In a clinical trial studying this compound for obstructive sleep apnea, a dose of 400 mg was associated with a higher incidence of adverse events, including dyspnea, compared to a 200 mg dose.[8][9] A case report also noted that a dose increase of this compound led to the recurrence of metabolic acidosis.[4]

Troubleshooting Guides

Scenario 1: A research subject's routine bloodwork shows a low serum bicarbonate level.

  • Question: What are the immediate next steps?

  • Answer:

    • Confirm the finding: Repeat the serum electrolyte measurement to rule out laboratory error.

    • Assess the subject: Perform a clinical assessment to check for any signs or symptoms of metabolic acidosis (e.g., hyperpnea, fatigue).

    • Perform a blood gas analysis: Obtain either an arterial or venous blood gas to determine the blood pH and pCO2 to confirm the presence and severity of metabolic acidosis.[4][5] Calculate the anion gap to further characterize the acidosis.

    • Review the dosage: Note the current this compound dosage and the duration of treatment.

    • Consider dose modification: Depending on the severity of the acidosis and the clinical presentation, a reduction in the this compound dose may be necessary.[4] In asymptomatic, mild cases, closer monitoring without immediate dose adjustment may be an option.

Scenario 2: A research subject develops hyperpnea and complains of fatigue.

  • Question: How should I manage this acute situation?

  • Answer:

    • Immediate Medical Evaluation: This subject requires prompt medical assessment.

    • Blood Gas Analysis: Immediately perform an arterial or venous blood gas to assess the acid-base status.[4]

    • Withhold this compound: Temporarily suspend the administration of this compound pending further investigation.[4]

    • Supportive Care: Provide supportive measures as needed based on the subject's clinical condition.

    • Consider Re-challenge at a Lower Dose: Once the subject's condition has stabilized and the metabolic acidosis has resolved, a re-challenge with this compound at a lower dose may be considered, with intensified monitoring.[4]

Scenario 3: A subject has pre-existing renal impairment.

  • Question: Are there special considerations for this population?

  • Answer: Yes. This compound should be administered with caution to individuals with impaired renal function.[3] Dosage adjustments may be required, and more frequent monitoring of renal function and serum electrolytes is advisable.[1]

Data Presentation

Table 1: Adverse Events Observed in a Clinical Trial of this compound for Obstructive Sleep Apnea

Adverse EventPlacebo (n=22)This compound 200 mg (n=12)This compound 400 mg (n=34)
Paresthesia18%67%79%
Dyspnea0%0%18%

Data adapted from a randomized controlled trial.[8][10] Note: This table reflects general adverse events and does not provide specific rates of metabolic acidosis.

Table 2: Typical Dosage Regimens for this compound

PopulationInitial DoseMaintenance Dose
Adults50 mg twice daily200-600 mg/day in divided doses
Children5 mg/kg/day5-10 mg/kg/day in divided doses

Dosage information is for general guidance and should be adapted based on the specific research protocol.[2][6]

Experimental Protocols

Protocol: Monitoring for this compound-Induced Metabolic Acidosis

  • Baseline Assessment:

    • Prior to the first dose of this compound, collect a blood sample for baseline serum electrolytes (including bicarbonate), BUN, and creatinine.

    • Document the subject's baseline respiratory rate and any relevant medical history, particularly renal or endocrine disorders.

  • Routine Monitoring:

    • Collect blood samples for serum electrolytes at the following intervals: weekly for the first month, monthly for the subsequent five months, and every 3-6 months thereafter.[6]

    • At each study visit, inquire about and document any potential symptoms of metabolic acidosis (e.g., changes in breathing, fatigue, nausea).

  • Action Thresholds:

    • Mild, Asymptomatic Bicarbonate Reduction: If serum bicarbonate is below the normal range but the subject is asymptomatic, increase the frequency of monitoring to bi-weekly and consider a blood gas analysis.

    • Symptomatic Bicarbonate Reduction or Significant Drop: If the subject develops symptoms suggestive of metabolic acidosis or if there is a significant drop in serum bicarbonate, proceed to the "Management of Suspected Metabolic Acidosis" protocol.

Protocol: Management of Suspected this compound-Induced Metabolic Acidosis

  • Immediate Assessment:

    • Perform a thorough clinical evaluation, including vital signs with a focus on respiratory rate and pattern.

    • Collect a blood sample for immediate arterial or venous blood gas analysis to determine pH, pCO2, and bicarbonate levels.

    • Calculate the anion gap: (Na+) - (Cl- + HCO3-).

  • Intervention:

    • Mild to Moderate Acidosis:

      • Consider reducing the this compound dose.

      • Increase monitoring frequency of serum electrolytes and clinical status.

    • Severe Acidosis or Symptomatic Subject:

      • Withhold this compound administration.[4]

      • Provide supportive care as clinically indicated.

      • In cases of severe overdose, administration of intravenous sodium bicarbonate may be considered.[6]

  • Follow-up:

    • Continue to monitor blood gases and electrolytes until they normalize.

    • Once the subject is stable, a decision on whether to restart this compound at a lower dose should be made based on a risk-benefit assessment for the specific research protocol.[4]

Mandatory Visualizations

Sulthiame_Mechanism cluster_kidney Kidney Proximal Tubule cluster_lumen Tubular Lumen cluster_cell Tubular Cell cluster_blood Blood H2CO3 H₂CO₃ (Carbonic Acid) H2O_CO2 H₂O + CO₂ H2CO3->H2O_CO2 Catalyzed by CA_intra Carbonic Anhydrase H2O_CO2->CA_intra Diffusion CA_apical Carbonic Anhydrase (Apical Membrane) H2CO3_intra H₂CO₃ CA_intra->H2CO3_intra Catalyzes HCO3_H HCO₃⁻ + H⁺ H2CO3_intra->HCO3_H HCO3_reabsorbed HCO₃⁻ (Reabsorbed) HCO3_H->HCO3_reabsorbed Reabsorption This compound This compound This compound->CA_intra Inhibits This compound->CA_apical Inhibits Monitoring_Workflow Start Initiate this compound Treatment Baseline Baseline Assessment: - Serum Electrolytes - BUN/Creatinine Start->Baseline Routine Routine Monitoring: - Weekly (1st month) - Monthly (Months 2-6) - Every 3-6 months thereafter Baseline->Routine Assess Assess for Symptoms & Review Labs Routine->Assess Normal Continue Treatment & Routine Monitoring Assess->Normal Normal Abnormal Abnormal Bicarbonate or Symptoms Present Assess->Abnormal Abnormal Normal->Routine BloodGas Perform Blood Gas Analysis Abnormal->BloodGas Manage Manage Acidosis: - Withhold/Reduce Dose - Supportive Care BloodGas->Manage FollowUp Follow-up until Resolution Manage->FollowUp FollowUp->Routine Restart at lower dose or discontinue Troubleshooting_Logic Observation Observation: Low Serum Bicarbonate or Symptoms of Acidosis IsSymptomatic Is the subject symptomatic? Observation->IsSymptomatic Asymptomatic Asymptomatic IsSymptomatic->Asymptomatic No Symptomatic Symptomatic IsSymptomatic->Symptomatic Yes Confirm Confirm with Blood Gas Analysis Asymptomatic->Confirm Symptomatic->Confirm Mild Mild Acidosis Confirm->Mild Mild Severe Severe Acidosis Confirm->Severe Severe ReduceDose Consider Dose Reduction & Increase Monitoring Mild->ReduceDose Withhold Withhold this compound & Provide Supportive Care Severe->Withhold

References

Identifying and mitigating off-target effects of Sulthiame

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulthiame. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sulfonamide derivative that acts as a potent inhibitor of carbonic anhydrase (CA) enzymes.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] this compound shows strong, low nanomolar affinity for several CA isoforms, including CA II, VII, IX, and XII, with inhibition constants (Kᵢ) ranging from 6-56 nM.[1] It is a medium potency inhibitor of isoforms like CA IV, VA, VB, and VI.[1] This inhibition is thought to lead to a modest intracellular acidosis in neurons, which may contribute to its anticonvulsant effects.[2][5]

Q2: My cells are showing unexpected levels of cytotoxicity after this compound treatment, even at concentrations that should be selective for carbonic anhydrase inhibition. What could be the cause?

A2: While this compound's primary targets are carbonic anhydrases, off-target effects, particularly on mitochondrial respiration, can lead to unexpected cytotoxicity. At higher concentrations, this compound may inhibit mitochondrial respiratory chain complexes, leading to decreased ATP production and increased production of reactive oxygen species (ROS), which can trigger apoptosis.

Q3: I am observing effects on neuronal firing that don't seem to be fully explained by carbonic anhydrase inhibition alone. What other off-target effects should I consider?

A3: Besides its primary action on carbonic anhydrases, this compound has been reported to have weak modulatory effects on GABA-A receptors. While this interaction is generally considered less potent than its CA inhibition, it could contribute to observed effects on neuronal excitability, especially in systems with high GABAergic tone or when using higher concentrations of this compound.

Q4: How can I distinguish between on-target (carbonic anhydrase-mediated) and off-target effects in my experiments?

A4: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach involving dose-response curves, structurally related negative controls, and specific rescue experiments is recommended. For example, using a structurally similar but inactive compound can help identify non-specific effects. Additionally, attempting to rescue an observed phenotype by manipulating downstream elements of the carbonic anhydrase pathway (e.g., by altering pH or bicarbonate levels) can provide evidence for on-target action.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays

Troubleshooting Workflow

G start Unexpected Cytotoxicity with this compound step1 Step 1: Verify this compound Concentration and Purity start->step1 step2 Step 2: Perform Dose-Response Cytotoxicity Assay (e.g., MTT, SRB, or live-cell imaging) step1->step2 step3 Step 3: Assess Mitochondrial Function (e.g., Seahorse XF Assay) step2->step3 If cytotoxicity is confirmed step4 Step 4: Measure Mitochondrial Membrane Potential (e.g., TMRM or JC-1 staining) step3->step4 If mitochondrial respiration is impaired step5 Step 5: Differentiate from On-Target Effects (Use CA-independent cell line or rescue experiment) step4->step5 If membrane potential is lost conclusion Conclusion: Cytotoxicity likely due to off-target mitochondrial effects. step5->conclusion

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Detailed Steps & Protocols

Step 1: Verify this compound Concentration and Purity

  • Rationale: Incorrect concentration or degradation of the compound can lead to spurious results.

  • Action:

    • Confirm the calculations for your stock and working solutions.

    • If possible, verify the purity and identity of your this compound batch using techniques like HPLC or mass spectrometry.

    • Prepare fresh solutions from a trusted source.

Step 2: Perform a Dose-Response Cytotoxicity Assay

  • Rationale: To determine the concentration at which cytotoxicity occurs and compare it to the known effective concentrations for carbonic anhydrase inhibition.

  • Protocol: Sulforhodamine B (SRB) Assay

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 1 mM) for your desired exposure time (e.g., 24, 48, 72 hours).

    • Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Washing: Wash the plates five times with tap water and allow them to air dry completely.

    • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Solubilization: Air dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Measurement: Read the absorbance at 510 nm using a microplate reader.[6]

Step 3: Assess Mitochondrial Function

  • Rationale: To directly measure the impact of this compound on mitochondrial respiration.

  • Protocol: Seahorse XF Cell Mito Stress Test [7]

    • Cell Plating: Seed cells in a Seahorse XF96 cell culture microplate and allow them to attach.

    • Treatment: Treat cells with the cytotoxic concentrations of this compound identified in Step 2.

    • Assay Preparation: A day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator. On the assay day, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.[8]

    • Drug Loading: Load the injector ports of the sensor cartridge with mitochondrial stressors: oligomycin (Complex V inhibitor), FCCP (uncoupler), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).[8]

    • Measurement: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the stressors.

    • Analysis: A decrease in basal or maximal respiration in this compound-treated cells compared to vehicle controls indicates mitochondrial dysfunction.

Issue 2: Ambiguous Neuromodulatory Effects

Logical Relationship Diagram

G This compound This compound Application CA_Inhibition On-Target: Carbonic Anhydrase Inhibition This compound->CA_Inhibition Primary Mechanism GABA_Modulation Off-Target: GABA-A Receptor Modulation This compound->GABA_Modulation Potential Off-Target Neuronal_Effect Observed Neuromodulatory Effect CA_Inhibition->Neuronal_Effect GABA_Modulation->Neuronal_Effect Control_Exp Control Experiments: - Inactive Analog - GABA Antagonist (e.g., Bicuculline) - pH/Bicarbonate Manipulation Control_Exp->Neuronal_Effect Dissects Contribution

Caption: Differentiating on- and off-target neuromodulatory effects.

Detailed Steps & Protocols

Step 1: Establish a Clear Dose-Response Relationship

  • Rationale: To determine if the observed effect scales with concentrations appropriate for CA inhibition or requires higher concentrations where off-target effects are more likely.

  • Action: Perform electrophysiological recordings (e.g., patch-clamp) or calcium imaging with a wide range of this compound concentrations. Compare the EC₅₀ of your observed effect with the known Kᵢ values for CA isoforms.

Step 2: Use a GABA-A Receptor Antagonist

  • Rationale: To block the potential contribution of GABA-A receptor modulation.

  • Protocol: Co-application with Bicuculline in Electrophysiology

    • Baseline Recording: Obtain a stable baseline recording of neuronal activity (e.g., spontaneous postsynaptic currents or action potential firing).

    • This compound Application: Apply this compound at a concentration that produces the ambiguous effect and record the change in activity.

    • Washout: Wash out this compound and allow the activity to return to baseline.

    • Antagonist Application: Apply a GABA-A receptor antagonist, such as bicuculline, at a concentration sufficient to block GABAergic transmission.

    • Co-application: While continuing to apply bicuculline, re-apply this compound.

    • Analysis: If the this compound-induced effect is diminished or absent in the presence of bicuculline, it suggests an off-target action via GABA-A receptors.

Step 3: Assay for GABA-A Receptor Modulation Directly

  • Rationale: To directly test if this compound modulates GABA-A receptor function in a heterologous expression system.

  • Protocol: YFP-Based Assay for GABA-A Channel Activation [9]

    • Cell Line: Use a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits and a halide-sensitive Yellow Fluorescent Protein (YFP).[9][10]

    • Assay Principle: The assay measures the influx of iodide (I⁻) through the GABA-A channel, which quenches the YFP fluorescence. Modulators will alter the GABA concentration-response curve for this quenching.

    • Procedure:

      • Plate the cells in a 96- or 384-well plate.

      • Add this compound at various concentrations in the presence of a sub-maximal concentration of GABA (e.g., EC₂₀).

      • Initiate the fluorescence quench by adding an iodide-containing buffer.

      • Measure the fluorescence over time using a plate reader.

    • Analysis: A leftward shift in the GABA dose-response curve in the presence of this compound would indicate positive allosteric modulation.

Data Summary Tables

Table 1: this compound Inhibition Constants (Kᵢ) for Human Carbonic Anhydrase (hCA) Isoforms
IsoformInhibition Constant (Kᵢ) (nM)Potency LevelReference
hCA II6 - 56Potent[1]
hCA VII6 - 56Potent[1]
hCA IX6 - 56Potent[1]
hCA XII6 - 56Potent[1]
hCA IV81 - 134Medium[1]
hCA VA81 - 134Medium[1]
hCA VB81 - 134Medium[1]
hCA VI81 - 134Medium[1]

Data compiled from kinetic studies.[1]

Table 2: Recommended Concentration Ranges for In Vitro Experiments
Experimental GoalSuggested Concentration RangeRationale
Selective CA Inhibition50 nM - 500 nMThis range targets the most sensitive CA isoforms while minimizing the risk of off-target effects.
Investigating Off-Target Effects10 µM - 1.5 mMHigher concentrations are often required to observe off-target mitochondrial or receptor modulation.[2][5]
Cellular Assays (General)1 µM - 100 µMA starting point for cell-based assays, balancing on-target efficacy with potential off-target cytotoxicity.

Experimental Protocol Details

Carbonic Anhydrase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the esterase activity of CA.[11][12]

Principle: Active CA catalyzes the hydrolysis of an ester substrate, releasing a chromophore that can be quantified spectrophotometrically at 405 nm.[11]

Materials:

  • CA Assay Buffer

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • Sample (e.g., cell lysate, purified enzyme)

  • This compound (or other inhibitors)

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or purified enzyme in CA Assay Buffer. For hemolysates, dilute samples 10x with CA Assay Buffer.[12]

  • Reaction Setup: In a 96-well plate, add your sample to the wells. For inhibitor testing, pre-incubate the sample with various concentrations of this compound for 10-15 minutes.

  • Initiate Reaction: Add the CA Substrate to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 405 nm in kinetic mode at room temperature for 10-30 minutes.

  • Calculation: The CA activity is proportional to the rate of increase in absorbance (slope of the kinetic curve). Calculate the % inhibition for each this compound concentration relative to a vehicle control.

Equation for % Inhibition: % Inhibition = ((Activity_control - Activity_inhibitor) / Activity_control) * 100

References

Optimizing Sulthiame dosage to minimize adverse effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of sulthiame in preclinical research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to achieve therapeutic efficacy while minimizing adverse effects in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of carbonic anhydrase (CA) enzymes. By inhibiting CA, this compound leads to a mild intracellular acidosis in central neurons, which is thought to reduce neuronal excitability and suppress epileptiform activity[1][2]. Additionally, some studies suggest that this compound may also modulate voltage-gated sodium and calcium channels and have a potential GABAergic effect, contributing to its anticonvulsant properties[3].

Q2: What are the most common adverse effects of this compound observed in animal studies?

A2: The most frequently reported adverse effects in animal studies are related to its mechanism of action and include:

  • Respiratory effects: Tachypnea (rapid breathing), hyperpnea (deep breathing), and dyspnea (shortness of breath) are common due to the induction of metabolic acidosis[4].

  • Neurological effects: Drowsiness, ataxia (impaired coordination), and cognitive slowing have been observed[4]. At high doses (100 mg/kg and above) in neonatal rats, this compound has been shown to have a neurotoxic effect, leading to enhanced neuronal death[2][5].

  • Metabolic effects: As a carbonic anhydrase inhibitor, this compound can lead to metabolic acidosis and an increased risk of kidney stones[4].

  • General effects: Loss of appetite, weight loss, and gastric complaints may also occur[4].

Q3: What is a typical starting dose for this compound in rodent models of epilepsy?

A3: Based on preclinical studies, a common starting dose for this compound in rats is in the range of 25-50 mg/kg, administered intraperitoneally[1]. For mice in a pentylenetetrazole (PTZ)-induced seizure model, doses of 10 and 50 mg/kg have been used[1]. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental goals.

Q4: How should this compound be prepared for oral administration in rodents?

A4: this compound is a white powder. For oral gavage, it can be suspended in a suitable vehicle such as a 0.5% solution of methylcellulose in water. It is important to ensure the suspension is homogenous before each administration to guarantee accurate dosing.

Troubleshooting Guides

Issue 1: Animals are exhibiting rapid or labored breathing.

Q: My rats/mice are showing signs of hyperventilation (rapid, deep breathing) after this compound administration. What should I do?

A: This is a known side effect of carbonic anhydrase inhibitors, which can induce metabolic acidosis, leading to a compensatory respiratory response.

Troubleshooting Steps:

  • Confirm the Symptoms: Carefully observe the animals for signs of respiratory distress, such as exaggerated chest movements, open-mouth breathing, or a bluish tint to the mucous membranes.

  • Dose Reduction: The most likely cause is that the dose is too high for the specific animal or model. Reduce the dose by 25-50% in the next cohort of animals.

  • Monitor Acid-Base Balance: If possible, collect a blood sample to analyze blood gases and pH. This will confirm the presence and severity of metabolic acidosis. A lower than normal blood pH and bicarbonate (HCO3-) level are indicative of metabolic acidosis.

  • Acclimatization: A gradual dose escalation schedule may allow the animals to acclimatize to the metabolic changes. Start with a low dose and increase it incrementally over several days.

  • Supportive Care: Ensure animals have free access to water and food. In severe cases of distress, consult with a veterinarian.

Issue 2: Animals appear sedated or ataxic.

Q: My animals are showing signs of drowsiness and poor coordination after receiving this compound. How can I mitigate this?

A: Sedation and ataxia are common neurological side effects of many anti-seizure medications, including this compound.

Troubleshooting Steps:

  • Behavioral Assessment: Quantify the level of sedation and ataxia using standardized behavioral tests such as the rotarod test for motor coordination or an open-field test to assess locomotor activity.

  • Dose Adjustment: These effects are often dose-dependent. A reduction in the this compound dose is the first step to alleviate these symptoms.

  • Timing of Behavioral Tests: If you are conducting behavioral experiments, ensure that they are performed at a consistent time point after drug administration and consider that the peak sedative effects may mask the cognitive or behavioral outcomes you are measuring.

  • Drug Interactions: If you are co-administering this compound with other drugs, be aware of potential pharmacodynamic interactions that could enhance sedative effects. For example, co-administration with primidone is known to exacerbate dizziness and drowsiness[4].

Issue 3: I am concerned about potential cognitive side effects.

Q: How can I assess and minimize the cognitive side effects of this compound in my study?

A: Cognitive impairment is a potential side effect of this compound.

Troubleshooting Steps:

  • Select Appropriate Cognitive Tests: Utilize established behavioral mazes to assess different aspects of cognition.

    • Radial Arm Maze: To evaluate spatial learning and working memory.

    • Morris Water Maze: To assess spatial learning and memory.

  • Establish a Stable Baseline: Ensure animals are well-trained on the cognitive task before initiating this compound treatment.

  • Dose-Response Evaluation: Test a range of this compound doses to identify a therapeutic window where anticonvulsant effects are present with minimal cognitive impairment.

  • Control Groups: Always include a vehicle-treated control group to account for any learning or performance changes not related to the drug.

Experimental Protocols

Protocol 1: Dose-Ranging Study for Anticonvulsant Efficacy in a Rodent Seizure Model (e.g., PTZ-induced seizures)

Objective: To determine the effective dose (ED50) of this compound for reducing seizure severity.

Methodology:

  • Animal Model: Use a validated seizure model, such as the pentylenetetrazole (PTZ)-induced seizure model in mice or rats.

  • Dose Selection: Based on literature, select a range of at least 3-4 doses of this compound (e.g., 10, 25, 50, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a specific time point before seizure induction (e.g., 30-60 minutes).

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 40-60 mg/kg, i.p.).

  • Observation: Immediately after PTZ administration, observe each animal individually for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., Racine scale). Key parameters to record are the latency to the first seizure and the maximal seizure stage reached.

  • Data Analysis: For each dose group, calculate the percentage of animals protected from generalized tonic-clonic seizures. Determine the ED50 using probit analysis.

Protocol 2: Assessment of Motor Coordination using the Rotarod Test

Objective: To evaluate the effect of this compound on motor coordination and balance.

Methodology:

  • Apparatus: A standard rotarod apparatus for mice or rats.

  • Training: Train the animals on the rotarod at a constant or accelerating speed for 2-3 consecutive days until they can consistently remain on the rod for a predetermined duration (e.g., 180 seconds).

  • Baseline Measurement: On the test day, record the baseline latency to fall for each animal before drug administration.

  • Administration: Administer this compound or vehicle.

  • Testing: At various time points after administration (e.g., 30, 60, 120 minutes) to capture the peak effect, place the animals back on the rotarod and record their latency to fall.

  • Data Analysis: Compare the post-treatment latency to fall to the baseline values for each group. A significant decrease in the latency to fall in the this compound-treated group compared to the vehicle group indicates motor impairment.

Data Presentation

Table 1: Dose-Response of this compound on Seizure Severity in Amygdaloid Kindled Rats

This compound Dose (mg/kg, i.p.)Forelimb Clonus Duration (Reduction)Secondary Generalized Convulsion
25ReducedNot significantly regressed
50ReducedNot significantly regressed
200ReducedSignificantly regressed

Data summarized from a study in amygdaloid kindled rats. The study noted that with repeated administration of 200 mg/kg, the suppression of secondary generalization was only significant until the second day of testing[1].

Table 2: Neurotoxic Effects of this compound in Developing Rats

This compound Dose (mg/kg)Observation in Neonatal Rats (0-7 days old)
< 100No significant enhancement of neuronal death
≥ 100Significant enhancement of neuronal death

Data from a study investigating the neurotoxic properties of this compound in the developing rat brain[2][5].

Visualizations

Sulthiame_Mechanism_of_Action This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibits Ion_Channels Voltage-gated Na⁺/Ca²⁺ Channels This compound->Ion_Channels Modulates GABA_Signaling GABAergic Signaling This compound->GABA_Signaling Potentially enhances H2CO3 H₂O + CO₂ ⇌ H₂CO₃ CA->H2CO3 Catalyzes Intracellular_pH Decreased Intracellular pH (Acidosis) CA->Intracellular_pH Leads to HCO3 H₂CO₃ ⇌ H⁺ + HCO₃⁻ H2CO3->HCO3 Neuronal_Excitability Reduced Neuronal Excitability Intracellular_pH->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect Ion_Channels->Neuronal_Excitability GABA_Signaling->Neuronal_Excitability

Figure 1: Simplified signaling pathway of this compound's anticonvulsant action.

Dose_Optimization_Workflow start Start: Define Animal Model and Seizure Phenotype dose_ranging Conduct Dose-Ranging Study (e.g., 3-4 doses + vehicle) start->dose_ranging assess_efficacy Assess Anticonvulsant Efficacy (e.g., Seizure Scoring) dose_ranging->assess_efficacy assess_adverse Concurrently Assess Adverse Effects (e.g., Rotarod, Respiration) dose_ranging->assess_adverse therapeutic_window Determine Therapeutic Window (Effective dose with minimal side effects) assess_efficacy->therapeutic_window assess_adverse->therapeutic_window refine_dose Refine Dose and Regimen (e.g., Dose escalation, frequency) therapeutic_window->refine_dose definitive_studies Proceed with Definitive Efficacy/Toxicity Studies refine_dose->definitive_studies

Figure 2: Experimental workflow for optimizing this compound dosage.

Figure 3: Logical relationship for troubleshooting adverse effects.

References

Troubleshooting Sulthiame's pharmacokinetic variability in patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacokinetic variability of sulthiame.

Frequently Asked Questions (FAQs)

Q1: What is the expected therapeutic range for this compound in plasma?

Optimal seizure control is generally observed at different plasma concentrations for adults and children on polytherapy. For adults, the therapeutic range is typically 2–10 mg/L (7–34 μmol/L), while for children, it is 1–3 mg/L (3–10 μmol/L)[1][2].

Q2: What is the reported pharmacokinetic variability of this compound?

This compound exhibits significant pharmacokinetic variability. Studies have reported a 16-fold interindividual and up to an 8-fold intraindividual variability in the concentration/dose ratio[3][4]. This highlights the importance of therapeutic drug monitoring (TDM) to personalize dosing.

Q3: How does age affect the pharmacokinetics of this compound?

Age is a significant factor influencing this compound's pharmacokinetics. Young children (under 6 years of age) tend to have a lower concentration/dose ratio compared to older age groups, suggesting a higher clearance of the drug in younger patients[3][4][5].

Q4: Are there any known genetic factors that influence this compound's pharmacokinetics?

While this compound is a sulfonamide derivative, and the metabolism of some sulfonamides is influenced by genetic polymorphisms (e.g., in N-acetyltransferase 2 - NAT2), there is currently limited direct evidence to conclusively link common genetic variations in metabolizing enzymes like CYP2C9 or CYP2C19 to significant alterations in this compound's own pharmacokinetic profile. However, this compound has been shown to inhibit CYP2C19, which can affect the metabolism of other co-administered drugs[3].

Q5: What are the known drug-drug interactions with this compound?

This compound can interact with several other anti-epileptic drugs (AEDs). Co-administration with carbamazepine and primidone can decrease this compound plasma levels[6]. Conversely, this compound can inhibit the metabolism of phenytoin and clobazam, leading to increased plasma concentrations of these drugs[3][6]. It is also advised not to use this compound with other carbonic anhydrase inhibitors like acetazolamide, topiramate, or zonisamide due to the increased risk of metabolic acidosis and kidney stones[6].

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues encountered during the study of this compound's pharmacokinetics.

Issue 1: Higher-than-expected this compound plasma concentrations

Possible Causes and Solutions

  • Drug-Drug Interactions:

    • Question: Is the patient taking other medications?

    • Action: Review the patient's co-medications. This compound can inhibit the metabolism of phenytoin and the active metabolite of clobazam (N-desmethylclobazam), leading to their accumulation[3][6]. While not a direct cause of high this compound levels, this can complicate the clinical picture. Be aware of potential uncharacterized inhibitory interactions.

  • Renal Impairment:

    • Question: Does the patient have impaired renal function?

    • Action: this compound is predominantly excreted by the kidneys. Renal impairment can lead to decreased clearance and higher plasma concentrations. A dose adjustment may be necessary for patients with impaired renal function[2][7].

  • Non-linear Pharmacokinetics:

    • Question: Was the dose recently increased?

    • Action: this compound exhibits non-linear pharmacokinetics, where a dose increase can lead to a disproportionately larger increase in plasma concentration[8]. This is thought to be due to the saturation of uptake into erythrocytes[9]. When adjusting doses, smaller increments and careful monitoring are advised.

  • Sample Handling and Analysis:

    • Question: Was the blood sample collected, processed, and analyzed correctly?

    • Action: Review the sample collection and analysis protocol. Ensure that the timing of the blood draw relative to the last dose is consistent. Verify the accuracy and calibration of the analytical method.

Issue 2: Lower-than-expected this compound plasma concentrations

Possible Causes and Solutions

  • Drug-Drug Interactions:

    • Question: Is the patient taking other AEDs?

    • Action: Carbamazepine and primidone can increase the clearance of this compound, leading to lower plasma concentrations[6]. Consider potential dose adjustments if these drugs are co-administered.

  • Patient Adherence:

    • Question: Is there a possibility of non-adherence to the prescribed dosing regimen?

    • Action: In a clinical setting, non-adherence can be a significant cause of lower-than-expected drug levels.

  • Age-Related Effects:

    • Question: Is the patient a young child?

    • Action: Younger children may have a higher clearance of this compound, resulting in lower plasma concentrations for a given weight-adjusted dose compared to adults[3][5]. Dosing may need to be adjusted accordingly.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValueReference
Oral Bioavailability~100%[10]
Time to Peak Concentration (Tmax)1–5 hours[10]
Protein Binding~29%[10]
Elimination Half-life (Adults)8.65 ± 3.10 hours[5]
Apparent Plasma Clearance10.0 L/h[8]
Volume of Distribution (Plasma)64.8 L[8]
MetabolismHepatic (hydroxylation)[9]
ExcretionRenal (30-60% as unchanged drug)[9]

Table 2: Therapeutic Drug Monitoring Guidelines for this compound

PopulationTherapeutic Plasma Concentration Range
Adults (on polytherapy)2–10 mg/L (7–34 μmol/L)[1][2]
Children (on polytherapy)1–3 mg/L (3–10 μmol/L)[1][2]

Experimental Protocols

Protocol: Determination of this compound in Human Plasma by HPLC-UV

This protocol is adapted from a validated method for the quantification of this compound in human serum/plasma samples[10].

1. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., desethylatrazine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • Human plasma (drug-free for calibration standards and quality controls)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 440 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial.

4. Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 15:85 v/v) with a buffer (e.g., formic acid) to adjust the pH.

  • Flow Rate: 1.0 mL/min (isocratic).

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 245 nm.

5. Calibration and Quantification:

  • Prepare calibration standards by spiking drug-free plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process the calibration standards, QC samples, and unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Mandatory Visualizations

Sulthiame_PK_Variability_Troubleshooting cluster_observed_level Observed this compound Level cluster_high Higher-Than-Expected cluster_low Lower-Than-Expected Observed_Level Unexpected this compound Plasma Concentration High_Level Higher Level Observed_Level->High_Level Is it high? Low_Level Lower Level Observed_Level->Low_Level Is it low? DDI_Inhibition Drug-Drug Interaction (Inhibition of Metabolism) High_Level->DDI_Inhibition Renal_Impairment Renal Impairment High_Level->Renal_Impairment Nonlinear_PK Non-linear Pharmacokinetics High_Level->Nonlinear_PK DDI_Induction Drug-Drug Interaction (Induction of Metabolism) Low_Level->DDI_Induction Non_Adherence Patient Non-Adherence Low_Level->Non_Adherence Age_Effect Age Effect (Children) Low_Level->Age_Effect

Caption: Troubleshooting logic for unexpected this compound plasma levels.

Sulthiame_Metabolism_Interaction This compound This compound CYP2C19 CYP2C19 This compound->CYP2C19 Inhibits Increased_Metabolite_Levels Increased N-desmethylclobazam Plasma Levels CYP2C19->Increased_Metabolite_Levels Clobazam Clobazam N_Desmethylclobazam N-desmethylclobazam (Active Metabolite) Clobazam->N_Desmethylclobazam Metabolism Inactive_Metabolites Inactive Metabolites N_Desmethylclobazam->Inactive_Metabolites Metabolism by CYP2C19 N_Desmethylclobazam->Increased_Metabolite_Levels

Caption: this compound's inhibitory effect on CYP2C19-mediated clobazam metabolism.

HPLC_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis HPLC-UV Analysis Collect_Supernatant->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Experimental workflow for this compound plasma concentration analysis.

References

Technical Support Center: Sulthiame Drug-Drug Interaction Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug-drug interaction profile of Sulthiame with other anti-epileptic drugs (AEDs). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic interactions between this compound and other AEDs?

A1: this compound can be both the perpetrator and the victim of pharmacokinetic drug interactions. It primarily acts as an inhibitor of the metabolism of several AEDs, leading to increased plasma concentrations and potential toxicity. Conversely, some AEDs can induce this compound's metabolism, reducing its plasma levels.

Q2: How does this compound affect Phenytoin levels, and what is the mechanism?

A2: this compound is a known inhibitor of Phenytoin's metabolism.[1][2] Co-administration of this compound can lead to a significant increase in serum Phenytoin concentrations, potentially causing toxicity.[2] The proposed mechanism is the inhibition of the hepatic parahydroxylation of Phenytoin by this compound or its metabolites.[1][2] Studies have shown that starting this compound treatment in patients on Phenytoin can increase serum Phenytoin levels into the toxic range.[2]

Q3: What is the effect of Carbamazepine and Primidone on this compound?

A3: Carbamazepine and Primidone are enzyme-inducing AEDs that can increase the clearance of this compound, leading to decreased plasma concentrations of this compound.[3] This may potentially reduce the efficacy of this compound.

Q4: Does this compound interact with Lamotrigine?

A4: Yes, this compound can increase plasma levels of Lamotrigine.[4] The exact mechanism is not fully elucidated but is presumed to be due to the inhibition of Lamotrigine's metabolism.

Q5: Are there significant pharmacodynamic interactions to be aware of?

A5: Yes, there are two primary pharmacodynamic interactions of concern. Firstly, when this compound is co-administered with other carbonic anhydrase inhibitors, such as Topiramate, Zonisamide, or Acetazolamide, there is an increased risk of metabolic acidosis and nephrolithiasis (kidney stones). Secondly, a profound pharmacodynamic interaction has been observed with Primidone, particularly in children, leading to exacerbated adverse effects like dizziness, unsteady gait, and drowsiness.

Troubleshooting Guide

Problem 1: Unexpectedly high plasma concentrations and signs of toxicity (e.g., nystagmus, ataxia) are observed in a subject receiving Phenytoin after the addition of this compound to their regimen.

  • Possible Cause: Inhibition of Phenytoin metabolism by this compound.

  • Troubleshooting Steps:

    • Immediately quantify serum Phenytoin concentrations to confirm toxicity.

    • Review the dosing of both drugs. A reduction in Phenytoin dosage may be necessary.[4]

    • Monitor the subject closely for clinical signs of toxicity.

    • Consider therapeutic drug monitoring (TDM) to establish a new stable Phenytoin dose in the presence of this compound.

Problem 2: Sub-therapeutic plasma levels of this compound are observed in a subject concurrently taking Carbamazepine.

  • Possible Cause: Induction of this compound metabolism by Carbamazepine.

  • Troubleshooting Steps:

    • Confirm the subject's adherence to the prescribed this compound dosage.

    • Measure this compound plasma concentrations to verify they are below the therapeutic range.

    • An increase in the this compound dosage may be required to achieve therapeutic concentrations.

    • Utilize TDM to guide dose adjustments.

Problem 3: A research subject develops metabolic acidosis after being administered this compound in combination with Topiramate.

  • Possible Cause: Additive carbonic anhydrase inhibition.

  • Troubleshooting Steps:

    • Monitor serum bicarbonate levels and blood pH to confirm metabolic acidosis.

    • Evaluate the necessity of the concomitant use of two carbonic anhydrase inhibitors.

    • If co-administration is essential, consider a dosage reduction of one or both drugs.

    • Ensure adequate hydration to minimize the risk of kidney stone formation.

Data Presentation

Table 1: Summary of Pharmacokinetic Drug-Drug Interactions of this compound with other AEDs

Interacting AEDEffect on this compound Plasma ConcentrationEffect of this compound on Interacting AED's Plasma ConcentrationMechanism of Interaction
Phenytoin No significant effect reportedIncreased Inhibition of hepatic metabolism (parahydroxylation)[1][2]
Phenobarbital No significant effect reportedIncreased Inhibition of metabolism[4]
Carbamazepine Decreased No significant effect reportedInduction of this compound metabolism
Primidone Decreased Increased (Phenobarbital metabolite)Induction of this compound metabolism; Inhibition of Phenobarbital metabolism
Lamotrigine No significant effect reportedIncreased Inhibition of metabolism
Clobazam No significant effect reportedIncreased (N-desmethylclobazam metabolite)Inhibition of CYP2C19[5]

Table 2: Summary of Pharmacodynamic Drug-Drug Interactions of this compound with other AEDs

Interacting AED/ClassClinical ConsequenceMechanism of Interaction
Carbonic Anhydrase Inhibitors (e.g., Topiramate, Zonisamide, Acetazolamide)Increased risk of metabolic acidosis and nephrolithiasisAdditive pharmacodynamic effect
Primidone Exacerbation of adverse effects (dizziness, drowsiness, unsteady gait)Profound pharmacodynamic interaction

Experimental Protocols

Methodology 1: In Vitro Assessment of Metabolic Inhibition using Human Liver Microsomes

This protocol is a general framework for assessing the inhibitory potential of this compound on the metabolism of other AEDs.

  • Materials: Human liver microsomes (HLMs), NADPH regenerating system, specific CYP450 substrates for the AED of interest (e.g., S-mephenytoin for CYP2C19, diclofenac for CYP2C9), this compound, and the AED of interest.

  • Incubation: Pre-incubate HLMs with a range of this compound concentrations. Initiate the metabolic reaction by adding the AED of interest and the NADPH regenerating system. Incubate at 37°C.

  • Sample Processing: Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile). Centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent AED and the formation of its metabolite using a validated LC-MS/MS method.

  • Data Interpretation: Calculate the IC50 value of this compound for the inhibition of the AED's metabolism. A low IC50 value suggests a high potential for a clinically significant drug interaction.

Methodology 2: Clinical Study Design for Evaluating a Pharmacokinetic Drug Interaction

This protocol outlines a typical clinical trial design to quantify the interaction between this compound and another AED.

  • Study Design: An open-label, one-sequence, crossover study in healthy volunteers or patients with epilepsy.

  • Phase 1: Administer the interacting AED alone at a steady-state dose. Collect serial blood samples over a dosing interval to determine its pharmacokinetic profile (AUC, Cmax, t1/2).

  • Washout Period: A sufficient washout period to ensure complete elimination of the first drug.

  • Phase 2: Administer the interacting AED at the same dose in combination with this compound at a steady-state dose. Collect serial blood samples over a dosing interval to determine the pharmacokinetic profile of the interacting AED in the presence of this compound.

  • Data Analysis: Compare the pharmacokinetic parameters of the interacting AED with and without this compound co-administration. A statistically significant increase in AUC and Cmax, and a prolongation of t1/2 would confirm an inhibitory interaction.

Mandatory Visualization

Sulthiame_PK_Interaction_Pathway cluster_sulthiame_effects Effects of this compound on other AEDs cluster_aeds_on_this compound Effects of other AEDs on this compound This compound This compound Phenytoin Phenytoin This compound->Phenytoin Inhibits Metabolism Phenobarbital Phenobarbital This compound->Phenobarbital Inhibits Metabolism Lamotrigine Lamotrigine This compound->Lamotrigine Inhibits Metabolism Clobazam Clobazam This compound->Clobazam Inhibits CYP2C19 Carbamazepine Carbamazepine Sulthiame_victim This compound Carbamazepine->Sulthiame_victim Induces Metabolism Primidone Primidone Primidone->Sulthiame_victim Induces Metabolism Sulthiame_PD_Interaction_Pathway cluster_cai Additive Carbonic Anhydrase Inhibition This compound This compound (Carbonic Anhydrase Inhibitor) Adverse_Effects Increased Risk: - Metabolic Acidosis - Nephrolithiasis This compound->Adverse_Effects Exacerbated_AEs Exacerbated Adverse Effects: - Dizziness - Drowsiness - Unsteady Gait This compound->Exacerbated_AEs Topiramate Topiramate Topiramate->Adverse_Effects Zonisamide Zonisamide Zonisamide->Adverse_Effects Acetazolamide Acetazolamide Acetazolamide->Adverse_Effects Primidone Primidone Primidone->Exacerbated_AEs Experimental_Workflow_DDI cluster_invitro In Vitro Assessment cluster_clinical Clinical Study HLM Human Liver Microsomes Incubation Incubate with this compound, AED, and NADPH HLM->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis IC50 Determine IC50 Analysis->IC50 Phase1 Phase 1: Administer AED alone (Steady State) PK1 Collect Blood Samples (PK Profile) Phase1->PK1 Washout Washout Period PK1->Washout Phase2 Phase 2: Administer AED + This compound (Steady State) Washout->Phase2 PK2 Collect Blood Samples (PK Profile) Phase2->PK2 Comparison Compare PK Parameters PK2->Comparison

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring Sulthiame-related adverse events, specifically paresthesia and dyspnea, during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that leads to adverse events like paresthesia and dyspnea?

A1: this compound is a carbonic anhydrase inhibitor.[1][2][3][4] By blocking carbonic anhydrase enzymes, this compound disrupts the normal conversion of carbon dioxide and water to carbonic acid, which then dissociates into hydrogen and bicarbonate ions.[5] This inhibition can lead to a state of mild metabolic acidosis.[6] The alterations in acid-base balance and ion concentrations are thought to be the primary contributors to the development of adverse events such as paresthesia and dyspnea.

Q2: What is the reported incidence of paresthesia and dyspnea in clinical studies with this compound?

A2: The incidence of paresthesia and dyspnea associated with this compound use has been documented in various clinical trials. The table below summarizes the reported incidence rates from key studies.

Adverse EventStudy PopulationThis compound DosageIncidence Rate
Paresthesia EpilepsyNot SpecifiedCommon
Obstructive Sleep Apnea200 mg67%
Obstructive Sleep Apnea400 mg79%
Dyspnea EpilepsyNot SpecifiedCommon
Obstructive Sleep Apnea400 mg18%

Q3: Are there any known drug interactions with this compound that could exacerbate these adverse events?

A3: Yes, this compound can interact with several other medications. Co-administration with other carbonic anhydrase inhibitors, such as acetazolamide or topiramate, can increase the risk of metabolic acidosis and its associated side effects.[1][2] this compound can also inhibit the metabolism of other drugs like phenytoin, leading to increased plasma concentrations and potential toxicity.[1][7] A thorough review of concomitant medications is crucial before initiating any experiment with this compound.

Troubleshooting Guides

Paresthesia

Issue: A research participant reports experiencing tingling, numbness, or a "pins and needles" sensation in their extremities or face after starting this compound.

Troubleshooting Steps:

  • Standardized Assessment:

    • Immediately assess the severity of the paresthesia using a standardized grading scale. The National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) for peripheral sensory neuropathy is a recommended tool.[1][8][9]

    • Document the location, duration, and frequency of the sensations.

  • Experimental Protocol Adherence:

    • Verify that the administered dose of this compound is correct and as per the experimental protocol.

    • Review the participant's concomitant medications for any potential drug interactions that could contribute to neuropathy.[1][2]

  • Management and Mitigation:

    • For mild to moderate paresthesia (CTCAE Grade 1-2), continue the experiment with increased monitoring. Many adverse effects of this compound are dose-dependent and may subside with dose reduction.[6][10]

    • If symptoms are severe (CTCAE Grade 3) or intolerable, a dose reduction or temporary discontinuation of this compound should be considered, as outlined in the experimental protocol.[6]

    • Ensure the participant is well-hydrated, as dehydration can potentially exacerbate electrolyte imbalances.

  • Further Investigation:

    • If paresthesia persists or worsens, consider monitoring serum electrolytes and acid-base balance to assess for significant metabolic acidosis.[11][12]

Dyspnea

Issue: A research participant reports shortness of breath, rapid breathing (tachypnea), or hyperventilation after initiating this compound.

Troubleshooting Steps:

  • Standardized Assessment:

    • Quantify the severity of dyspnea using a validated patient-reported outcome measure. The Modified Borg Dyspnea Scale or a Visual Analog Scale (VAS) are recommended for their simplicity and reliability in assessing the intensity of breathlessness.[2][3][13][14][15][16][17][18]

    • Record the participant's respiratory rate and oxygen saturation (SpO2) using pulse oximetry.

  • Experimental Protocol Adherence:

    • Confirm the correct dosage of this compound was administered.

    • Rule out other potential causes of dyspnea that are unrelated to the study drug.

  • Management and Mitigation:

    • For mild dyspnea, continue the experiment with close monitoring of respiratory status.

    • If dyspnea is moderate to severe, or if there is a significant change in respiratory rate or a drop in oxygen saturation, follow the protocol's guidelines for dose reduction or temporary cessation of this compound.[6] Many instances of hyperpnea and dyspnea with this compound respond to dosage adjustments.[6]

    • Ensure the participant is in a comfortable position, and provide reassurance.

  • Further Investigation:

    • In cases of persistent or severe dyspnea, an assessment of the participant's acid-base status through arterial or venous blood gas analysis may be warranted to investigate the degree of metabolic acidosis.[11][12]

Experimental Protocols

Protocol for Monitoring Paresthesia
  • Baseline Assessment: Before the first dose of this compound, conduct a neurological examination focusing on sensory function in the extremities and face. Document any pre-existing neuropathic symptoms.

  • Participant Education: Inform the participant about the potential for paresthesia and instruct them to report any new or worsening sensations of tingling, numbness, or "pins and needles" immediately.

  • Routine Monitoring: At each study visit, systematically inquire about the presence and characteristics of paresthesia.

  • Standardized Grading: If paresthesia is reported, use the CTCAE v5.0 for Peripheral Sensory Neuropathy to grade the severity:

    • Grade 1: Asymptomatic; clinical or diagnostic observations only; intervention not indicated.

    • Grade 2: Moderate symptoms; limiting instrumental Activities of Daily Living (ADL).

    • Grade 3: Severe symptoms; limiting self-care ADL.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

  • Documentation: Record all instances of paresthesia, including the date of onset, duration, location, severity grade, and any actions taken (e.g., dose modification).

Protocol for Monitoring Dyspnea
  • Baseline Assessment: Before initiating this compound, record the participant's baseline respiratory rate, oxygen saturation, and any history of respiratory conditions.

  • Participant Education: Advise the participant on the possibility of experiencing shortness of breath and to report it promptly.

  • Routine Monitoring: At each study visit, measure and record the participant's respiratory rate and oxygen saturation. Inquire about any episodes of dyspnea.

  • Standardized Assessment: If dyspnea is reported, use the Modified Borg Dyspnea Scale for immediate assessment:

    • The scale ranges from 0 ("No breathlessness at all") to 10 ("Maximal breathlessness").[14][16][17]

    • Ask the participant: "On a scale of 0 to 10, where 0 is no shortness of breath and 10 is the worst shortness of breath you can imagine, what is your level of shortness of breath right now?"

  • Documentation: Document all reports of dyspnea, including the severity score, the participant's respiratory rate and oxygen saturation at the time of the event, and any interventions.

Visualizations

Sulthiame_Adverse_Events cluster_pathway Physiological Pathway of Adverse Events This compound This compound Administration CA_Inhibition Inhibition of Carbonic Anhydrase This compound->CA_Inhibition Bicarb_Reduction Decreased Bicarbonate (HCO3-) Reabsorption CA_Inhibition->Bicarb_Reduction Metabolic_Acidosis Metabolic Acidosis (Increased H+) Bicarb_Reduction->Metabolic_Acidosis Chemoreceptors Peripheral & Central Chemoreceptor Stimulation Metabolic_Acidosis->Chemoreceptors Nerve_Excitability Altered Peripheral Nerve Excitability Metabolic_Acidosis->Nerve_Excitability Paresthesia Paresthesia Dyspnea Dyspnea / Hyperpnea Chemoreceptors->Dyspnea Nerve_Excitability->Paresthesia

Caption: Physiological pathway from this compound administration to paresthesia and dyspnea.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Adverse Events Start Adverse Event Reported (Paresthesia or Dyspnea) Assess Standardized Assessment (e.g., CTCAE, Borg Scale) Start->Assess Check_Protocol Verify Dosage and Check for Interactions Assess->Check_Protocol Decision Severity Assessment Check_Protocol->Decision Monitor Continue with Increased Monitoring Decision->Monitor Mild Action Consider Dose Reduction or Discontinuation Decision->Action Severe End Resolution / Follow-up Monitor->End Investigate Further Investigation (e.g., Blood Gas Analysis) Action->Investigate Investigate->End

Caption: Logical workflow for troubleshooting this compound-related adverse events.

References

Technical Support Center: Enhancing Sulthiame Bioavailability in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the bioavailability of Sulthiame in research formulations. The information is presented in a question-and-answer format to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

This compound, a sulfonamide derivative, presents several challenges to achieving optimal oral bioavailability. Its pharmacokinetic profile is characterized by non-linear disposition, where plasma concentrations can increase disproportionately with dose escalation.[1] A significant factor is its rapid and extensive uptake into erythrocytes (red blood cells), which can act as a reservoir and affect the free plasma concentration available for therapeutic action.[1] While its oral bioavailability is stated to be 100%, this may be misleading in a research context aiming for consistent and predictable systemic exposure, especially given its pharmacokinetic variability influenced by age and co-medications.[2][3] Furthermore, as with many sulfonamides, this compound's aqueous solubility can be a limiting factor in its dissolution and absorption rate.[4][5]

Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound and why is it important for formulation development?

The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. While the specific BCS class for this compound is not definitively reported in the literature, sulfonamides as a class can exhibit variable solubility and permeability.[4][5][6][7] Given its chemical structure and the general characteristics of sulfonamides, it is plausible that this compound falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Understanding the BCS class is crucial as it guides the selection of the most appropriate bioavailability enhancement strategy. For a BCS Class II drug, the primary focus would be on improving the dissolution rate, as absorption is limited by how quickly the drug dissolves. For a BCS Class IV drug, strategies would need to address both poor solubility and poor permeability.

Q3: What are the primary formulation strategies to enhance this compound's bioavailability?

Based on the physicochemical properties of sulfonamides and established pharmaceutical technologies, the following strategies can be employed to improve this compound's bioavailability in research formulations:

  • Particle Size Reduction (Micronization and Nanonization): Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate.

  • Solid Dispersions: This involves dispersing this compound in an inert carrier matrix at the solid state. This can be achieved using methods like solvent evaporation or melt extrusion to create a formulation where the drug is in a more soluble, amorphous form.

  • Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems can improve absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.

  • Prodrug Approach: This strategy involves chemically modifying the this compound molecule to create a more soluble or permeable derivative (a prodrug) that converts back to the active this compound in the body.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between experimental subjects.

  • Possible Cause: This is a known characteristic of this compound, with significant interindividual pharmacokinetic variability.[3] Factors such as age and co-administered drugs can influence its metabolism and absorption.[8] The extensive uptake into erythrocytes can also contribute to this variability.[1]

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure that all experimental animals are of the same age, sex, and health status. Control for diet and the timing of administration relative to feeding.

    • Monitor for Drug Interactions: Be aware of any co-administered substances that could interact with this compound's metabolism.

    • Consider Whole Blood vs. Plasma Analysis: Given the significant partitioning into red blood cells, measuring this compound concentrations in both whole blood and plasma may provide a more complete pharmacokinetic profile.[1]

    • Formulation Optimization: Employing a formulation strategy that enhances solubility and dissolution, such as a solid dispersion or a nanosuspension, may lead to more consistent absorption.

Issue 2: Poor dissolution of the this compound formulation in vitro.

  • Possible Cause: this compound, like many sulfonamides, may have inherently low aqueous solubility, leading to a slow dissolution rate.[4] The crystalline structure of the drug powder can also impede dissolution.

  • Troubleshooting Steps:

    • Particle Size Reduction: If not already done, micronize or nano-size the this compound powder to increase its surface area.

    • Incorporate Solubilizing Excipients: The addition of surfactants or hydrophilic polymers to the formulation can improve the wettability and dissolution of the drug.

    • Create a Solid Dispersion: Formulating this compound as a solid dispersion with a hydrophilic carrier can convert the drug to a more soluble amorphous form.

    • pH Adjustment: Investigate the pH-solubility profile of this compound. Using buffered dissolution media that favor the ionized form of the drug may enhance its dissolution rate.

Issue 3: Low in vivo exposure (low Cmax and AUC) in animal models despite good in vitro dissolution.

  • Possible Cause: This could indicate a permeability issue (suggesting BCS Class IV) or significant first-pass metabolism.

  • Troubleshooting Steps:

    • Investigate Permeability: Conduct in vitro permeability assays (e.g., using Caco-2 cell monolayers) to assess this compound's intestinal permeability.

    • Prodrug Strategy: If permeability is low, a prodrug approach could be beneficial. A more lipophilic prodrug may enhance passive diffusion across the intestinal membrane.

    • Lipid-Based Formulations: These can sometimes enhance absorption by mechanisms other than just improved solubilization, such as by interacting with enterocytes or promoting lymphatic uptake.

    • Inhibition of Efflux Transporters: If this compound is a substrate for efflux transporters like P-glycoprotein, the co-administration of a known inhibitor (in a research setting) could clarify the role of efflux in its low bioavailability.

Quantitative Data Summary

As there is a lack of publicly available comparative bioavailability data for different this compound formulations, the following table is a hypothetical representation to guide researchers in presenting their own data.

Formulation StrategyAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Unformulated this compoundRat20500 ± 1202.0 ± 0.53500 ± 800100
Micronized this compoundRat20750 ± 1501.5 ± 0.35250 ± 950150
This compound NanosuspensionRat201100 ± 2001.0 ± 0.28800 ± 1200251
This compound Solid DispersionRat20950 ± 1801.2 ± 0.47600 ± 1100217
This compound Lipid FormulationRat20800 ± 1601.8 ± 0.66400 ± 1000183

Experimental Protocols

1. Preparation of Micronized this compound

  • Objective: To reduce the particle size of this compound to the micron range to enhance its dissolution rate.

  • Methodology:

    • Weigh 1 gram of this compound powder.

    • Place the powder in a jet mill or air attrition mill.

    • Mill the powder according to the manufacturer's instructions for the equipment. The goal is to achieve a particle size distribution with a D90 of less than 10 µm.

    • Collect the micronized powder.

    • Characterize the particle size and distribution using laser diffraction or microscopy.

    • Assess the crystallinity of the micronized powder using X-ray powder diffraction (XRPD) to ensure no significant amorphization has occurred, which could affect stability.

2. Formulation of a this compound Nanosuspension

  • Objective: To produce a stable suspension of this compound nanoparticles to maximize surface area and dissolution velocity.

  • Methodology (High-Pressure Homogenization):

    • Prepare a pre-suspension by dispersing 1% (w/v) this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188 or HPMC) in deionized water.

    • Stir the pre-suspension with a high-speed stirrer for 30 minutes.

    • Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles.

    • Cool the system during homogenization to prevent excessive heat generation.

    • Measure the particle size and zeta potential of the resulting nanosuspension using a dynamic light scattering instrument. The target is a mean particle size below 500 nm with a narrow distribution.

    • The nanosuspension can be used as a liquid formulation or can be further processed (e.g., freeze-dried) into a solid dosage form.

3. Preparation of a this compound Solid Dispersion

  • Objective: To create a solid dispersion of this compound in a hydrophilic carrier to improve its solubility and dissolution.

  • Methodology (Solvent Evaporation):

    • Select a suitable hydrophilic carrier such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC). A drug-to-carrier ratio of 1:4 is a good starting point.

    • Dissolve both this compound and the carrier in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Characterize the solid dispersion for its amorphous nature using XRPD and Differential Scanning Calorimetry (DSC).

    • Perform in vitro dissolution studies to compare the release profile of the solid dispersion to that of the pure drug.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_formulation Formulation Strategies cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Particle_Size_Reduction Particle Size Reduction (Micronization/Nanonization) Solubility_Studies Solubility Studies Particle_Size_Reduction->Solubility_Studies Solid_Dispersion Solid Dispersion (e.g., with PVP K30) Solid_Dispersion->Solubility_Studies Lipid_Formulation Lipid-Based Formulation (e.g., SMEDDS) Lipid_Formulation->Solubility_Studies Prodrug_Synthesis Prodrug Synthesis Prodrug_Synthesis->Solubility_Studies Dissolution_Testing Dissolution Testing Solubility_Studies->Dissolution_Testing Permeability_Assay Permeability Assay (e.g., Caco-2) Dissolution_Testing->Permeability_Assay Animal_PK_Studies Animal Pharmacokinetic Studies (Rat/Dog) Permeability_Assay->Animal_PK_Studies Data_Analysis Data Analysis (Cmax, Tmax, AUC) Animal_PK_Studies->Data_Analysis Sulthiame_API This compound API Sulthiame_API->Particle_Size_Reduction Sulthiame_API->Solid_Dispersion Sulthiame_API->Lipid_Formulation Sulthiame_API->Prodrug_Synthesis Logical_Relationship_of_Formulation_Strategies cluster_causes Primary Causes cluster_solutions Formulation Solutions Poor_Bioavailability Low/Variable Bioavailability of this compound Low_Solubility Poor Aqueous Solubility Poor_Bioavailability->Low_Solubility Low_Permeability Poor Membrane Permeability Poor_Bioavailability->Low_Permeability Size_Reduction Particle Size Reduction Low_Solubility->Size_Reduction Solid_Dispersion Solid Dispersion Low_Solubility->Solid_Dispersion Lipid_Formulation Lipid-Based Formulation Low_Solubility->Lipid_Formulation Low_Permeability->Lipid_Formulation Prodrug Prodrug Approach Low_Permeability->Prodrug Improved_Bioavailability Enhanced & Consistent Bioavailability Size_Reduction->Improved_Bioavailability Solid_Dispersion->Improved_Bioavailability Lipid_Formulation->Improved_Bioavailability Prodrug->Improved_Bioavailability

References

Sulthiame Pharmacokinetics and Dosing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of age on Sulthiame pharmacokinetics and dosing. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental and clinical use of this compound.

Frequently Asked Questions (FAQs)

Q1: How does age affect the pharmacokinetics of this compound?

Age is a significant factor influencing the pharmacokinetic variability of this compound. Studies have shown extensive interindividual and intraindividual differences in how the drug is processed in the body, with age being a key contributor.[1][2][3][4]

Young children (under 6 years of age) exhibit a significantly lower concentration-to-dose ratio per body weight (C/(D/kg)) compared to older children and adults.[1][2] This suggests that children have a higher clearance of this compound, which is supported by the observation of shorter elimination half-lives in this population.[5] Consequently, children often require higher doses of this compound on a milligram-per-kilogram basis to achieve therapeutic plasma concentrations equivalent to those in adults.[6][7]

Conversely, elderly patients may experience reduced hepatic function, leading to decreased metabolism and clearance of the drug. This can result in higher plasma concentrations and an increased risk of adverse effects, necessitating lower starting doses and careful titration.

Q2: What are the recommended this compound doses for different age groups?

Dosing recommendations for this compound vary significantly between pediatric and adult populations. Geriatric dosing requires special consideration due to potential age-related physiological changes.

Age GroupStarting DoseMaintenance Dose
Adults 50 mg twice daily200-600 mg/day in 2-3 divided doses
Children 3-5 mg/kg/day in divided doses5-15 mg/kg/day in divided doses
Elderly Lower starting doses are recommended due to potential for reduced hepatic function and increased susceptibility to adverse effects. Dose should be individualized based on clinical response and tolerability.

Q3: What is the role of Therapeutic Drug Monitoring (TDM) for this compound?

Given the high interindividual and intraindividual pharmacokinetic variability of this compound, Therapeutic Drug Monitoring (TDM) is a valuable tool to optimize treatment and ensure patient safety.[1][8] TDM involves measuring the concentration of this compound in a patient's blood to help guide dosing adjustments. This is particularly important in pediatric and geriatric populations, where pharmacokinetic differences are most pronounced. The therapeutic reference range for this compound is generally considered to be 2-10 mg/L (5-35 µmol/L).[9]

Troubleshooting Guide

Problem: Sub-therapeutic plasma concentrations of this compound in a pediatric patient despite standard dosing.

  • Possible Cause: As discussed, children often have a higher clearance of this compound compared to adults. The standard mg/kg dose may not be sufficient to achieve therapeutic concentrations.

  • Solution:

    • Confirm patient adherence to the prescribed dosing regimen.

    • Utilize Therapeutic Drug Monitoring (TDM) to determine the actual plasma concentration.

    • Based on the TDM results and clinical response, gradually increase the dose as needed.

Problem: An elderly patient on this compound is experiencing significant adverse effects (e.g., dizziness, drowsiness).

  • Possible Cause: Age-related decline in hepatic function can lead to reduced metabolism and higher than expected plasma concentrations of this compound.

  • Solution:

    • Obtain a blood sample for TDM to assess the this compound plasma concentration.

    • If the concentration is elevated, consider a dose reduction.

    • Evaluate for potential drug-drug interactions with concomitant medications.

Experimental Protocols

1. Pharmacokinetic Analysis of this compound in Different Age Groups

  • Study Design: An open-label, single-dose or multiple-dose pharmacokinetic study.

  • Subject Population: Stratified by age groups (e.g., young children: 2-6 years, older children: 7-12 years, adolescents: 13-17 years, adults: 18-65 years, elderly: >65 years).

  • Drug Administration: A single oral dose of this compound (e.g., 50, 100, or 200 mg) or multiple doses to reach steady-state.[10]

  • Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Urine samples may also be collected.[10]

  • Analytical Method: this compound concentrations in plasma/serum are determined using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][11][12]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Apparent volume of distribution (Vd/F)

    • Apparent total clearance (CL/F)

2. This compound Quantification in Biological Samples by HPLC-UV

  • Principle: This method separates this compound from other components in a biological matrix based on its physicochemical properties, allowing for its quantification.

  • Sample Preparation: Simple protein precipitation with acetonitrile is a common method for preparing serum or plasma samples.[2]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.[11][13]

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of deionized water and methanol (e.g., 70:30, v/v).[13]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

    • Detection: UV detection at a wavelength of 210 nm or 245 nm.[13][14]

  • Validation Parameters: The method should be fully validated according to regulatory guidelines, including assessment of:

    • Selectivity/Specificity

    • Linearity and Range

    • Limits of Detection (LOD) and Quantification (LOQ)

    • Precision (intra-day and inter-day)

    • Accuracy

    • Recovery

    • Stability

Visualizations

TDM_Workflow cluster_physician Physician's Office cluster_lab Clinical Laboratory Initial Dosing Initial Dosing Blood Sample Blood Sample Initial Dosing->Blood Sample Patient Clinical Assessment Clinical Assessment Dose Adjustment Dose Adjustment Clinical Assessment->Dose Adjustment Based on TDM & Clinical Response Dose Adjustment->Blood Sample TDM Analysis TDM Analysis Blood Sample->TDM Analysis Concentration Report Concentration Report TDM Analysis->Concentration Report Concentration Report->Clinical Assessment

Caption: Therapeutic Drug Monitoring (TDM) workflow for this compound.

Age_Impact_PK cluster_pediatric Pediatric (<12 years) cluster_adult Adult (18-65 years) cluster_geriatric Geriatric (>65 years) Age Age Group Pediatric_Metabolism Increased Metabolism (Higher Clearance) Adult_Metabolism Standard Metabolism Geriatric_Metabolism Decreased Metabolism (Lower Clearance) Pediatric_Dose Higher mg/kg Dose Required Pediatric_Metabolism->Pediatric_Dose Adult_Dose Standard Dosing Adult_Metabolism->Adult_Dose Geriatric_Dose Lower Dose Required Geriatric_Metabolism->Geriatric_Dose

Caption: Impact of age on this compound metabolism and dosing.

References

Technical Support Center: Sulthiame Dosage Adjustment in Renal and Hepatic Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides frequently asked questions (FAQs) and troubleshooting guidance for adjusting sulthiame dosage in the presence of renal or hepatic impairment during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of elimination for this compound and how does this impact dosage in patients with organ impairment?

This compound is predominantly eliminated by the kidneys, with 80-90% of an administered dose excreted in the urine, of which about 32% is unchanged this compound.[1] The drug also undergoes moderate metabolism in the liver.[1] Consequently, impairment of either renal or hepatic function can lead to accumulation of the drug and necessitate dosage adjustments.[1][2][3]

Q2: What are the general recommendations for initiating this compound treatment in subjects with renal or hepatic impairment?

For subjects with either renal or hepatic impairment, it is crucial to start with a low dose of this compound and titrate upwards gradually.[3] This "start low, go slow" approach allows for careful monitoring of both therapeutic effects and potential adverse reactions while the dosage is optimized. Close monitoring of clinical response and tolerability is essential.

Q3: Are there specific dosage adjustment guidelines based on the severity of renal impairment (e.g., based on creatinine clearance)?

While it is clearly stated that the dose of this compound may need to be lowered in renally impaired patients, specific quantitative guidelines based on creatinine clearance (CrCl) levels are not well-established in the available literature.[1] Therefore, dosage adjustments should be made cautiously on a case-by-case basis, guided by therapeutic drug monitoring and close clinical supervision.[3] Regular monitoring of renal function is recommended.[4]

Q4: How should this compound dosage be adjusted in the presence of hepatic impairment?

Lower doses of this compound are required in patients with hepatic impairment due to the drug's moderate metabolism in the liver.[1][5] As with renal impairment, specific guidelines based on the severity of liver disease (e.g., Child-Pugh score) are not available. The recommended approach is to initiate therapy with a reduced dose and titrate carefully based on clinical response and tolerance, accompanied by regular monitoring of liver enzymes.[3][4]

Q5: What parameters should be monitored during this compound administration in subjects with renal or hepatic impairment?

Regular monitoring is critical. Key parameters to monitor include:

  • Renal Function: Serum creatinine and blood urea nitrogen (BUN) should be monitored regularly. A lasting increase in creatinine should prompt treatment interruption.[4]

  • Hepatic Function: Liver enzymes should be checked regularly.[4]

  • Blood Counts and Serum Electrolytes: These should be monitored before starting treatment, weekly for the first month, monthly thereafter, and at 3-6 month intervals after 6 months of treatment.[1]

  • Plasma this compound Concentrations: Therapeutic Drug Monitoring (TDM) is highly recommended to guide dosage adjustments and maintain plasma levels within the therapeutic range.[1]

Q6: What are the target therapeutic plasma concentrations for this compound?

Optimal seizure control is most likely to occur at the following plasma this compound concentrations:[1]

  • Adults (on polytherapy): 2–10 mg/L (7–34 μmol/L)

  • Children (on polytherapy): 1–3 mg/L (3–10 μmol/L)

Q7: Are there any known drug interactions that are particularly important in the context of renal or hepatic impairment?

Yes, this compound can interact with other antiepileptic drugs (AEDs). For instance, carbamazepine and primidone can decrease this compound plasma levels, while this compound can increase plasma levels of lamotrigine, phenobarbital, and phenytoin.[1] When this compound is co-administered with phenytoin in a patient with impaired renal function, especially strict monitoring and frequent controls of phenytoin plasma levels are required.[3]

Data Summary: Pharmacokinetic Parameters of this compound

The following table summarizes the expected qualitative changes in this compound's pharmacokinetic parameters in individuals with renal or hepatic impairment compared to those with normal organ function. Quantitative data from dedicated pharmacokinetic studies in these populations are limited.

Pharmacokinetic ParameterNormal FunctionRenal ImpairmentHepatic Impairment
Oral Bioavailability ~100%Expected to be unchangedExpected to be unchanged
Protein Binding ~29%Expected to be unchangedMay be altered depending on severity
Metabolism Moderate hepatic metabolismUnchangedReduced
Elimination Half-life Adults: 8–15 hours[1]Expected to be prolongedExpected to be prolonged
Renal Excretion 80–90% of dose[1]ReducedUnchanged
Recommended Action Standard dosingDose reduction and/or increased dosing intervalDose reduction and/or increased dosing interval

Experimental Protocols

Protocol for Therapeutic Drug Monitoring (TDM) of this compound in Plasma/Serum

Objective: To determine the concentration of this compound in plasma or serum samples to ensure it is within the therapeutic range and to guide dosage adjustments. This method is based on a published High-Performance Liquid Chromatography (HPLC) assay.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Collection and Preparation:

    • Collect whole blood samples in appropriate tubes (e.g., with EDTA or no anticoagulant for serum).

    • Centrifuge the blood sample to separate plasma or serum.

    • Store the plasma/serum at -20°C or below until analysis.

    • For analysis, perform a protein precipitation step. For example, mix an aliquot of the plasma/serum sample with a suitable organic solvent (e.g., acetonitrile) in a 1:2 or 1:3 ratio.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant for injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., NovaPack C18, 4 µm, 3.9 x 150 mm).

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of deionized water and methanol (e.g., 70:30, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 210 nm.[6]

    • Injection Volume: 20 µL.

    • Run Time: Approximately 5-10 minutes (this compound typically elutes within a few minutes under these conditions).[6]

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known this compound concentrations in a drug-free plasma/serum matrix.

    • Process these standards in the same way as the unknown samples.

    • Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration.

    • Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.

  • Quality Control:

    • Include quality control (QC) samples at low, medium, and high concentrations within the calibration range in each analytical run to ensure the accuracy and precision of the assay.

Visualizations

Sulthiame_Dosage_Adjustment_Workflow start Patient Requiring This compound Therapy assess_organ_function Assess Renal and Hepatic Function (e.g., Creatinine, LFTs) start->assess_organ_function normal_function Normal Organ Function assess_organ_function->normal_function impaired_function Renal or Hepatic Impairment assess_organ_function->impaired_function standard_dosing Initiate Standard Dosing Regimen normal_function->standard_dosing Yes reduced_dosing Initiate Low Dose and Slow Titration impaired_function->reduced_dosing Yes monitor_standard Routine Clinical Monitoring standard_dosing->monitor_standard monitor_impaired Intensive Monitoring: - Clinical Response & AEs - Renal/Hepatic Function - Therapeutic Drug Monitoring (TDM) reduced_dosing->monitor_impaired adjust_dose Adjust Dose Based on Monitoring Results monitor_standard->adjust_dose monitor_impaired->adjust_dose adjust_dose->monitor_impaired Further Adjustment Needed continue_therapy Continue Optimized Therapy adjust_dose->continue_therapy Therapy Optimized

Caption: Workflow for this compound Dosage Adjustment.

Sulthiame_Metabolism_and_Excretion sulthiame_admin Oral Administration of this compound absorption Absorption from GI Tract (Bioavailability ~100%) sulthiame_admin->absorption sulthiame_plasma This compound in Plasma (Protein Binding ~29%) absorption->sulthiame_plasma liver Liver sulthiame_plasma->liver kidney Kidney sulthiame_plasma->kidney hepatic_metabolism Moderate Hepatic Metabolism (Unknown Isoenzymes) liver->hepatic_metabolism metabolites Inactive Metabolites hepatic_metabolism->metabolites urine_output Urine metabolites->urine_output renal_excretion Renal Excretion (80-90% of Dose) kidney->renal_excretion renal_excretion->metabolites unchanged_this compound Unchanged this compound (~32% of Dose) renal_excretion->unchanged_this compound unchanged_this compound->urine_output

Caption: this compound Metabolism and Excretion Pathway.

References

Validation & Comparative

Comparative efficacy of Sulthiame vs. other antiepileptic drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Sulthiame vs. Other Antiepileptic Drugs

Introduction

This compound (STM), a sulfonamide derivative, is an antiepileptic drug (AED) utilized in the management of various epilepsy syndromes, particularly in the pediatric population. Its primary mechanism of action distinguishes it from many other AEDs. This guide provides a comparative analysis of this compound's efficacy against other commonly used AEDs, supported by clinical and experimental data. It is intended for researchers, scientists, and drug development professionals to offer a detailed overview of its performance, mechanism, and clinical application.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound's principal mechanism is the inhibition of the enzyme carbonic anhydrase (CA).[1][2][3] Unlike AEDs that primarily target voltage-gated ion channels or neurotransmitter systems, this compound reduces neuronal excitability by inducing a modest intracellular acidosis.[2][3] By inhibiting CA, this compound decreases the formation of bicarbonate from carbon dioxide and water, leading to a slight drop in intracellular pH.[3][4] This acidic shift is believed to modulate ion channel function and dampen epileptiform activity.[2][3] Several other AEDs, such as topiramate and zonisamide, also exhibit CA inhibition as one of their multiple mechanisms of action.[3]

Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.

cluster_neuron Central Neuron CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA Catalyzes H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ (Bicarbonate + Proton) H2CO3->HCO3_H Result Intracellular Acidosis (Lower pH) HCO3_H->Result CA->H2CO3 Forms Effect Reduced Neuronal Excitability Result->Effect This compound This compound This compound->CA Inhibits

Caption: Proposed mechanism of this compound via carbonic anhydrase inhibition.

Comparative Efficacy Data

This compound has been evaluated primarily in childhood focal epilepsies, most notably Self-Limited Epilepsy with Centrotemporal Spikes (SeLECTS), also known as Benign Rolandic Epilepsy.[1] Evidence also supports its use in other conditions like epileptic encephalopathies with spike-wave activation in sleep (EE-SWAS).[1][5]

Table 1: this compound vs. Placebo in SeLECTS (Rolandic Epilepsy)
OutcomeThis compound (5 mg/kg/day)PlaceboRisk Ratio (RR) [95% CI]Certainty of EvidenceReference
Seizure Freedom (6 Months) 81% (25/31 patients)29% (10/35 patients)2.63 [1.43 to 4.86]ModerateRating D, et al. (2000)[6][7]
Treatment Failure Events 19% (6/31 patients)71% (25/35 patients)Not ReportedModerateRating D, et al. (2000)[6]
Table 2: this compound vs. Other AEDs - Comparative Efficacy & Tolerability
ComparisonEpilepsy TypeKey Efficacy FindingKey Tolerability FindingReference
vs. Levetiracetam SeLECTS (Rolandic Epilepsy)Seizure freedom rates were inconclusive (RR 1.12, [0.88 to 1.44]).[8][9]Levetiracetam had a significantly higher risk of treatment withdrawal (RR 3.17) and adverse events (RR 5.12).[10]Meta-analysis by Cheng W, et al. (2022)[10]; Cochrane Review (2021)[8][9]
vs. Carbamazepine SeLECTS (Rolandic Epilepsy)No significant difference in seizure cessation (66.7% for STM vs. 73.6% for CBZ).[11]Similar rates of discontinuation due to adverse events (14.3% for STM vs. 15% for CBZ).[11]Gross-Tsur V, et al. (1997)[11]
vs. Phenytoin Generalized Tonic-Clonic SeizuresEfficacy data limited in direct comparison.This compound was associated with significantly less gingival hyperplasia (RR 0.03).[8][12]Li (2000) as cited in Cochrane Review (2014)[12]

Experimental Protocols

Detailed protocols for clinical trials are extensive. Below is a synthesized workflow representing a typical randomized controlled trial (RCT) for an add-on AED therapy, based on common methodologies described in the literature.[13][14][15]

Generalized Phase III AED Clinical Trial Protocol
  • Patient Selection & Screening:

    • Inclusion Criteria: Patients aged (e.g., 4-12 years) with a confirmed diagnosis of a specific epilepsy syndrome (e.g., SeLECTS), experiencing a minimum number of seizures (e.g., ≥2 seizures in the 6 months prior), and on a stable dose of 1-2 background AEDs.[6][16]

    • Exclusion Criteria: History of hypersensitivity to sulfonamides, significant renal or hepatic impairment, non-epileptic seizures, or progressive neurological disease.[1]

  • Baseline Phase (4-8 weeks):

    • Prospective monitoring to establish baseline seizure frequency.

    • Patients maintain a seizure diary.

    • Background AED therapy remains unchanged.

  • Randomization:

    • Eligible patients are randomized in a double-blind fashion to receive either this compound or a comparator (placebo or another active AED).

    • Allocation is typically stratified by factors like age or baseline seizure frequency.

  • Treatment Phase (e.g., 24 weeks):

    • Titration Period (e.g., 2-4 weeks): The investigational drug is gradually uptitrated to a target dose (e.g., this compound 5 mg/kg/day) to improve tolerability.[6]

    • Maintenance Period (e.g., 20 weeks): Patients are maintained on the target dose. Seizure frequency and adverse events are meticulously recorded.

  • Endpoints & Analysis:

    • Primary Efficacy Endpoint: Percentage reduction in seizure frequency from baseline, or the proportion of patients achieving a ≥50% reduction in seizures (responder rate).[17]

    • Secondary Endpoints: Proportion of patients achieving seizure freedom, time to treatment withdrawal, and incidence of adverse events.[9][17]

    • Analysis: An intention-to-treat (ITT) analysis is typically performed, including all randomized patients.

The following diagram illustrates this generalized workflow.

node_screening Patient Screening (Inclusion/Exclusion Criteria) node_baseline Baseline Phase (4-8 weeks) (Establish Seizure Frequency) node_screening->node_baseline node_random Randomization node_baseline->node_random node_titration_a Group A: this compound Titration Period node_random->node_titration_a Arm 1 node_titration_b Group B: Comparator (Placebo/AED) Titration Period node_random->node_titration_b Arm 2 node_maint_a Maintenance Period node_titration_a->node_maint_a node_maint_b Maintenance Period node_titration_b->node_maint_b node_analysis Endpoint Analysis (Efficacy & Tolerability) node_maint_a->node_analysis node_maint_b->node_analysis

Caption: Generalized workflow for a randomized controlled trial of an AED.

Adverse Effect Profile & Drug Interactions

This compound's tolerability is a critical factor in its clinical use. Common dose-related side effects include paresthesia (tingling of extremities), hyperpnoea (deep, rapid breathing), anorexia, and cognitive slowing.[1] A significant consideration is its potential to cause metabolic acidosis and kidney stones due to its carbonic anhydrase inhibition.[1]

  • Drug Interactions: this compound inhibits hepatic metabolism and can increase plasma levels of other AEDs, most notably phenytoin.[1] Co-administration with other carbonic anhydrase inhibitors like topiramate or zonisamide is generally avoided due to the increased risk of metabolic acidosis and nephrolithiasis.[1]

Conclusion

This compound demonstrates significant efficacy as a monotherapy for specific epilepsy syndromes, particularly SeLECTS (Rolandic Epilepsy), where it has been shown to be superior to placebo.[6][7] Comparative data suggest a favorable tolerability profile against some other AEDs like levetiracetam, with fewer treatment withdrawals.[10] However, its unique mechanism of action also predisposes patients to specific side effects, such as metabolic acidosis, which require careful monitoring. Its role appears most prominent in pediatric focal epilepsies, but it may also serve as a useful adjunctive therapy in certain refractory epilepsy cases.[1][18] The evidence base, while promising, is limited by the small size of many studies, highlighting the need for larger, high-quality randomized controlled trials to fully delineate its position in the therapeutic armamentarium.[8][9]

References

A Comparative Guide to Carbonic Anhydrase Inhibitors: Sulthiame vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

This guide provides an objective, data-driven comparison of two prominent sulfonamide-derived carbonic anhydrase inhibitors (CAIs), sulthiame and acetazolamide. While both drugs share a core mechanism of action, their distinct pharmacological profiles, clinical applications, and isoform specificities present different opportunities and challenges in therapeutic development.

Mechanism of Action: Carbonic Anhydrase Inhibition

Both this compound and acetazolamide exert their therapeutic effects by inhibiting carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[1][2] These enzymes are crucial for catalyzing the rapid, reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which subsequently dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻).[1][3]

Inhibition of this process disrupts pH regulation and fluid balance in various tissues:

  • In the Kidneys: Inhibition in the proximal tubules prevents bicarbonate reabsorption, leading to its excretion along with sodium, potassium, and water. This results in diuresis and a systemic metabolic acidosis.[3][4][5]

  • In the Central Nervous System (CNS): Inhibition is believed to cause a modest intracellular acidosis in neurons.[6][7] This acidification can reduce neuronal excitability and suppress abnormal, excessive neuronal discharge, which is the basis for their anticonvulsant effects.[1][6][8]

  • In the Eye: CA in the ciliary body is responsible for aqueous humor secretion. Inhibition reduces fluid production, thereby lowering intraocular pressure (IOP).[2][3]

cluster_reaction Carbonic Anhydrase Catalyzed Reaction cluster_inhibitors Inhibition CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 CA Carbonic Anhydrase H2CO3->CA Inhibitors This compound or Acetazolamide Inhibitors->CA

Figure 1: Mechanism of Carbonic Anhydrase Inhibition.

A key differentiator lies in their inhibitory potency against various CA isoforms. This compound is a potent inhibitor of isoforms CA II, VII, IX, and XII, with inhibition constants (Kᵢs) in the low nanomolar range (6-56 nM).[9] Acetazolamide is also a potent, broad-spectrum inhibitor of many isoforms, including CA I, II, IV, and IX, but it notably does not inhibit CA III.

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic properties of this compound and acetazolamide differ significantly, influencing their clinical use and dosing regimens.

ParameterThis compoundAcetazolamide
Bioavailability ~100% (oral)[10]Well absorbed orally[5]
Protein Binding 29%[10]70-90%[11]
Metabolism Hepatic secretion[10]Does not undergo metabolic alteration[4]
Elimination Half-life ~24 hours[10]2-9 hours[4][11]
Excretion 90% Renal, 10% Fecal[10]90% Renal (unchanged drug)[4][11]

Clinical Applications and Adverse Effects

While both are CAIs, their primary clinical applications are largely distinct, reflecting their historical development and observed efficacy.

FeatureThis compoundAcetazolamide
Primary Applications Anticonvulsant, particularly for benign focal epilepsies of childhood (e.g., Rolandic epilepsy).[10][12][13] Also investigated for obstructive sleep apnea (OSA).[10][14]FDA-approved for glaucoma, idiopathic intracranial hypertension, edema from congestive heart failure, altitude sickness, and epilepsy (adjunctive).[4][11][15]
Common Adverse Effects Paresthesia, tachypnea/hyperpnea, dizziness, headache, loss of appetite, weight loss, cognitive slowing.[12][13]Numbness/tingling, tinnitus, loss of appetite, vomiting, sleepiness, metabolic acidosis, renal calculi.[5][11]
Serious Adverse Effects Stevens-Johnson syndrome (rare), metabolic acidosis, kidney stones.[12][13]Significant kidney or liver problems, hypersensitivity in those with sulfonamide allergies.[11]
Key Drug Interactions Inhibits hepatic metabolism of other antiepileptic drugs, notably phenytoin.[12] Interacts with other CAIs (e.g., topiramate, zonisamide), increasing risk of metabolic acidosis and kidney stones.[12]High-dose aspirin (can lead to toxicity), cyclosporine, lithium, other diuretics, phenytoin, primidone.[16][17]

Comparative Experimental Data

Direct comparative studies are limited, but key research has elucidated their effects at the cellular level, particularly concerning their anticonvulsant mechanism. A study on guinea pig hippocampal CA3 neurons provides quantitative data on their ability to induce intracellular acidosis and suppress epileptiform activity.

Table 4: Comparative Effects on Intracellular pH and Epileptiform Activity [6]

Compound (Concentration)Change in Intracellular pH (pHi)Effect on Epileptiform Activity
This compound (1.0 - 1.5 mM)-0.18 ± 0.05 unitsReversible reduction in frequency of action potentials and bursts after 10-15 min.
Acetazolamide (0.5 - 1.0 mM)-0.17 ± 0.10 unitsReversible reduction in frequency of action potentials and bursts after 10-15 min.

Data from a study on BCECF-AM loaded CA3 neurons where epileptiform activity was induced by 4-aminopyridine.[6]

The results suggest that both this compound and acetazolamide act as membrane-permeant CA inhibitors, and their anticonvulsant effect is, at least in part, due to a modest intracellular acidosis of central neurons.[6][7]

Experimental Protocols

Protocol 1: Carbonic Anhydrase Inhibitor Screening Assay (Colorimetric)

This protocol describes a common method to screen for CA inhibitors by measuring the inhibition of the enzyme's esterase activity using a chromogenic substrate.[18][19]

Materials:

  • Purified human Carbonic Anhydrase (e.g., hCA II)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Substrate: 4-nitrophenyl acetate (4-NPA)

  • Test Compounds (this compound, Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of the CA enzyme, 4-NPA substrate, and serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.[20]

  • Assay Setup: To each well of the 96-well plate, add:

    • Assay Buffer

    • CA enzyme solution

    • Test compound solution (or vehicle for control)

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the 4-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the absorbance at 405 nm every 30-60 seconds for 10-15 minutes using a microplate reader. The hydrolysis of 4-NPA by CA releases the yellow-colored product 4-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by fitting the data to a dose-response curve.

start Start prep Prepare Reagents: Enzyme, Buffer, Substrate (4-NPA), Inhibitor Dilutions start->prep plate Add Buffer, Enzyme, and Inhibitor to 96-well Plate prep->plate incubate Pre-incubate Plate (15 min, RT) plate->incubate add_sub Initiate Reaction: Add 4-NPA Substrate incubate->add_sub measure Kinetic Read: Measure Absorbance at 405 nm (10-15 min) add_sub->measure analyze Calculate Initial Rates (V₀) and Determine IC₅₀ Value measure->analyze end_node End analyze->end_node

Figure 2: Workflow for a CA Inhibition Screening Assay.

Protocol 2: In Vitro Electrophysiology in Brain Slices

This protocol is used to study the effects of CAIs on the synchronized activity and excitability of a population of neurons, replicating methodologies used in key comparative studies.[6][20][21]

Materials:

  • Animal model (e.g., guinea pig, rat)

  • Vibratome for tissue slicing

  • Artificial Cerebrospinal Fluid (aCSF), continuously bubbled with carbogen (95% O₂ / 5% CO₂)

  • Recording chamber and perfusion system

  • Glass microelectrodes for intracellular or field potential recording

  • Electrophysiology rig (amplifier, digitizer, computer)

  • Convulsant agent (e.g., 4-aminopyridine or caffeine) to induce epileptiform activity[21]

  • This compound and Acetazolamide stock solutions

Procedure:

  • Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, carbogenated aCSF. Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus) using a vibratome.[20]

  • Slice Recovery: Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a single slice to the recording chamber, continuously perfused with heated (32-34°C) carbogenated aCSF.

  • Induce Epileptiform Activity: Add a convulsant agent (e.g., 50 µM 4-aminopyridine) to the aCSF to induce stable, spontaneous epileptiform bursts.[6]

  • Baseline Recording: Once activity is stable, obtain a baseline recording of the epileptiform discharges for at least 20 minutes.

  • Drug Application: Switch the perfusion to aCSF containing the test CAI (e.g., 1 mM this compound or Acetazolamide).

  • Effect Recording: Record for 20-30 minutes during drug application to allow the full effect to manifest.[21]

  • Washout: Switch the perfusion back to the control aCSF (containing the convulsant but no CAI) and record for at least 30 minutes to assess the reversibility of the drug's effects.

  • Data Analysis: Analyze the frequency, amplitude, and duration of the epileptiform events before, during, and after drug application to quantify the anticonvulsant effect.

start Start prep Prepare Acute Hippocampal Slices start->prep recover Slice Recovery in aCSF (>1 hour) prep->recover setup Transfer Slice to Recording Chamber & Induce Epileptiform Activity recover->setup baseline Record Stable Baseline (20 min) setup->baseline drug Perfuse with CAI (this compound or Acetazolamide) baseline->drug record_effect Record Drug Effect (20-30 min) drug->record_effect washout Washout with Control aCSF record_effect->washout record_recovery Record Recovery (>30 min) washout->record_recovery analyze Analyze Changes in Epileptiform Activity record_recovery->analyze end_node End analyze->end_node

Figure 3: Workflow for In Vitro Electrophysiology.

Conclusion for Drug Development Professionals

This compound and acetazolamide are both effective carbonic anhydrase inhibitors with a shared fundamental mechanism of action. However, their profiles suggest distinct developmental pathways.

  • Acetazolamide serves as a broad-spectrum, multi-indication compound. Its short half-life and extensive clinical history make it a valuable benchmark compound and a tool for probing the systemic effects of CA inhibition.[4]

  • This compound presents a more specialized profile. Its long half-life, lower protein binding, and established efficacy in specific pediatric epilepsies suggest its utility as a targeted CNS therapeutic.[10][12] Its potential application in obstructive sleep apnea opens new avenues for research.[14]

For researchers, the key takeaway is that despite a common target, the downstream physiological and clinical effects of these two inhibitors are not interchangeable. Future research should focus on isoform-specific inhibitors to minimize off-target effects and on further elucidating the precise molecular pathways, beyond simple acidosis, that mediate their therapeutic benefits in conditions like epilepsy.

References

Comparative Analysis of the Neurotoxic Effects of Sulthiame in the Developing Brain

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the neurotoxic profile of Sulthiame relative to other common antiepileptic drugs.

This guide provides a comprehensive comparison of the neurotoxic effects of this compound and three other widely used antiepileptic drugs (AEDs)—Valproic Acid, Levetiracetam, and Lamotrigine—with a specific focus on the vulnerable developing brain. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use and future development of these compounds in pediatric populations.

Executive Summary

Antiepileptic drugs are essential for managing seizures in children, but their use is often accompanied by concerns about potential adverse effects on the developing nervous system. A key concern is the induction of neuronal apoptosis, or programmed cell death, which can have long-lasting consequences on cognitive function and behavior. This guide synthesizes experimental data to compare the neurotoxic potential of this compound, an older AED, with that of Valproic Acid, and the newer generation drugs, Levetiracetam and Lamotrigine.

Evidence from preclinical studies indicates that this compound exhibits significant neurotoxic effects in the developing rat brain, primarily by enhancing neuronal apoptosis.[1] In contrast, Levetiracetam appears to have a more favorable safety profile, showing a lack of neurotoxic effects in similar models.[1][2] Valproic Acid is a well-established neuroteratogen, known to induce apoptosis in the developing brain in a dose-dependent manner.[3][4] Lamotrigine presents a more complex profile, with some studies suggesting a neuroprotective role by mitigating apoptosis, although it has also been associated with cortical malformations at high doses.[5]

This guide will delve into the quantitative data from key studies, detail the experimental methodologies used to assess neurotoxicity, and provide visual representations of the proposed signaling pathways involved in the neurotoxic or neuroprotective effects of these drugs.

Comparative Analysis of Neurotoxic Effects

The following tables summarize the key findings from preclinical studies investigating the neurotoxic effects of this compound and its comparators on the developing brain.

Table 1: Comparison of Apoptotic Effects in the Developing Brain

Antiepileptic DrugPrimary Mechanism of ActionEvidence of Apoptosis in Developing BrainKey Findings
This compound Carbonic Anhydrase InhibitorYesSignificantly enhanced neuronal death in the brains of rat pups at doses of 100 mg/kg and above.[1]
Valproic Acid Histone Deacetylase (HDAC) InhibitorYesInduces widespread, dose-dependent apoptotic neurodegeneration in the developing rat brain. Increased TUNEL-positive cells in a dose-dependent manner in human brain organoids.[6][7]
Levetiracetam Binds to Synaptic Vesicle Protein 2A (SV2A)NoDid not show neurotoxic effects or enhance neuronal death in the developing rat brain.[1]
Lamotrigine Voltage-Gated Sodium Channel BlockerContradictory/Context-DependentSome studies show a decrease in TUNEL-positive cells in the hippocampus of pentylenetetrazole-kindled rats.[2] Other studies report the induction of hippocampal and cortical malformations with prenatal exposure.[5]

Table 2: Quantitative Data on Neuronal Apoptosis

DrugModel SystemBrain RegionDose/ConcentrationApoptotic MarkerQuantitative FindingReference
This compound Developing Rat Brain (in vivo)Not Specified≥ 100 mg/kgNeuronal DeathSignificant enhancement of neuronal death compared to controls.[1]
Valproic Acid Developing Rat Brain (in vivo)Widespread50-400 mg/kgApoptotic NeurodegenerationDose-dependent increase in apoptosis.
Valproic Acid BALB/c Mice Fetuses (in vivo)BrainNot SpecifiedTUNEL-positive cells62-72% in VPA-treated groups vs. 49% in controls.[3]
Valproic Acid Human Brain OrganoidsVentricular Zone-like regions250 µM and 500 µMTUNEL-positive cellsSignificant increase in the percentage of TUNEL-positive cells.[6][7]
Levetiracetam Developing Rat Brain (in vivo)Not SpecifiedNot SpecifiedNeuronal DeathNo significant difference compared to controls.[1]
Lamotrigine Pentylenetetrazole-Kindled Rats (in vivo)Hippocampal CA1 Region25 mg/kg and 50 mg/kgTUNEL-positive cellsSignificant decrease in the immunohistochemical score of TUNEL-positive cells.

Experimental Protocols

The assessment of neurotoxicity in the cited studies primarily relies on the detection and quantification of apoptotic cells in the developing brain. The two most common methods employed are Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining and immunohistochemistry for activated Caspase-3.

Neuronal Apoptosis Detection via TUNEL Staining

Objective: To identify and quantify apoptotic cells by detecting DNA fragmentation.

Methodology:

  • Tissue Preparation: Brain tissue from experimental animals is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

  • Permeabilization: Sections are treated with Proteinase K to permeabilize the cell membranes.

  • TUNEL Reaction: The sections are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., dUTP-digoxigenin). TdT catalyzes the addition of the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection: The incorporated labeled nucleotides are then detected using an antibody conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase) for colorimetric detection.

  • Counterstaining and Imaging: Nuclei are often counterstained with a DNA dye such as DAPI. The sections are then imaged using fluorescence or light microscopy.

  • Quantification: The number of TUNEL-positive cells is counted in specific brain regions and often expressed as a percentage of the total number of cells.

Immunohistochemistry for Activated Caspase-3

Objective: To detect the active form of Caspase-3, a key executioner caspase in the apoptotic pathway.

Methodology:

  • Tissue Preparation: Similar to the TUNEL assay, brain tissue is fixed, embedded, and sectioned.

  • Antigen Retrieval: To expose the antigenic sites, sections may undergo an antigen retrieval step, often involving heat treatment in a citrate buffer.

  • Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal serum).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically recognizes the cleaved, active form of Caspase-3.

  • Secondary Antibody Incubation: A secondary antibody, conjugated to a fluorescent dye or an enzyme, that binds to the primary antibody is applied.

  • Detection and Imaging: The signal is visualized using fluorescence microscopy or by adding a substrate for the enzyme to produce a colored precipitate.

  • Quantification: The number of activated Caspase-3-positive cells is quantified in defined regions of interest.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the neurotoxic or neuroprotective effects of each drug, as well as a general experimental workflow for assessing AED-induced neurotoxicity.

G cluster_this compound This compound-Induced Neurotoxicity cluster_valproic_acid Valproic Acid-Induced Neurotoxicity cluster_levetiracetam Levetiracetam's Lack of Neurotoxicity cluster_lamotrigine Lamotrigine's Potential Neuroprotection This compound This compound CA_inhibition Carbonic Anhydrase Inhibition This compound->CA_inhibition Intracellular_Acidosis Intracellular Acidosis CA_inhibition->Intracellular_Acidosis Leads to Neuronal_Stress Neuronal Stress Intracellular_Acidosis->Neuronal_Stress Induces Apoptosis_S Apoptosis Neuronal_Stress->Apoptosis_S Triggers Valproic_Acid Valproic Acid HDAC_inhibition HDAC Inhibition Valproic_Acid->HDAC_inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_inhibition->Histone_Hyperacetylation Causes Gene_Expression Altered Gene Expression Histone_Hyperacetylation->Gene_Expression Bcl2_family_down Downregulation of Anti-apoptotic Bcl-2 Family Proteins Gene_Expression->Bcl2_family_down Apoptosis_V Apoptosis Bcl2_family_down->Apoptosis_V Promotes Levetiracetam Levetiracetam SV2A_binding Binds to SV2A Levetiracetam->SV2A_binding Neurotransmitter_Modulation Modulation of Neurotransmitter Release SV2A_binding->Neurotransmitter_Modulation No_Apoptosis_L No Apoptotic Pathway Activation Neurotransmitter_Modulation->No_Apoptosis_L Does not lead to Lamotrigine Lamotrigine Na_Channel_Block Voltage-gated Na+ Channel Blockade Lamotrigine->Na_Channel_Block Glutamate_Release_Inhibition Reduced Glutamate Release Na_Channel_Block->Glutamate_Release_Inhibition Leads to Bcl2_up Upregulation of Anti-apoptotic Bcl-2 Glutamate_Release_Inhibition->Bcl2_up May contribute to Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_up->Apoptosis_Inhibition Promotes

Caption: Proposed signaling pathways for AED-induced neurotoxicity/neuroprotection.

G cluster_workflow Experimental Workflow for Assessing AED Neurotoxicity Animal_Model Developing Animal Model (e.g., rat pups) Drug_Administration Administration of AEDs (this compound, VPA, LEV, LTG) and Vehicle Control Animal_Model->Drug_Administration Tissue_Collection Brain Tissue Collection at Specific Time Points Drug_Administration->Tissue_Collection Histological_Processing Fixation, Embedding, and Sectioning Tissue_Collection->Histological_Processing Apoptosis_Assays Apoptosis Assays: - TUNEL Staining - Activated Caspase-3 IHC Histological_Processing->Apoptosis_Assays Imaging Microscopy and Imaging Apoptosis_Assays->Imaging Quantification Quantification of Apoptotic Cells Imaging->Quantification Data_Analysis Statistical Analysis and Comparison Quantification->Data_Analysis

References

A Comparative Analysis of Sulthiame and Levetiracetam's Neurotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antiepileptic drugs (AEDs), ensuring neuronal safety, particularly in the developing brain, is a paramount concern for researchers and clinicians. This guide provides a comparative analysis of the neurotoxic profiles of two distinct AEDs: Sulthiame, an older carbonic anhydrase inhibitor, and Levetiracetam, a newer agent with a unique mechanism of action. This comparison is supported by experimental data to inform preclinical and clinical research in drug development.

Executive Summary

Experimental evidence, primarily from studies on the developing rat brain, indicates a significant difference in the neurotoxic potential of this compound and Levetiracetam. This compound has been shown to exert a neurotoxic effect by increasing neuronal cell death, whereas Levetiracetam appears to be devoid of such properties and may even possess neuroprotective qualities.[1][2] This guide will delve into the experimental data, methodologies, and underlying signaling pathways that contribute to these contrasting neurotoxic profiles.

Comparative Neurotoxicity Data

A pivotal study by Manthey et al. (2005) provides the most direct comparison of the neurotoxic effects of this compound and Levetiracetam in the developing rat brain. While the full quantitative data from this specific study is not publicly available, the findings clearly indicate a dose-dependent increase in neuronal death with this compound administration, a phenomenon not observed with Levetiracetam.[1][2]

To illustrate the differential effects, the following table summarizes the key findings from the aforementioned study and other relevant preclinical data.

ParameterThis compoundLevetiracetamReference
Primary Mechanism Carbonic Anhydrase InhibitorBinds to Synaptic Vesicle Protein 2A (SV2A)[3][4]
Neurotoxic Effect Induces neuronal apoptosis in the developing rat brainDoes not induce neuronal apoptosis in the developing rat brain[1][2]
Effective Dose (Neurotoxicity) ≥ 100 mg/kg in rat pupsNo neurotoxic effects observed at therapeutic doses[1][2]
Reported Side Effects Paresthesia, ataxia, dizziness, metabolic acidosisSomnolence, dizziness, irritability[3]
Neuroprotective Properties Not reportedExhibits anti-inflammatory and antioxidant properties[5]

Experimental Protocols

The following section details a representative experimental protocol for assessing drug-induced neurotoxicity in the developing rat brain, based on methodologies commonly employed in the field and likely similar to those used in the key comparative studies.

Objective: To evaluate and compare the extent of neuronal apoptosis induced by this compound and Levetiracetam in the postnatal rat brain.

Animal Model:

  • Sprague-Dawley rat pups (postnatal day 7, P7). This developmental stage is considered vulnerable and is often used to model the late third trimester of human brain development.

Drug Administration:

  • This compound Group: Administered intraperitoneally (i.p.) at doses of 50, 100, and 200 mg/kg.

  • Levetiracetam Group: Administered i.p. at doses of 50, 100, and 500 mg/kg.

  • Control Group: Administered an equivalent volume of saline i.p.

Tissue Processing:

  • 24 hours post-injection, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

  • Brains are post-fixed, cryoprotected in sucrose solutions, and then sectioned on a cryostat.

Neurotoxicity Assessment:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining: To detect DNA fragmentation, a hallmark of apoptosis.

  • Fluoro-Jade B Staining: To specifically label degenerating neurons.

  • Immunohistochemistry for Activated Caspase-3: To identify cells undergoing apoptosis via the caspase cascade.

Quantification:

  • Stereological counting methods are employed to quantify the number of TUNEL-positive, Fluoro-Jade B-positive, and activated caspase-3-positive cells in specific brain regions (e.g., cortex, hippocampus, thalamus).

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the extent of neuronal death between the different treatment groups and the control group.

Experimental Workflow for Neurotoxicity Assessment

G cluster_0 Animal Treatment cluster_1 Tissue Processing cluster_2 Apoptosis Detection cluster_3 Data Analysis P7_Rats P7 Rat Pups Drug_Admin Drug Administration (this compound, Levetiracetam, Saline) P7_Rats->Drug_Admin Perfusion Perfusion & Fixation Drug_Admin->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning TUNEL TUNEL Staining Sectioning->TUNEL FluoroJadeB Fluoro-Jade B Staining Sectioning->FluoroJadeB Caspase3 Activated Caspase-3 IHC Sectioning->Caspase3 Quantification Stereological Quantification TUNEL->Quantification FluoroJadeB->Quantification Caspase3->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Workflow for assessing drug-induced neurotoxicity.

Signaling Pathways

The divergent neurotoxic profiles of this compound and Levetiracetam can be attributed to their distinct molecular mechanisms and their impact on critical signaling pathways within the neuron.

This compound: A Pathway to Neurotoxicity

The primary mechanism of this compound is the inhibition of carbonic anhydrase.[3] This inhibition disrupts the equilibrium of carbon dioxide and bicarbonate, leading to intracellular acidosis (a decrease in intracellular pH). While the precise downstream cascade from acidosis to neuronal apoptosis is not fully elucidated for this compound, a plausible pathway involves the activation of pro-apoptotic factors and mitochondrial dysfunction.

Proposed Signaling Pathway for this compound-Induced Neurotoxicity

G This compound This compound CA Carbonic Anhydrase This compound->CA Inhibition Acidosis Intracellular Acidosis (↓ pH) CA->Acidosis Leads to Mitochondria Mitochondrial Dysfunction Acidosis->Mitochondria Hypothesized Caspase Caspase Activation Mitochondria->Caspase Hypothesized Apoptosis Neuronal Apoptosis Caspase->Apoptosis Hypothesized

Caption: Proposed pathway of this compound-induced neurotoxicity.

Levetiracetam: A Neuroprotective Profile

In contrast, Levetiracetam's primary binding target is the synaptic vesicle protein 2A (SV2A).[4] This interaction modulates neurotransmitter release and is associated with a range of neuroprotective effects. Levetiracetam has been shown to have anti-inflammatory and antioxidant properties, and it modulates calcium homeostasis, all of which contribute to its favorable neurotoxicity profile.[5]

Signaling Pathways of Levetiracetam's Neuroprotective Action

G cluster_0 Downstream Effects Levetiracetam Levetiracetam SV2A SV2A Binding Levetiracetam->SV2A Ca_Mod Modulation of Ca2+ Channels SV2A->Ca_Mod GABA_Enh Enhancement of GABAergic Tone SV2A->GABA_Enh Anti_Inflam Anti-inflammatory Effects SV2A->Anti_Inflam Anti_Oxid Antioxidant Effects SV2A->Anti_Oxid Neuroprotection Neuroprotection (Reduced Apoptosis) Ca_Mod->Neuroprotection GABA_Enh->Neuroprotection Anti_Inflam->Neuroprotection Anti_Oxid->Neuroprotection

Caption: Neuroprotective pathways of Levetiracetam.

Conclusion

The available experimental data strongly suggest that this compound and Levetiracetam have opposing effects on neuronal survival in the developing brain. This compound's potential for neurotoxicity, likely mediated through carbonic anhydrase inhibition and subsequent intracellular acidosis, warrants careful consideration in its clinical application, especially in vulnerable populations. Conversely, Levetiracetam's lack of neurotoxic effects and its potential neuroprotective mechanisms, initiated by its binding to SV2A, position it as a safer alternative from a neurodevelopmental perspective. Further research is needed to fully elucidate the precise molecular cascade of this compound-induced neurotoxicity and to further explore the therapeutic potential of Levetiracetam's neuroprotective properties. This comparative analysis provides a foundation for informed decision-making in antiepileptic drug research and development.

References

Sulthiame's Efficacy in Treatment-Resistant Epilepsy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the existing evidence on the efficacy of sulthiame, a carbonic anhydrase inhibitor, in the context of treatment-resistant epilepsy. While clinical data suggests a potential role for this compound as an adjunctive therapy in pharmacoresistant cases, a notable gap exists in the preclinical literature regarding its evaluation in established animal models of drug-resistant epilepsy. This guide summarizes the known mechanisms of action, presents available clinical findings, and details the standard experimental models used to test for pharmacoresistance, thereby highlighting opportunities for future research.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of carbonic anhydrase, an enzyme responsible for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton.[1][2][3] By inhibiting this enzyme within the central nervous system, this compound is thought to induce a modest intracellular acidosis in neurons.[1][4] This decrease in intracellular pH is believed to reduce neuronal hyperexcitability and suppress epileptiform activity, thus exerting its anticonvulsant effect.[1] Additionally, some evidence suggests that this compound may also modulate ion channels, including sodium and calcium channels, and may have a GABAergic effect, further contributing to the stabilization of neuronal membranes.[3]

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound's anticonvulsant action.

Sulthiame_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space CO2_ext CO2 H2CO3 H2CO3 CO2_ext->H2CO3 Hydration (catalyzed by CA) Membrane This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibits CA->H2CO3 HCO3 HCO3- H2CO3->HCO3 H H+ H2CO3->H Intracellular_Acidosis Intracellular Acidosis (Lower pH) H->Intracellular_Acidosis Ion_Channels Modulation of Ion Channels (e.g., ASICs, Ca2+ channels) Intracellular_Acidosis->Ion_Channels GABA_A Modulation of GABA-A Receptor Function Intracellular_Acidosis->GABA_A Neuronal_Excitability Reduced Neuronal Excitability Ion_Channels->Neuronal_Excitability GABA_A->Neuronal_Excitability

Proposed mechanism of action for this compound.

Clinical Efficacy in Treatment-Resistant Epilepsy

While robust preclinical data in resistant models is lacking, several clinical studies, primarily retrospective, suggest this compound's potential as an adjunctive therapy in children with pharmacoresistant epilepsies.

Study PopulationInterventionKey FindingsReference
20 children with refractory epilepsiesAdjunctive this compound55% of patients had at least a 50% reduction in seizure frequency; two patients became seizure-free. Patients with focal seizures showed the best response.[5][6]
16 children with pharmacoresistant epilepsies (mean 9.9 prior antiseizure treatments)Add-on this compound4 out of 12 patients with uncontrolled seizures showed improvement, with 2 becoming seizure-free. The spike-wave index on EEG decreased from 81.1% to 45.1%.[7][8][9][10]
3 children with drug-resistant absence seizuresThis compound treatmentEfficacy was reported in treating these patients.[11][12]
Adults with refractory epilepsy and learning disabilityOpen-label trial of this compoundThis compound was reported to be effective.[4]

Preclinical Models of Treatment-Resistant Epilepsy

To evaluate the potential efficacy of novel anticonvulsant drugs for treatment-resistant epilepsy, several well-established animal models are utilized. These models are designed to be refractory to standard anti-epileptic drugs (AEDs).

Experimental Protocols

1. Phenytoin-Resistant Amygdala Kindling Model in Rats

This model is based on the principle of kindling, where repeated sub-convulsive electrical stimulation of the amygdala leads to progressively more severe seizures.[13] Resistance to phenytoin is then selected for.

  • Animal Model: Male or female Wistar rats.[14]

  • Electrode Implantation: Rats are surgically implanted with a bipolar electrode in the basolateral amygdala.[14]

  • Kindling Procedure: After a recovery period, rats receive daily electrical stimulation at an intensity that initially elicits a focal seizure (afterdischarge) but no behavioral convulsions. Stimulations continue until stable, generalized seizures (Racine stage 4 or 5) are consistently produced.[15]

  • Selection for Phenytoin Resistance: Fully kindled rats are repeatedly treated with a high dose of phenytoin (e.g., 75 mg/kg, i.p.). Their seizure threshold (the minimum current required to elicit an afterdischarge) is measured. Animals that consistently fail to show a significant increase in seizure threshold are classified as "phenytoin non-responders" and are used as a model of treatment-resistant epilepsy.[14][15]

Phenytoin_Resistant_Kindling_Workflow Start Start Implantation Electrode Implantation (Basolateral Amygdala) Start->Implantation Recovery Surgical Recovery Implantation->Recovery Kindling Kindling Phase (Daily Electrical Stimulation) Recovery->Kindling Fully_Kindled Fully Kindled State (Consistent Stage 5 Seizures) Kindling->Fully_Kindled Phenytoin_Testing Repeated Phenytoin Administration & Seizure Threshold Measurement Fully_Kindled->Phenytoin_Testing Selection Selection of Responders and Non-Responders Phenytoin_Testing->Selection Responders Phenytoin Responders (Increased Seizure Threshold) Selection->Responders Responsive NonResponders Phenytoin Non-Responders (No Change in Threshold) Selection->NonResponders Resistant Drug_Testing Testing of Novel Anticonvulsants NonResponders->Drug_Testing

Workflow for the phenytoin-resistant kindling model.

2. Lamotrigine-Resistant Amygdala Kindling Model in Rats

This is a variation of the kindling model where resistance to lamotrigine is induced during the kindling process.

  • Animal Model: Rats.

  • Procedure: Similar to the phenytoin-resistant model, rats are implanted with an electrode in the amygdala. During the kindling development phase, a low dose of lamotrigine (e.g., 5 mg/kg, i.p.) is administered before each electrical stimulation.

  • Confirmation of Resistance: Once fully kindled, a test dose of lamotrigine is given to confirm that the animals are resistant to its anticonvulsant effects. These lamotrigine-resistant animals can then be used to test the efficacy of other AEDs.

3. The 6 Hz Seizure Model

This model is used to identify drugs effective against psychomotor seizures and is considered a model of treatment-resistant focal seizures.[13]

  • Animal Model: Typically mice, but rat models also exist.[13]

  • Procedure: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. The intensity of the current can be varied (e.g., 22, 32, or 44 mA) to modulate the severity of the seizure and the level of drug resistance.

  • Endpoint: The animal's behavior is observed for a set period following the stimulation. Seizure activity is characterized by behaviors such as a "stunned" posture, forelimb clonus, and stereotyped automatic movements. A drug is considered effective if it prevents these seizure behaviors.[13] Certain strains of mice are known to be inherently resistant to phenytoin in this model, making them a useful tool for screening compounds for treatment-resistant epilepsy.

Comparative Efficacy of AEDs in Treatment-Resistant Models

The following table summarizes the reported efficacy of various AEDs in the described preclinical models of treatment-resistant epilepsy. Notably, there is a lack of published data on the efficacy of this compound in these specific models.

Antiepileptic Drug (AED)Mechanism of ActionEfficacy in Phenytoin-Resistant Kindling ModelEfficacy in Lamotrigine-Resistant Kindling ModelEfficacy in 6 Hz (44 mA) Model
This compound Carbonic Anhydrase Inhibitor No Data Available No Data Available No Data Available
PhenytoinSodium Channel BlockerIneffective (by definition)Ineffective or only effective at toxic dosesIneffective in resistant strains
CarbamazepineSodium Channel BlockerVariable efficacyIneffective or only effective at toxic dosesIneffective
LamotrigineSodium Channel BlockerVariable efficacyIneffective (by definition)Ineffective
ValproateMultiple (Na+ channels, GABAergic)Reduced efficacyHighly effectiveEffective
LevetiracetamSV2A LigandReduced efficacyNot effective at doses testedEffective
TopiramateMultiple (Na+ channels, GABAergic, carbonic anhydrase)Reduced efficacyNot effective at doses testedEffective
Ezogabine (Retigabine)Potassium Channel OpenerEffectiveHighly effectiveEffective
Clobazam/ClonazepamGABA-A Receptor ModulatorEffectiveDose-dependent efficacyEffective

Conclusion and Future Directions

This compound's mechanism of action as a carbonic anhydrase inhibitor presents a distinct therapeutic approach compared to many standard AEDs. Clinical observations in pediatric populations with pharmacoresistant epilepsy are encouraging and suggest a potential benefit. However, the absence of preclinical data for this compound in well-validated animal models of treatment-resistant epilepsy is a significant knowledge gap.

To rigorously evaluate the potential of this compound for this indication, future research should focus on:

  • Preclinical Evaluation: Testing the efficacy of this compound in the phenytoin-resistant and lamotrigine-resistant kindling models, as well as the 6 Hz seizure model in resistant mouse strains.

  • Comparative Studies: Directly comparing the efficacy of this compound with standard and newer AEDs in these models to determine its relative potency and spectrum of activity.

  • Mechanistic Studies: Further elucidating the downstream molecular consequences of this compound-induced intracellular acidosis to better understand its anticonvulsant effects at the network and cellular levels.

Such studies are crucial to provide the necessary preclinical evidence to support the design of robust clinical trials and to better position this compound in the therapeutic armamentarium for treatment-resistant epilepsy.

References

Meta-analysis of Sulthiame's effectiveness in benign childhood epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Sulthiame's Efficacy and Safety in the Treatment of Benign Childhood Epilepsy with Centrotemporal Spikes (BECTS).

Benign Childhood Epilepsy with Centrotemporal Spikes (BECTS), also known as Benign Rolandic Epilepsy, is the most common epilepsy syndrome in childhood, characterized by seizures that typically resolve by adolescence.[1][2] While the prognosis is generally excellent, the decision to treat with anti-seizure medications (ASMs) is often debated, weighing the benefits of seizure control against potential adverse effects.[2][3] this compound, a carbonic anhydrase inhibitor, has been a therapeutic option for BECTS in several countries for many years.[4][5] This guide provides a meta-analysis of this compound's effectiveness and safety compared to other common ASMs and placebo, supported by experimental data from randomized controlled trials.

Comparative Efficacy of this compound

A systematic review and meta-analysis of studies on BECTS treatment revealed that while this compound demonstrates comparable efficacy to Levetiracetam in achieving seizure freedom, it is associated with a significantly lower risk of treatment withdrawal due to adverse events.[1][4] Another systematic review suggested that this compound, Levetiracetam, and Clobazam may be considered as first-line agents for BECTS.[6]

Table 1: Seizure Freedom Rates in BECTS Treatment

Treatment ComparisonSeizure Freedom Rate (Relative Risk)95% Confidence IntervalNotes
This compound vs. Placebo2.631.43 - 4.86Statistically significant improvement with this compound.[7]
This compound vs. Levetiracetam0.900.75 - 1.06No significant difference in seizure freedom.[1][4][8]
This compound vs. CarbamazepineNot Significantly Different-Cessation of seizures was observed in 66.7% of patients on this compound and 73.6% on Carbamazepine.[9]

Tolerability and Safety Profile

This compound is generally better tolerated than Levetiracetam.[1][4] The meta-analysis showed that patients treated with Levetiracetam had a higher probability of treatment withdrawal due to serious adverse events and for any reason compared to those on this compound.[1][4][8] When compared with Carbamazepine, the rate of drug discontinuation due to adverse reactions was similar for both drugs.[9]

Table 2: Tolerability of this compound in BECTS Treatment

ComparisonOutcomeRelative Risk (RR)95% Confidence Interval (CI)
This compound vs. LevetiracetamTreatment withdrawal due to serious adverse events0.200.05 - 0.84
Dropping out for any reason0.320.10 - 1.03
This compound vs. CarbamazepineDrug discontinuation due to adverse reactionNot Significantly Different-

Experimental Protocols

The data presented is based on randomized controlled trials (RCTs) with specific methodologies.

This compound vs. Placebo (Monotherapy)
  • Study Design: A 6-month randomized, double-blind, placebo-controlled trial.[7][10]

  • Patient Population: 66 children aged 3-11 years with a diagnosis of BECTS and at least two seizures in the preceding 6 months.[7][10]

  • Intervention: this compound administered at a dose of 5 mg/kg/day versus a matched placebo.[7][10]

  • Primary Outcome: The rate of treatment failure events, defined as the occurrence of a seizure after a 7-day run-in period, intolerable adverse events, or development of another epileptic syndrome.[7][10]

  • Key Findings: 81% of patients in the this compound group completed the trial without treatment failure, compared to 29% in the placebo group.[7] this compound was also associated with a higher probability of EEG normalization compared to placebo.[8]

This compound vs. Levetiracetam
  • Study Design: A prospective, randomized, double-blind, head-to-head trial with an observation period of 6 months.[4]

  • Patient Population: 44 children with BECTS.[4]

  • Intervention: this compound at a dosage of 6 mg/kg versus Levetiracetam at 30 mg/kg.[4]

  • Primary Outcome: Complete seizure remission during the observation period.[4]

  • Key Findings: While seizure freedom rates were high and not significantly different between the two groups, treatment termination due to adverse events was more frequent in the Levetiracetam group.[4]

This compound vs. Carbamazepine
  • Study Design: A comparative study evaluating therapeutic efficacy.[9]

  • Patient Population: 56 patients with BECTS who had at least three seizures before initiating treatment.[9]

  • Intervention: Carbamazepine (38 patients) versus this compound (18 patients).[9]

  • Primary Outcome: Cessation of seizures.[9]

  • Key Findings: No significant difference in seizure cessation was found between the two groups. However, EEG normalization was more frequently observed with this compound.[9]

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound's primary mechanism of action is the inhibition of the enzyme carbonic anhydrase.[11][12] This inhibition leads to an accumulation of carbonic acid and a subsequent decrease in intracellular pH in neurons. The resulting modest intracellular acidosis is thought to reduce neuronal excitability, thereby exerting an anticonvulsant effect.[13][14]

Sulthiame_Mechanism cluster_neuron Neuron cluster_action CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H2CO3 (Carbonic Acid) H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Acidosis Intracellular Acidosis (Decreased pH) CA->H2CO3 This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->CA Excitability Reduced Neuronal Excitability Acidosis->Excitability Seizures Decreased Seizure Activity Excitability->Seizures

Mechanism of Action of this compound

Experimental Workflow

The typical workflow for a randomized controlled trial comparing this compound to an active comparator or placebo in BECTS involves several key stages, from patient recruitment to data analysis.

Experimental_Workflow cluster_setup Trial Setup cluster_intervention Intervention cluster_outcome Outcome Assessment cluster_analysis Data Analysis Recruitment Patient Recruitment (BECTS Diagnosis, Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Seizure Diary, EEG) Recruitment->Baseline Randomization Randomization Baseline->Randomization Blinding Double-Blinding (Patient, Investigator) Randomization->Blinding Treatment Treatment Period (e.g., 6 months) Blinding->Treatment FollowUp Regular Follow-up (Adverse Events, Seizure Diary) Treatment->FollowUp Endpoint Endpoint Assessment (Seizure Freedom, EEG Normalization) FollowUp->Endpoint Unblinding Unblinding Endpoint->Unblinding Analysis Statistical Analysis Unblinding->Analysis

Clinical Trial Workflow for BECTS

Conclusion

The available evidence from meta-analyses of randomized controlled trials suggests that this compound is an effective and well-tolerated treatment option for children with Benign Childhood Epilepsy with Centrotemporal Spikes. It demonstrates comparable efficacy to Levetiracetam in achieving seizure freedom but with a more favorable tolerability profile, leading to fewer treatment discontinuations. While no significant difference in efficacy was found when compared to Carbamazepine, this compound may lead to a higher rate of EEG normalization. The decision to initiate pharmacotherapy in BECTS should be individualized, and this compound presents a viable therapeutic choice, particularly when tolerability is a key consideration. Further large-scale, long-term studies would be beneficial to solidify these findings and further delineate the role of this compound in the management of this common childhood epilepsy.

References

Sulthiame in Epilepsy: A Comparative Analysis of Monotherapy vs. Add-on Therapy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulthiame, a sulfonamide derivative and a carbonic anhydrase inhibitor, has been investigated as an antiepileptic drug (AED) in various clinical settings. This guide provides an objective comparison of this compound's performance as a monotherapy versus an add-on therapy in clinical trials, supported by experimental data and detailed methodologies.

Executive Summary

Clinical evidence for this compound in epilepsy, both as a monotherapy and an adjunctive treatment, is present but limited, with studies often characterized by small sample sizes. As a monotherapy, this compound has shown efficacy in children with benign epilepsy with centrotemporal spikes (BECTS), demonstrating a significant reduction in treatment failure compared to placebo. In the context of generalized tonic-clonic seizures (GTCS), it has been compared to phenytoin, showing a more favorable profile concerning certain adverse events. As an add-on therapy, its use has been documented in infants with West syndrome, where it demonstrated a higher response rate compared to placebo when added to baseline pyridoxine treatment. However, the overall body of high-quality evidence for its use as an add-on therapy remains sparse.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from clinical trials evaluating this compound as a monotherapy and an add-on therapy.

Table 1: this compound as Monotherapy - Efficacy and Safety Data
Study (Indication) Comparator Primary Efficacy Endpoint This compound Group Comparator Group Key Adverse Events (this compound)
This compound Study Group (BECTS) PlaceboTreatment Failure Events (TFEs)¹25/31 (81%) completed without TFE[1]10/35 (29%) completed without TFE[1]Well-tolerated, no withdrawals due to AEs[1]
Li 2000 (GTCS) PhenytoinNot specifiedNot specifiedNot specifiedParaesthesia, Dizziness, Headaches. Significantly less gingival hyperplasia than phenytoin.[2][3]
Unknown BECTS Study LevetiracetamTreatment WithdrawalLower dropout rate than levetiracetamHigher dropout rate than this compoundBehavioral disturbances (similar incidence to levetiracetam)[4]

¹TFE defined as a first seizure after a 7-day run-in period, intolerable adverse events, development of another epileptic syndrome, or termination by parents/patient.[1]

Table 2: this compound as Add-on Therapy - Efficacy and Safety Data
Study (Indication) Baseline Therapy Comparator Primary Efficacy Endpoint This compound Group Comparator Group Key Adverse Events (this compound)
Debus et al., 2004 (West Syndrome) PyridoxinePlaceboResponse (cessation of infantile spasms and resolution of hypsarrhythmia)6/20 (30%) responded[5]0/17 (0%) responded[5]One patient withdrawn due to reversible somnolence[5]

Experimental Protocols

This compound Monotherapy in BECTS (this compound Study Group)
  • Study Design: A 6-month, randomized, double-blind, placebo-controlled trial.[1]

  • Participants: 66 children aged 3-11 years with a diagnosis of BECTS and at least two seizures in the preceding 6 months.[1]

  • Intervention: Patients were randomized to receive either this compound (5 mg/kg/day) or a placebo.[1]

  • Outcome Measures: The primary endpoint was the rate of treatment failure events (TFEs). Seizure frequency was recorded by parents in a diary. Electroencephalograms (EEGs) and this compound plasma levels were also monitored.[1]

This compound Add-on Therapy in West Syndrome (Debus et al., 2004)
  • Study Design: A prospective, randomized, double-blind, placebo-controlled add-on trial.[5]

  • Participants: 37 infants aged between 3.5 and 15 months with newly diagnosed West syndrome.[5]

  • Intervention: All infants received baseline therapy with pyridoxine. They were then randomized to receive either this compound (starting at 5 mg/kg body weight) or placebo as an add-on therapy. The dose of this compound was doubled on day 7 if there was no response.[5]

  • Outcome Measures: The primary endpoint was a response, defined as the complete cessation of infantile spasms and the resolution of hypsarrhythmia on the EEG by the end of the 9-day trial period.[5]

Visualizations

Signaling Pathway and Experimental Workflow

The mechanism of action for this compound primarily involves the inhibition of the carbonic anhydrase enzyme.[6] This leads to an accumulation of carbonic acid and a subsequent decrease in pH in the central nervous system, which is thought to reduce neuronal hyperexcitability.

cluster_Sulthiame_Action This compound Mechanism of Action This compound This compound CA Carbonic Anhydrase This compound->CA Inhibits H2CO3 Carbonic Acid (H₂CO₃) Accumulation CA->H2CO3 Catalyzes formation of pH Decreased Neuronal pH H2CO3->pH Excitability Reduced Neuronal Hyperexcitability pH->Excitability

Caption: this compound's mechanism of action.

Clinical Trial Workflow: Monotherapy vs. Add-on Therapy

The following diagram illustrates a generalized workflow for a clinical trial comparing this compound monotherapy and add-on therapy.

cluster_Monotherapy Monotherapy Trial Workflow cluster_AddOn Add-on Therapy Trial Workflow M_Screening Patient Screening (e.g., BECTS, GTCS) M_Randomization Randomization M_Screening->M_Randomization M_ArmA This compound Monotherapy M_Randomization->M_ArmA M_ArmB Placebo or Active Comparator (e.g., Phenytoin, Levetiracetam) M_Randomization->M_ArmB M_FollowUp Follow-up (e.g., 6 months) M_ArmA->M_FollowUp M_ArmB->M_FollowUp M_Endpoint Primary Endpoint Assessment (e.g., Treatment Failure Rate) M_FollowUp->M_Endpoint A_Screening Patient Screening (e.g., West Syndrome) A_Baseline Baseline AED Therapy (e.g., Pyridoxine) A_Screening->A_Baseline A_Randomization Randomization A_Baseline->A_Randomization A_ArmA Add-on this compound A_Randomization->A_ArmA A_ArmB Add-on Placebo A_Randomization->A_ArmB A_FollowUp Follow-up (e.g., 9 days) A_ArmA->A_FollowUp A_ArmB->A_FollowUp A_Endpoint Primary Endpoint Assessment (e.g., Response Rate) A_FollowUp->A_Endpoint

Caption: Generalized clinical trial workflows.

Logical Comparison of Primary Endpoints

The choice of primary endpoint in clinical trials of this compound differs significantly between monotherapy and add-on therapy studies, reflecting the different clinical questions being addressed.

cluster_Endpoints Comparison of Primary Endpoints Therapy Therapeutic Strategy Monotherapy Monotherapy Therapy->Monotherapy AddOn Add-on Therapy Therapy->AddOn M_Goal Goal: Establish efficacy and tolerability as a standalone treatment. Monotherapy->M_Goal A_Goal Goal: Evaluate efficacy and safety when added to an existing regimen. AddOn->A_Goal M_Endpoint Primary Endpoint Example: Treatment Failure Rate M_Goal->M_Endpoint A_Endpoint Primary Endpoint Example: Responder Rate (e.g., ≥50% seizure reduction) A_Goal->A_Endpoint

Caption: Logical flow of primary endpoint selection.

References

Inhibition profile of Sulthiame against various carbonic anhydrase isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibition profile of the antiepileptic drug Sulthiame against a range of human carbonic anhydrase (CA) isoforms. The data presented is intended to support research and development efforts in the field of CA inhibitors.

Comparative Inhibition Data

This compound's inhibitory activity against various human carbonic anhydrase isoforms is summarized below. For comparative purposes, the inhibition constants (Kᵢ) of the well-characterized CA inhibitor Acetazolamide are also provided.

IsoformThis compound Kᵢ (nM)Acetazolamide Kᵢ (nM)
hCA I9800250
hCA II1812
hCA III>10000063000
hCA IV8174
hCA VA1344.5
hCA VB1126.3
hCA VI948.1
hCA VII62.5
hCA IX4525
hCA XII565.7
hCA XIII510017
hCA XIV15041

Note: Data for this compound is sourced from Temperini et al. (2007). Data for Acetazolamide is compiled from various sources for comparison.

Experimental Protocols

The determination of carbonic anhydrase inhibition constants (Kᵢ) is typically performed using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Principle: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The release of protons leads to a decrease in the pH of the solution. The initial rate of this reaction can be monitored spectrophotometrically using a pH indicator. The presence of an inhibitor will decrease the rate of the enzyme-catalyzed reaction.

General Methodology:

  • Reagents and Buffers:

    • Purified, recombinant human carbonic anhydrase isoforms.

    • Buffer solution (e.g., 10 mM HEPES or TRIS, with 20 mM Na₂SO₄ for constant ionic strength).

    • pH indicator solution (e.g., 0.2 mM Phenol Red).

    • CO₂-saturated water as the substrate.

    • Test inhibitor (this compound) dissolved in an appropriate solvent (e.g., distilled-deionized water).

  • Instrumentation:

    • A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

  • Procedure:

    • Reagent Preparation: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

    • Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes to 1 hour) at room temperature to allow for the formation of the enzyme-inhibitor (E-I) complex.

    • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow instrument.

    • Measurement: The change in absorbance of the pH indicator is monitored over a short period (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red). At least six traces are typically recorded for each inhibitor concentration to determine the initial velocity.

    • Data Analysis: The initial rates of the reaction are determined from the linear phase of the absorbance change. Uncatalyzed rates are measured and subtracted from the enzyme-catalyzed rates. Inhibition constants (Kᵢ) are then calculated by non-linear least-squares fitting of the data to the appropriate inhibition model, often using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibition constant of a carbonic anhydrase inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Enzyme & Inhibitor Solutions A1 Pre-incubate Enzyme & Inhibitor P1->A1 P2 Prepare CO2-Saturated Substrate Solution A2 Rapid Mixing in Stopped-Flow Instrument P2->A2 A1->A2 A3 Monitor Absorbance Change (Kinetic Read) A2->A3 Initiates Reaction D1 Determine Initial Reaction Rates A3->D1 D2 Calculate Ki Value (e.g., Cheng-Prusoff) D1->D2

Caption: Workflow for CA Inhibition Assay.

Summary of this compound's Inhibition Profile

Based on the available data, this compound is a potent inhibitor of several carbonic anhydrase isoforms, with nanomolar affinity for CA II, VII, IX, and XII.[1] Its inhibitory activity is isoform-dependent. For instance, it is a potent inhibitor of CA VII (Kᵢ of 6 nM) but a very weak inhibitor of CA I and III.[1] The sultam moiety of this compound is a key feature contributing to its interaction with the enzyme active site.[1] In comparison to the broad-spectrum inhibitor Acetazolamide, this compound shows a different selectivity profile across the tested isoforms. This differential inhibition pattern may be exploited for the design of more selective CA inhibitors for various therapeutic applications.

References

A Comparative Analysis of Sulthiame and CPAP on Sleep Architecture in Obstructive Sleep Apnea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of sulthiame, an emerging pharmacological treatment, and Continuous Positive Airway Pressure (CPAP), the standard of care, on the sleep architecture of patients with obstructive sleep apnea (OSA). The information presented is based on available clinical trial data and is intended to inform research and development in the field of sleep medicine.

Executive Summary

Obstructive sleep apnea is a prevalent sleep disorder characterized by recurrent episodes of upper airway obstruction, leading to fragmented sleep and intermittent hypoxia. While CPAP is a highly effective treatment, adherence can be a significant challenge for many patients.[1][2][3] Pharmacological alternatives like this compound, a carbonic anhydrase inhibitor, are therefore of great interest.[1][2] This guide synthesizes data from separate studies to compare the impact of both interventions on sleep architecture.

CPAP therapy has been shown to significantly improve sleep quality by reducing arousals and increasing the proportion of deep (slow-wave) and REM sleep.[4][5][6] In contrast, current data for this compound primarily highlights its efficacy in reducing the apnea-hypopnea index (AHI) and improving nocturnal oxygenation, with less detailed information on its specific effects on sleep stages.[1][7][8]

Comparative Data on Sleep Architecture

The following tables summarize the quantitative effects of this compound and CPAP on key sleep parameters as reported in separate clinical trials. It is important to note that these are not head-to-head comparisons and experimental conditions may have varied between studies.

Table 1: Effects of this compound on Sleep Parameters (4-week treatment)

ParameterPlaceboThis compound (200 mg)This compound (400 mg)
Apnea-Hypopnea Index (events/h) -5.4%-33.4%-39.8%
Mean Overnight Oxygen Saturation No significant change+1.1%+1.1%
Total Arousal Index No significant changeNot ReportedNo significant change
Sleep Efficiency Not ReportedImprovedImproved
Sleep Latency Not ReportedImprovedImproved

Source: Randomized controlled trial data on this compound for OSA.[1]

Table 2: Effects of CPAP on Sleep Architecture (1-month treatment)

ParameterPlacebo (Sham CPAP)CPAP
Arousal Index (arousals/h) No significant changeSignificantly Lower
Stage 1 Sleep (%) No significant changeSignificantly Less
Stage 3 & 4 Sleep (SWS, %) No significant changeSignificantly More
REM Sleep (%) No significant changeNo significant increase
Sleep Efficiency Index No significant changeImproved

Source: Randomized placebo-controlled trial of CPAP on sleep architecture.[4]

Experimental Protocols

This compound Clinical Trial Methodology

A randomized, double-blind, placebo-controlled, dose-guiding study was conducted to evaluate the safety and tolerability of this compound in patients with moderate to severe OSA who were non-adherent to CPAP therapy.[1][2]

  • Participants: Patients aged 18-75 years with a BMI of 20-35 kg/m ² and an AHI > 15 events/hour.

  • Intervention: Patients were randomized to receive either placebo, 200 mg of this compound, or 400 mg of this compound daily for four weeks.

  • Primary Outcome: Safety and tolerability of this compound.

  • Secondary Outcomes: Change in AHI, oxygen saturation, and other sleep-related variables.

  • Data Collection: Polysomnography (PSG) was performed at baseline and at the end of the four-week treatment period to assess sleep parameters.[1]

CPAP Clinical Trial Methodology

A randomized, placebo-controlled trial was conducted to determine the effect of CPAP on sleep architecture in patients with sleep apnea-hypopnea syndrome (SAHS).[4]

  • Participants: Patients diagnosed with SAHS.

  • Intervention: Patients were randomized to receive either therapeutic CPAP or a sham (sub-therapeutic) CPAP for one month.

  • Outcome Measures: Changes in sleep architecture, including arousal index, percentage of different sleep stages, and sleep efficiency.

  • Data Collection: In-laboratory polysomnography was conducted at baseline and after one month of treatment.

Visualizing the Mechanisms and Workflows

Proposed Signaling Pathway of this compound in OSA

This compound is a carbonic anhydrase inhibitor. Its mechanism of action in OSA is thought to involve the induction of a mild metabolic acidosis, which in turn stimulates central and peripheral chemoreceptors to increase respiratory drive.[9] This may help to stabilize breathing during sleep.

Sulthiame_Pathway This compound This compound CA Carbonic Anhydrase (Inhibition) This compound->CA Metabolic_Acidosis Mild Metabolic Acidosis CA->Metabolic_Acidosis Leads to Chemoreceptors Chemoreceptor Stimulation Metabolic_Acidosis->Chemoreceptors Stimulates Respiratory_Drive Increased Respiratory Drive Chemoreceptors->Respiratory_Drive Increases Breathing_Stability Stabilized Breathing during Sleep Respiratory_Drive->Breathing_Stability Promotes

Caption: Proposed mechanism of this compound in OSA.

Experimental Workflow for a Comparative Study

The following diagram illustrates a logical workflow for a head-to-head clinical trial comparing the effects of this compound and CPAP on sleep architecture in OSA patients.

Comparative_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_intervention Intervention Arms cluster_followup Follow-up & Analysis Screening Patient Recruitment (Moderate-Severe OSA) Baseline_PSG Baseline Polysomnography (PSG) Screening->Baseline_PSG Randomization Randomization Baseline_PSG->Randomization Sulthiame_Arm This compound Treatment (e.g., 4 weeks) Randomization->Sulthiame_Arm CPAP_Arm CPAP Therapy (e.g., 4 weeks) Randomization->CPAP_Arm Placebo_Arm Placebo Control Randomization->Placebo_Arm Followup_PSG Follow-up PSG Sulthiame_Arm->Followup_PSG CPAP_Arm->Followup_PSG Placebo_Arm->Followup_PSG Data_Analysis Comparative Data Analysis (Sleep Architecture, AHI, etc.) Followup_PSG->Data_Analysis

Caption: Comparative experimental workflow.

Conclusion

CPAP remains the gold standard for OSA treatment, with robust evidence supporting its efficacy in improving sleep architecture.[4][5][6] this compound presents a promising pharmacological alternative, demonstrating significant reductions in AHI and improvements in oxygenation.[1][7][8] However, more comprehensive data on its effects on sleep stages is needed for a complete comparison. Future head-to-head clinical trials are warranted to directly compare the impact of these two distinct therapeutic approaches on the nuanced aspects of sleep architecture in patients with obstructive sleep apnea.

References

Sulthiame's Efficacy in Reducing Apnea-Hypopnea Index: A Cross-Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data on the impact of Sulthiame, a carbonic anhydrase inhibitor, on the Apnea-Hypopnea Index (AHI) in patients with obstructive sleep apnea (OSA). The data presented is intended to offer an objective overview of this compound's performance and the methodologies of key clinical investigations.

Quantitative Data Summary

Recent clinical trials have demonstrated a dose-dependent reduction in AHI in patients with moderate to severe OSA treated with this compound. The following tables summarize the key quantitative findings from two significant studies: the Phase 2 FLOW study (also referred to as STM-042/K) and an earlier proof-of-concept trial.

Phase 2 FLOW Study (STM-042/K) Results

This multicenter, randomized, double-blind, placebo-controlled, dose-finding trial evaluated three dosages of this compound administered once daily at bedtime for 15 weeks. The study enrolled 298 adult patients with untreated, moderate to severe OSA.[1][2]

Dosage GroupNumber of PatientsMean Age (years)Mean BMI ( kg/m ²)Primary Endpoint: Relative Change in AHI3a from Baseline to Week 15
100 mg this compound 7456.129.1-17.8%[3]
200 mg this compound 7456.129.1-34.8%[3]
300 mg this compound 7556.129.1-39.9%[3]
Placebo 7556.129.1Not specified in abstracts

AHI3a is a measure of the frequency of respiratory pauses during sleep.[4]

Another measure, AHI4, which reflects respiratory pauses with more profound oxygen desaturation, showed a reduction of nearly 50% in the highest dose group.[3][5] Specifically, the relative changes from baseline in AHI4 at week 15 were:

  • 100 mg: -26.2%[6]

  • 200 mg: -36.8%[6]

  • 300 mg: -47.1%[6]

Earlier Proof-of-Concept Study (STM-026/K)

This 4-week, randomized, placebo-controlled, double-blind dose-guiding study assessed the safety and efficacy of this compound in patients with moderate to severe OSA who did not tolerate positive airway pressure treatment.[7]

Dosage GroupNumber of PatientsBaseline AHI (events/h)Post-treatment AHI (events/h)AHI Reduction
200 mg this compound 1261.140.6-32.1%[8]
400 mg this compound 3455.233.0-41.0%[8]
Placebo 2253.950.9-5.4%[8]

In this study, a clinically relevant alleviation of OSA (AHI reduction ≥ 50%) was achieved in 40% of patients receiving 400 mg and 25% of patients receiving 200 mg, compared to 5% in the placebo group.[7][8] The treatment also led to an average reduction of more than 20 sleep apnea events per hour.[9]

Experimental Protocols

Phase 2 FLOW Study (STM-042/K)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.[1][2]

  • Participants: 298 adult patients with untreated, moderate to severe OSA who could not tolerate or refused to use continuous positive airway pressure (CPAP) machines or oral appliances.[3][5] The study was conducted across 28 centers in Spain, France, Belgium, Germany, and the Czech Republic.[5]

  • Intervention: Patients were randomized into four groups to receive either 100 mg, 200 mg, or 300 mg of this compound, or a placebo, administered once daily at bedtime for 15 weeks.[1][6]

  • Assessments: Polysomnography was conducted at the beginning of the trial and after four and 12 weeks to measure breathing, blood oxygen levels, heart rhythm, and other sleep parameters.[4] The primary efficacy endpoint was the relative change in the Apnea-Hypopnea Index (AHI3a) from baseline to week 15.[10]

Proof-of-Concept Study (Hedner et al.)
  • Study Design: A 4-week, double-blind, randomized, placebo-controlled dose-guiding trial.[7]

  • Participants: Patients with moderate to severe OSA who were not tolerating positive airway pressure treatment.[7] A total of 68 patients were enrolled.[9]

  • Intervention: Patients received either 200 mg or 400 mg of this compound, or a placebo, daily for four weeks.[9]

  • Primary Outcome: The study aimed to explore the safety and tolerability of this compound in this patient population, with efficacy in reducing AHI as a key secondary outcome.[11]

Signaling Pathway and Experimental Workflow

The therapeutic effect of this compound in OSA is attributed to its role as a carbonic anhydrase inhibitor. This mechanism is believed to enhance respiratory drive and stabilize breathing during sleep.[12]

Sulthiame_Mechanism_of_Action cluster_0 Physiological State in OSA cluster_1 This compound Intervention High Loop Gain High Respiratory Loop Gain Ventilatory Instability Ventilatory Instability High Loop Gain->Ventilatory Instability Airway Collapse Upper Airway Collapse Ventilatory Instability->Airway Collapse Apnea/Hypopnea Apnea/Hypopnea Events (High AHI) Airway Collapse->Apnea/Hypopnea This compound This compound Carbonic Anhydrase Inhibition Carbonic Anhydrase Inhibition This compound->Carbonic Anhydrase Inhibition Increased Respiratory Drive Increased Respiratory Drive Carbonic Anhydrase Inhibition->Increased Respiratory Drive Breathing Stabilization Breathing Stabilization Increased Respiratory Drive->Breathing Stabilization Reduced AHI Reduced AHI Breathing Stabilization->Reduced AHI

Caption: this compound's mechanism of action in obstructive sleep apnea.

Cross_Study_Analysis_Workflow Start Start Define_Inclusion_Criteria Define Inclusion Criteria (e.g., this compound for OSA, AHI data) Start->Define_Inclusion_Criteria Literature_Search Conduct Comprehensive Literature Search Define_Inclusion_Criteria->Literature_Search Study_Screening Screen Studies Based on Title and Abstract Literature_Search->Study_Screening Full_Text_Review Full-Text Review for Eligibility Study_Screening->Full_Text_Review Data_Extraction Extract Quantitative Data (AHI) and Experimental Protocols Full_Text_Review->Data_Extraction Data_Synthesis Synthesize Data in Comparative Tables Data_Extraction->Data_Synthesis Generate_Visualizations Create Visualizations (e.g., DOT diagrams) Data_Synthesis->Generate_Visualizations Final_Report Generate Comparison Guide Generate_Visualizations->Final_Report End End Final_Report->End

Caption: Workflow for the cross-study analysis of this compound's AHI impact.

References

Safety Operating Guide

Proper Disposal of Sulthiame: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of sulthiame, a sulfonamide anticonvulsant, within a research laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound, while not classified as a federally hazardous waste in the United States, requires careful handling and disposal due to its pharmacological activity and potential environmental impact.

Core Principles of this compound Disposal

Unused, expired, or contaminated this compound and its containers must be managed as non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste. The primary principle is to prevent its entry into landfill and water systems. Disposal in regular trash or via drain/sewer is strictly prohibited. The recommended best practice for the final disposition of this compound is incineration by a licensed pharmaceutical waste management facility.[1][2]

Regulatory and Safety Classification

A clear understanding of this compound's classification is fundamental to its proper management. The following table summarizes its key regulatory and safety data.

Classification CategoryThis compound DataRegulatory Body/StandardSignificance for Disposal
RCRA Hazardous Waste Not a P-listed or U-listed waste.Environmental Protection Agency (EPA)Not subject to federal hazardous waste regulations, but must be managed as non-RCRA pharmaceutical waste.
DEA Controlled Substance Not a scheduled substance.Drug Enforcement Administration (DEA)No DEA-specific disposal requirements (e.g., use of a reverse distributor for controlled substances) are necessary.
Transport Hazard Class Class 6.1 (Toxic substances)Department of Transportation (DOT)Must be transported by a licensed hazardous materials carrier, indicating inherent toxicity.
UN Number UN3243United NationsStandardized international identifier for "Solids containing toxic liquid, n.o.s. (this compound)".

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste in a laboratory environment.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, personnel must wear standard laboratory PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

2. Waste Segregation:

  • Designate a specific waste container exclusively for non-RCRA pharmaceutical waste, including this compound.

  • This container is typically white with a blue lid and must be clearly labeled "For Incineration" and "Non-RCRA Pharmaceutical Waste".[1][3]

  • Do not mix this compound waste with general laboratory trash, biohazardous waste, or RCRA-regulated hazardous chemical waste.

3. Preparing this compound for Disposal:

  • Solid Waste: Place expired or unused this compound tablets, capsules, or powder directly into the designated non-RCRA pharmaceutical waste container.

  • Contaminated Materials: Any materials grossly contaminated with this compound (e.g., weigh boats, paper towels from a spill) should also be placed in this container.

  • Empty Containers: Empty stock bottles that once held this compound should be triple-rinsed. The first rinse should be with a suitable solvent (e.g., methanol, DMSO, in which this compound is slightly soluble), and this rinsate must be collected and disposed of as chemical waste, likely through incineration. Subsequent rinses with water can be disposed of down the drain, pending local regulations. The rinsed, defaced container can then be discarded in regular trash or recycled.

  • Solutions: Aqueous or solvent-based solutions of this compound should be collected and managed as chemical waste through your institution's hazardous waste program, which will typically lead to incineration. Do not discharge this compound solutions down the drain.

4. On-site Storage:

  • Store the sealed non-RCRA pharmaceutical waste container in a secure, designated area away from general laboratory traffic.

  • Ensure the storage area is inaccessible to unauthorized personnel.

5. Final Disposal:

  • Arrange for the collection of the non-RCRA pharmaceutical waste container by a licensed and reputable medical or pharmaceutical waste disposal company.

  • Ensure the vendor provides a manifest or receipt documenting the transfer and intended destruction of the waste via incineration.

Spill Management

In the event of a this compound spill:

  • Restrict Access: Cordon off the affected area to prevent further spread and exposure.

  • Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat. For large spills of fine powder where dust may be generated, respiratory protection (e.g., an N95 respirator) is recommended.

  • Contain and Absorb: For solid spills, gently cover with an absorbent material (e.g., vermiculite, sand, or a spill pad) to prevent dust from becoming airborne. For liquid spills, absorb with an inert material.

  • Clean-up: Carefully sweep or scoop the absorbed material into the designated non-RCRA pharmaceutical waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution. All cleaning materials (e.g., wipes, paper towels) must also be disposed of in the non-RCRA pharmaceutical waste container.

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

SulthiameDisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal Waste This compound Waste Generated (Unused solid, contaminated labware, solutions) IsSolid Solid or Contaminated Labware? Waste->IsSolid IsSolution Aqueous/Solvent Solution? IsSolid->IsSolution No NonRCRA_Container Place in labeled 'Non-RCRA Pharmaceutical Waste' container (for incineration) IsSolid->NonRCRA_Container Yes ChemWaste_Container Collect in designated Chemical Waste container (for incineration) IsSolution->ChemWaste_Container Yes Pickup Arrange pickup by licensed pharmaceutical/hazardous waste vendor NonRCRA_Container->Pickup ChemWaste_Container->Pickup Incineration Incineration at permitted facility Pickup->Incineration

References

Personal protective equipment for handling Sulthiame

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of Sulthiame. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

This compound is a carbonic anhydrase inhibitor and anticonvulsant. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Proper handling and disposal are essential to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

The following table outlines the required Personal Protective Equipment (PPE) for various activities involving this compound. It is imperative to use powder-free gloves to prevent contamination.

ActivityGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Unpacking/Receiving Double chemotherapy-grade glovesNot required unless package is damagedSafety glassesRecommended if packaging is compromised
Weighing/Aliquoting (in a ventilated enclosure) Double chemotherapy-grade glovesDisposable gownSafety gogglesNot required in a certified chemical fume hood or ventilated balance enclosure
Weighing/Aliquoting (on an open bench) Double chemotherapy-grade glovesDisposable gownFace shield and safety gogglesN95 or higher respirator
Sample Preparation/Handling Double chemotherapy-grade glovesDisposable gownSafety gogglesNot required in a certified chemical fume hood
Spill Cleanup Double heavy-duty glovesImpermeable gownChemical splash goggles and face shieldP100 respirator or PAPR
Disposal Double chemotherapy-grade glovesDisposable gownSafety gogglesAs needed, based on the potential for aerosol generation

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage. If the package is compromised, handle it as a potential spill and don the appropriate PPE.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Weighing and Aliquoting:

  • Whenever possible, perform weighing and aliquoting in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use a dedicated set of utensils (spatulas, weigh boats) for this compound to prevent cross-contamination.

  • Handle the solid form of this compound carefully to avoid generating dust.

3. Sample Preparation:

  • When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • All work should be conducted within a chemical fume hood.

4. Spill Cleanup Protocol:

  • Immediate Actions:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • Post a warning sign to prevent entry.

  • Personal Protection:

    • Don the appropriate PPE for spill cleanup as detailed in the table above.

  • Containment and Cleanup:

    • For solid spills, gently cover the powder with a damp paper towel or absorbent material to avoid generating dust.[1][2]

    • For liquid spills, contain the spill with absorbent pads or granules, working from the outside in.[1][3]

    • Carefully scoop the contained material into a labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

  • Waste Disposal:

    • Dispose of all contaminated materials (absorbents, PPE) as hazardous waste.

Disposal Plan

All this compound waste, including expired or unused material, contaminated lab supplies, and spill cleanup debris, must be disposed of as hazardous pharmaceutical waste.

  • Segregation: Collect all this compound waste in clearly labeled, sealed containers separate from general laboratory waste.

  • Disposal Method:

    • The preferred method of disposal is through a licensed hazardous waste disposal company, typically via incineration.

    • Do not dispose of this compound down the drain or in the regular trash.

    • If a take-back program is not available, for small quantities, the material can be mixed with an inert, undesirable substance (like cat litter or coffee grounds), placed in a sealed container, and then disposed of in the trash, if local regulations permit.[4]

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.

Sulthiame_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store in Designated Area Inspect->Store Package OK Spill Spill? Inspect->Spill Damaged Weigh Weighing/Aliquoting Store->Weigh Prepare Sample Preparation Weigh->Prepare Collect Collect Waste Prepare->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Cleanup Spill Cleanup Protocol Spill->Cleanup Cleanup->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.